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5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one Documentation Hub

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  • Product: 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
  • CAS: 91990-66-8

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one: A Comprehensive Technical Guide

Executive Summary The compound 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) is a highly lipophilic, dialkyl-substituted pyrazolone derivative. Pyrazolones are privileged scaffolds in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) is a highly lipophilic, dialkyl-substituted pyrazolone derivative. Pyrazolones are privileged scaffolds in medicinal chemistry and materials science, often synthesized via the classical Knorr pyrazole methodology[1]. However, the synthesis of this specific heavily alkylated derivative requires a precise retrosynthetic approach to construct its carbon framework efficiently.

This whitepaper outlines a highly atom-economical, two-step synthesis pathway. The strategy bypasses complex multi-step alkylations by leveraging a homomeric Claisen condensation of ethyl octanoate to form the requisite β -keto ester, followed by a regioselective cyclocondensation with hydrazine hydrate[2],[3].

Retrosynthetic Strategy & Pathway Rationale

The structural complexity of 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one lies in its adjacent long-chain alkyl substitutions (a C7 heptyl group at position 5, and a C6 hexyl group at position 4).

A retrosynthetic disconnection of the pyrazolone lactam ring points directly to ethyl 2-hexyl-3-oxodecanoate and hydrazine as the immediate precursors[4]. Further disconnection of the β -keto ester reveals that it can be synthesized symmetrically. The C10 main chain (decanoate) with a C6 branch (hexyl) perfectly matches the carbon skeleton generated by the self-condensation of two molecules of ethyl octanoate (an 8-carbon ester). This homomeric Claisen condensation is highly efficient, as it eliminates the chemoselectivity issues typically associated with crossed Claisen condensations[2].

SynthesisStrategy SM Starting Material Ethyl Octanoate Intermediate β-Keto Ester Ethyl 2-hexyl-3-oxodecanoate SM->Intermediate NaOEt, Reflux (Claisen Condensation) Product Target Molecule 5-Heptyl-4-hexyl-2,4-dihydro- 3H-pyrazol-3-one Intermediate->Product N2H4·H2O, EtOH, Reflux (Knorr Cyclization)

Overall two-step retrosynthetic and forward synthesis strategy.

Step 1: Homomeric Claisen Condensation

Mechanistic Insight

The first step is the base-catalyzed Claisen condensation of ethyl octanoate[2]. Sodium ethoxide (NaOEt) is utilized as the base to match the ester leaving group, preventing transesterification byproducts.

The mechanism initiates with the deprotonation of the α -carbon of ethyl octanoate, forming a nucleophilic ester enolate. This enolate attacks the carbonyl carbon of a second ethyl octanoate molecule, forming a tetrahedral intermediate. The collapse of this intermediate expels an ethoxide ion, yielding the β -keto ester (ethyl 2-hexyl-3-oxodecanoate). The reaction is driven to completion by the irreversible deprotonation of the highly acidic α -proton of the newly formed β -keto ester by the expelled ethoxide, forming a stable enolate salt. A strict acidic workup is required to protonate this salt and isolate the neutral product.

ClaisenMechanism N1 Ethyl Octanoate N2 Ester Enolate N1->N2 + NaOEt (α-Deprotonation) N3 Tetrahedral Intermediate N2->N3 + Ethyl Octanoate (Nucleophilic Attack) N4 β-Keto Ester Enolate Salt N3->N4 - EtO⁻ (Leaving Group) & Irreversible Deprotonation N5 Ethyl 2-hexyl-3-oxodecanoate N4->N5 + H3O⁺ (Acidic Workup)

Mechanism of the homomeric Claisen condensation of ethyl octanoate.

Experimental Protocol: Synthesis of Ethyl 2-hexyl-3-oxodecanoate

Self-Validating System: This protocol utilizes anhydrous conditions to prevent ester saponification. Reaction progress is monitored via Thin Layer Chromatography (TLC).

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagent Preparation: Add anhydrous ethanol (150 mL) to the flask. Carefully add sodium metal (0.11 mol) in small pieces to generate sodium ethoxide (NaOEt) in situ. Allow the solution to cool to 0 °C.

  • Addition: Dropwise, add ethyl octanoate (0.20 mol) over 30 minutes using an addition funnel.

  • Reaction: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78 °C) for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1, visualization via KMnO 4​ stain).

  • Acidic Workup: Cool the mixture to 0 °C and slowly quench with cold 1M HCl until the pH reaches 3-4. This step is critical to protonate the stable β -keto enolate.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure ethyl 2-hexyl-3-oxodecanoate.

Step 2: Pyrazolone Cyclization (Knorr Synthesis)

Mechanistic Insight

The conversion of the β -keto ester to the target pyrazolone follows the Knorr pyrazole synthesis methodology[1]. The reaction is highly regioselective due to the differential electrophilicity of the two carbonyl groups in the β -keto ester[4].

Hydrazine hydrate acts as a bis-nucleophile. The primary amino group first attacks the more electrophilic ketone carbonyl (C3 of the ester framework), eliminating water to form a hydrazone intermediate[3]. The secondary terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl. This lactamization expels ethanol and closes the five-membered 2,4-dihydro-3H-pyrazol-3-one ring[1]. The final structure is stabilized by tautomeric equilibrium between the keto, enol, and imine forms.

KnorrMechanism M1 Ethyl 2-hexyl-3-oxodecanoate + Hydrazine Hydrate M2 Hydrazone Intermediate M1->M2 Condensation at C3 Ketone (- H2O) M3 Intramolecular Attack (NH2 on Ester C=O) M2->M3 Conformational Alignment M4 5-Heptyl-4-hexyl-2,4-dihydro- 3H-pyrazol-3-one M3->M4 Lactamization (- EtOH)

Knorr pyrazole cyclization mechanism via hydrazone intermediate.

Experimental Protocol: Synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Self-Validating System: The cyclization is driven entropically and by the thermodynamic stability of the resulting heterocycle. Product formation is visually indicated by the precipitation of the highly lipophilic pyrazolone from the polar solvent.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-hexyl-3-oxodecanoate (0.05 mol) in absolute ethanol (100 mL).

  • Addition: Under vigorous stirring at room temperature, add hydrazine hydrate (0.055 mol, 1.1 eq) dropwise over 15 minutes. Caution: Hydrazine is toxic; perform strictly in a fume hood.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4-6 hours[1]. The formation of the hydrazone and subsequent cyclization will occur concurrently[3].

  • Workup: Allow the reaction mixture to cool to room temperature. Due to the highly lipophilic nature of the heptyl and hexyl chains, the product will often begin to precipitate as a white solid.

  • Isolation: Concentrate the mixture to half its volume under reduced pressure, then add ice-cold water (50 mL) to force complete precipitation.

  • Purification: Collect the crude solid by vacuum filtration. Wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield pure 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. Verify purity via 1 H-NMR (looking for the disappearance of the ethyl ester quartet/triplet signals).

Quantitative Data Summary

Table 1: Reaction Parameters & Yields
Synthesis StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield
1. Claisen Condensation Ethyl octanoate, NaOEtEthanol (Anhydrous)78 (Reflux)1275 - 82%
2. Knorr Cyclization β -keto ester, N 2​ H 4​ ·H 2​ OEthanol (Absolute)78 (Reflux)4 - 685 - 92%
Table 2: Physicochemical Properties of the Target Molecule
PropertyValue / Description
Chemical Name 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
CAS Registry Number 91990-66-8
Molecular Formula C 16​ H 30​ N 2​ O
Molecular Weight 266.42 g/mol
Structural Features 5-membered lactam ring, C7 and C6 aliphatic chains

Conclusion

The synthesis of 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is elegantly achieved through a two-step, highly scalable pathway. By utilizing the homomeric Claisen condensation of ethyl octanoate, the complex dialkyl-substituted β -keto ester precursor is generated with perfect atom economy and regiocontrol. Subsequent Knorr-type cyclization with hydrazine hydrate reliably constructs the pyrazolone core. This self-validating protocol minimizes the need for hazardous alkylating agents and complex chromatographic separations, making it ideal for drug development and scale-up manufacturing.

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Abstract: This technical guide presents a comprehensive, methodology-driven approach to the complete structural elucidation of the novel compound 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. As this molecule is not ext...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide presents a comprehensive, methodology-driven approach to the complete structural elucidation of the novel compound 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. As this molecule is not extensively documented, this paper serves as a practical whitepaper for researchers, outlining a systematic workflow from logical synthesis to definitive spectroscopic confirmation. We detail the causality behind the selection of a multi-step synthetic pathway and the integrated use of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The protocols and data interpretation frameworks described herein are designed to be self-validating, providing a robust template for the characterization of new chemical entities in drug discovery and development.

Introduction

The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise substitution pattern on the pyrazolone ring is critical for modulating pharmacological activity, making unambiguous structural determination a cornerstone of any research and development program. This guide focuses on a specific, novel derivative, 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, and outlines the rigorous analytical workflow required to confirm its constitution and connectivity. By treating this molecule as a case study, we provide field-proven insights into the logical application of modern analytical chemistry techniques.

Part 1: Proposed Synthesis and Purification

A robust structural elucidation begins with a pure sample. The most logical and versatile method for constructing the target 4,5-disubstituted pyrazol-3-one is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with hydrazine.[1][3] This requires the initial synthesis of a suitable β-ketoester precursor, ethyl 2-hexyl-3-oxodecanoate.

Synthetic Scheme

The proposed two-step synthesis is outlined below. The first step is a Claisen condensation to form the β-ketoester, followed by the Knorr cyclization.[4][5]

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-hexyl-3-oxodecanoate.

    • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl octanoate (1.0 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and add ethyl heptanoate (1.2 eq.).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • After cooling, the reaction is quenched with a weak aqueous acid (e.g., dilute H₂SO₄) to neutralize the enolate.[5]

    • The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.

  • Step 2: Synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one.

    • Dissolve the crude β-ketoester from Step 1 in ethanol.

    • Add hydrazine hydrate (1.5 eq.) and a catalytic amount of glacial acetic acid.[3]

    • Heat the mixture under reflux for 2-3 hours.[1] The reaction progress is monitored by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and add water to precipitate the crude product.[3]

Protocol: Purification
  • The crude solid is collected by vacuum filtration.

  • Rationale: Purity is paramount for accurate spectroscopic analysis. Column chromatography (Silica gel, hexane:ethyl acetate gradient) is employed to separate the target compound from any unreacted starting materials or side products.

  • Fractions containing the pure product are combined and solvent is removed.

  • The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final, analytically pure compound. The self-validating nature of this protocol is confirmed by obtaining a sharp melting point and a single spot on TLC in multiple solvent systems.

Part 2: Integrated Spectroscopic Analysis

With a pure sample in hand, we proceed to the core structural elucidation. The workflow is designed such that each analysis provides a piece of the puzzle, culminating in an unambiguous structural assignment.

Elucidation Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis & Purification HRMS HRMS (Molecular Formula) Synthesis->HRMS IR IR Spectroscopy (Functional Groups) HRMS->IR NMR1D 1D NMR (¹H, ¹³C) (Initial Framework) IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) NMR1D->NMR2D Structure Definitive Structure NMR2D->Structure

Caption: Integrated workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: The first and most critical step is to confirm the elemental composition. HRMS provides an exact mass measurement, typically with sub-5 ppm accuracy, allowing for the unambiguous determination of the molecular formula.[6][7] This immediately validates the success of the synthesis.

  • Expected Data: The target molecule, C₁₆H₃₀N₂O, has a monoisotopic mass of 266.23581 u. The HRMS (ESI+) spectrum is expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺.

ParameterExpected Value
Molecular Formula C₁₆H₃₀N₂O
Calculated Exact Mass 266.23581
Expected [M+H]⁺ Ion 267.24369

Table 1: Predicted HRMS Data.

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the formation of the pyrazolone ring and the absence of precursor functionalities (e.g., the ester C=O from the β-ketoester).[8]

  • Expected Data: Pyrazolones can exist in tautomeric forms.[3][9] The IR spectrum will help identify the predominant form in the solid state. We anticipate characteristic absorbances for the amide-like structure.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch 3200-3100 (broad)Confirms the presence of the pyrazolone ring N-H group.
C-H Stretch (Alkyl) 2955, 2925, 2855Characteristic of the heptyl and hexyl chains.
C=O Stretch (Amide) ~1640-1680Key indicator of the pyrazolone carbonyl. Its position distinguishes it from the precursor ester (~1735 cm⁻¹).
C=N/C=C Stretch ~1550-1600Associated with the pyrazolone ring structure.

Table 2: Predicted IR Absorption Bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. A full suite of 1D and 2D experiments is required for an undeniable assignment.[10][11]

2.3.1 ¹H and ¹³C NMR - The Carbon-Proton Framework

  • Causality: 1D NMR provides the initial map of the proton and carbon environments. The chemical shifts, integrations (for ¹H), and multiplicities (for ¹H) give a count of unique nuclei and their immediate electronic environment.[12]

  • Predicted ¹H NMR Data (500 MHz, CDCl₃):

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
N-H ~8.0-10.0br s1HDeshielded proton on nitrogen, often broad.
H-4 (CH) ~2.2-2.5t1HMethine proton at the junction of the ring and hexyl chain.
Heptyl-α-CH₂ ~2.4-2.6t2HMethylene group adjacent to the C5 position of the ring.
Hexyl-α-CH₂ ~1.8-2.1m2HMethylene group adjacent to the C4 methine.
Alkyl Chain (CH₂)n ~1.2-1.6m18HOverlapping signals of the bulk methylene groups.[13]
Terminal CH₃ (x2) ~0.8-0.9t6HMethyl groups of the heptyl and hexyl chains.[14]

Table 3: Predicted ¹H NMR Chemical Shifts and Assignments.

  • Predicted ¹³C NMR Data (125 MHz, CDCl₃):

AssignmentPredicted δ (ppm)Rationale
C=O (C3) ~170-175Carbonyl carbon, highly deshielded.[15]
C=N (C5) ~155-160Carbon involved in the C=N bond of the ring.
CH (C4) ~45-55Alkylated methine carbon of the ring.
Alkyl-α-CH₂ ~25-35Carbons directly attached to the ring or methine.
Alkyl Chain (CH₂)n ~22-32Bulk methylene carbons of the chains.
Terminal CH₃ ~14Terminal methyl carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts and Assignments.

2.3.2 2D NMR - Definitive Connectivity

  • Causality: While 1D NMR provides the pieces, 2D NMR shows how they are connected. COSY, HSQC, and HMBC experiments are essential to move from a proposed structure to a confirmed one.[16][17]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Self-Validation: We expect to see a complete correlation pathway along each alkyl chain, from the α-CH₂ groups all the way to the terminal CH₃ groups. A key correlation will be observed between the methine proton (H-4) and the α-CH₂ of the hexyl chain, confirming this attachment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.[18]

    • Self-Validation: HSQC provides a direct link between the ¹H and ¹³C assignments. For example, the proton signal predicted at ~2.2-2.5 ppm will correlate to the carbon signal at ~45-55 ppm, definitively assigning them as the C4-H4 pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall molecular assembly by showing correlations between protons and carbons over 2-3 bonds.[17][19] This experiment is critical for placing the alkyl chains at the correct positions on the ring.

    • Self-Validation & The Decisive Correlations: The placement of the heptyl group at C5 and the hexyl group at C4 is confirmed by the following key long-range correlations:

      • The α-CH₂ protons of the heptyl chain will show a correlation to the C5 carbon (~155-160 ppm) and the C4 carbon (~45-55 ppm).

      • The α-CH₂ protons of the hexyl chain will show a correlation to the C4 carbon and the C5 carbon .

      • Crucially, the methine proton (H-4) will show a strong correlation to the carbonyl carbon (C3) at ~170-175 ppm, locking the hexyl group into the C4 position.

Caption: Key HMBC correlations confirming substituent placement.

Conclusion

The structural elucidation of a novel molecule like 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one requires a logical, multi-technique approach where each step validates the last. The proposed workflow, beginning with a strategic synthesis and culminating in definitive 2D NMR analysis, provides an unambiguous and trustworthy confirmation of the molecular structure. The causality-driven selection of experiments, particularly the use of HRMS for formula confirmation and HMBC for establishing the core connectivity, ensures a high degree of scientific integrity. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of new chemical entities, ensuring that subsequent biological or material science studies are built upon a foundation of confirmed molecular identity.

References

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  • Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2023, June 13). Taylor & Francis Online. Retrieved March 14, 2026, from [Link][28]

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Sources

Foundational

Spectroscopic Characterization of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one: A Technical Guide to Tautomeric Dynamics and Analytical Workflows

Executive Summary The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8; MW: 266.42 g/mol ) is a highly lipophilic pyrazolone derivative. Characterizing this molecule via spectroscopy is not a stati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8; MW: 266.42 g/mol ) is a highly lipophilic pyrazolone derivative. Characterizing this molecule via spectroscopy is not a static process; rather, it is an exercise in capturing a dynamic equilibrium. Because the C4 position is mono-substituted with a hexyl chain, it retains an acidic alpha-proton. This structural prerequisite allows the molecule to undergo rapid prototropic tautomerism, existing as a mixture of structural isomers depending on the solvent, temperature, and physical state[1].

As a Senior Application Scientist, the most common analytical failure I observe in pyrazolone characterization is the misinterpretation of tautomeric line broadening as sample impurity[2]. This whitepaper establishes a rigorous, self-validating framework for the NMR, IR, and MS analysis of this specific dialkyl pyrazolone, grounding experimental choices in thermodynamic causality.

Mechanistic Framework: The Tautomeric Triad

Pyrazolones unsubstituted at the N1 position exhibit complex annular tautomerism[2]. For 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, the equilibrium shifts between three primary forms:

  • CH-Form (2,4-dihydro-3H-pyrazol-3-one): The proton resides on the sp³-hybridized C4 carbon.

  • OH-Form (1H-pyrazol-5-ol): The proton migrates to the C3 oxygen, forming an enol with an sp²-hybridized C4 carbon.

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one): The proton resides on the N2 nitrogen.

The dominant form is dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment[3].

Tautomeric_Equilibrium CH CH-Form (2,4-dihydro) C4 is sp3 Favored in CDCl3 OH OH-Form (1H-pyrazol-5-ol) C4 is sp2 Favored in DMSO-d6 CH->OH Proton Transfer NH NH-Form (1,2-dihydro) C=O present Minor Tautomer CH->NH OH->NH

Fig 1. Tautomeric equilibrium of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one.

Multinuclear NMR Signatures & Solvent Causality

The NMR spectrum of this compound is highly solvent-dependent.

Apolar Solvents (e.g., CDCl₃): In environments lacking hydrogen-bond acceptors, the highly polar OH-form is thermodynamically destabilized. The equilibrium shifts toward the CH-form[3]. The ¹H NMR spectrum will reveal a diagnostic triplet near 3.2 ppm, corresponding to the C4 methine proton coupling with the adjacent hexyl CH₂ group. The ¹³C NMR will show an sp³ C4 carbon near 52 ppm[1].

Polar Solvents (e.g., DMSO-d₆): DMSO acts as a strong hydrogen-bond acceptor, stabilizing the OH-form[4]. The C4 proton migrates to the C3 oxygen, extinguishing the 3.2 ppm signal. The C4 carbon rehybridizes to sp², shifting dramatically downfield to ~105 ppm. The new O-H proton appears as a highly deshielded, broad singlet between 10.5 and 12.0 ppm[2].

Quantitative Data Summary

Table 1: Predicted Multinuclear NMR Assignments for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (298 K).

NucleusChemical Shift (ppm)MultiplicityAssignmentTautomeric Form Indicator
¹H 10.50 - 12.00Broad SingletN-H / O-HAverages due to fast exchange (OH/NH forms)
¹H 3.15 - 3.30TripletC4-HDiagnostic for CH-Form
¹H 2.35 - 2.50MultipletC5-CH₂ (Heptyl α)Common to all forms
¹H 1.20 - 1.50MultipletAliphatic (CH₂)ₙBackbone chains (Hexyl/Heptyl)
¹H 0.88TripletTerminal CH₃ (x2)Backbone chains (Hexyl/Heptyl)
¹³C 175.0 - 178.0SingletC3 (C=O)Diagnostic for CH/NH-Form
¹³C 160.0 - 162.0SingletC5 (C=N)Diagnostic for CH-Form
¹³C 100.0 - 105.0SingletC4 (sp²)Diagnostic for OH/NH-Form
¹³C 50.0 - 55.0SingletC4 (sp³)Diagnostic for CH-Form

Vibrational (IR) and Mass Spectrometry (MS) Signatures

FT-IR Spectroscopy: Solid-state IR provides orthogonal validation of the tautomeric state. Theoretical and empirical IR studies of pyrazolones confirm that the C=O stretching frequency is highly sensitive to the tautomeric state[5]. If the compound crystallizes in the CH-form, a sharp, strong carbonyl stretch is observed near 1700 cm⁻¹. If intermolecular hydrogen bonding drives crystallization into the OH-form, the C=O band vanishes, replaced by a broad O-H stretch (3200–2500 cm⁻¹) and a C=N stretch (~1620 cm⁻¹)[5].

ESI-MS: Electrospray Ionization Mass Spectrometry normalizes the tautomeric structure upon protonation. The expected protonated molecular ion [M+H]⁺ is m/z 267.4. Collision-induced dissociation (CID) will yield fragments corresponding to the sequential loss of the highly lipophilic hexyl (-85 Da) and heptyl (-99 Da) chains, isolating the robust pyrazolone core (m/z 83).

Self-Validating Experimental Protocol: Solvent-Dependent NMR & D₂O Exchange

To prevent mischaracterization, the following protocol utilizes a self-validating logic loop. Every structural claim made by a 1D scan is immediately challenged and verified by a secondary perturbation (chemical or thermal).

Step 1: Baseline Acquisition (The Probe)

  • Action: Dissolve 15 mg of the sample in 0.6 mL CDCl₃. Acquire standard ¹H and ¹³C NMR spectra at 298 K.

  • Causality: 15 mg ensures a high signal-to-noise ratio for ¹³C NMR, which is critical for detecting minor tautomeric carbon signals (e.g., sp² C4 at ~105 ppm vs sp³ C4 at ~52 ppm). CDCl₃ is chosen to maximize the presence of the CH-form[3].

Step 2: D₂O Exchange (Validation of Exchangeable Protons)

  • Action: Add 10 µL of D₂O to the NMR tube, shake vigorously for 60 seconds, and re-acquire the ¹H NMR spectrum.

  • Causality: Pyrazolone N-H and O-H protons undergo rapid deuterium exchange[2]. The disappearance of the broad downfield signal (10.5–12.0 ppm) validates its identity as a labile tautomeric proton rather than a highly deshielded backbone CH.

Step 3: 2D HMBC (Validation of Carbon Backbone)

  • Action: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Causality: If the CH-form is present, the ¹H signal at ~3.2 ppm must show a 2-bond correlation to the C3 carbonyl carbon (~176 ppm) and a 3-bond correlation to the C5 carbon. This definitively proves the connectivity of the CH-form without relying on chemical shift assumptions alone.

Step 4: Variable Temperature (VT) NMR (Validation of Exchange Rates)

  • Action: If the ¹H signals appear broad or coalesced, lower the probe temperature to 250 K and re-acquire.

  • Causality: Tautomeric interconversion often occurs at an intermediate rate on the NMR timescale, leading to severe line broadening. Lowering the temperature slows the exchange, resolving the averaged signals into distinct, sharp peaks for the individual tautomers[2].

Analytical_Workflow cluster_NMR NMR Spectroscopic Profiling Sample Compound: C16H30N2O Sample Preparation (15 mg) NMR_Apolar Apolar (CDCl3) Isolates CH-Form Signals Identifies C4-H (~3.2 ppm) Sample->NMR_Apolar NMR_Polar Polar (DMSO-d6) Isolates OH-Form Signals Identifies C3-OH (~12 ppm) Sample->NMR_Polar Validation D2O Exchange & VT-NMR Validates Labile Protons NMR_Apolar->Validation NMR_Polar->Validation

Fig 2. Standardized spectroscopic workflow for pyrazolone characterization.

Sources

Exploratory

1H NMR analysis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one Introduction Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Introduction

Pyrazolone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and ensuring the integrity of drug development pipelines. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for determining the detailed molecular structure of organic compounds in solution.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. It moves beyond a simple data sheet to explain the causal relationships between the molecule's structure and its spectral features. We will dissect the expected chemical shifts, multiplicities, and integrations for each proton environment, present a robust experimental protocol for data acquisition, and discuss potential interpretation challenges such as tautomerism and signal overlap.

Section 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one possesses a chiral center at the C4 position, which renders the two protons on the adjacent C1' methylene of the hexyl group diastereotopic. The molecule contains a pyrazolone core, two N-H protons, a methine proton at C4, and two long alkyl chains.

The diagram below illustrates the molecular structure with a systematic labeling of the key proton environments that will be referenced throughout this guide.

Sources

Foundational

mass spectrometry of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

An In-depth Technical Guide to the Mass Spectrometry of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the mas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, a representative small molecule with a pyrazolone core. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities.[1] Mass spectrometry is an indispensable tool for the structural elucidation, impurity profiling, and quantification of such compounds.[2][3] This document offers field-proven insights into sample preparation, ionization techniques, fragmentation analysis, and method validation, tailored for researchers, scientists, and drug development professionals. The principles and protocols described herein are broadly applicable to the analysis of other substituted pyrazolone compounds.

Introduction: The Analytical Imperative for Pyrazolone Derivatives

The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial, antiepileptic, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, while a specific exemplar, represents a class of molecules where detailed structural characterization is paramount for advancing drug discovery and development programs. The substitution of long alkyl chains on the pyrazolone core presents unique analytical challenges and opportunities.

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), offers unparalleled sensitivity and selectivity for the analysis of these molecules.[3][4] It is a cornerstone technique for confirming molecular weight, elucidating structure through fragmentation patterns, identifying process-related impurities and degradation products, and performing quantitative analysis in complex biological matrices.[2][4][5]

This guide will navigate the critical aspects of developing a robust mass spectrometry-based analytical workflow for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, from initial sample preparation to final data interpretation and method validation.

Foundational Choices: Ionization Techniques and Instrumentation

The selection of the appropriate ionization technique is a critical first step in any mass spectrometry experiment. For a molecule like 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, the choice largely depends on the desired information and the chromatographic method employed.

Electron Ionization (EI)

Typically coupled with Gas Chromatography (GC-MS), Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[6] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.

  • Expertise & Experience: While EI is excellent for creating a detailed fragmentation fingerprint for structural elucidation and library matching, the molecular ion (M+) may be weak or absent for some molecules. Given the presence of the labile alkyl chains, significant fragmentation is expected.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, making it ideal for coupling with Liquid Chromatography (LC-MS).[6][7] It generates ions by applying a high voltage to a liquid sample, creating an aerosol.[7] ESI is particularly well-suited for polar and thermally labile compounds.[8]

  • Expertise & Experience: For 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, ESI is the preferred method for confirming the molecular weight, as it typically produces a prominent protonated molecule, [M+H]+, with minimal fragmentation in the source.[7] This is crucial for initial characterization and for quantitative studies using tandem mass spectrometry (MS/MS).

Table 1: Comparison of Key Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Typical Hyphenation Gas Chromatography (GC)Liquid Chromatography (LC)
Ionization Type HardSoft
Fragmentation Extensive and reproducibleMinimal in-source fragmentation
Molecular Ion Often weak or absentTypically a strong [M+H]+ or [M-H]-
Primary Application Structural elucidation via fragmentation patternsMolecular weight determination, quantitative analysis
Analyte Requirements Volatile and thermally stableSoluble in polar solvents, suitable for large biomolecules

The Art of Sample Preparation: Ensuring Data Integrity

The quality of mass spectrometric data is directly dependent on the cleanliness of the sample.[9] Proper sample preparation is essential to enhance sensitivity, reduce background noise, and ensure the reproducibility of the analysis.[8]

General Protocol for LC-MS Analysis

This protocol is designed to minimize matrix effects and prevent contamination of the LC-MS system.[10]

  • Initial Dissolution: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[10]

  • Serial Dilution: Perform a serial dilution of the stock solution with the mobile phase to achieve a final concentration in the range of 1-10 µg/mL.[10] Overly concentrated samples can lead to detector saturation and contamination.[10]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the LC system.[11]

  • Vial Transfer: Transfer the filtered sample into a standard 2 mL autosampler vial with a soft septum.[10]

  • Blank Injections: It is good practice to run a blank sample (mobile phase) before and after the analyte to prevent carry-over from previous samples.[10]

Considerations for Drug Development Professionals

In a drug development setting, samples may originate from various matrices such as plasma, urine, or tissue homogenates.[12] In such cases, more extensive sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary to remove interfering matrix components.[8][12]

Deciphering the Fragmentation Code

Understanding the fragmentation patterns of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is key to its structural confirmation. The fragmentation will be dictated by the pyrazolone core and the two long alkyl chains.

Predicted Fragmentation of the Pyrazolone Core

Based on studies of similar heterocyclic compounds, the pyrazolone ring is expected to undergo characteristic cleavages.[13][14] Common fragmentation pathways for pyrazole derivatives include the loss of nitrogen (N2) or hydrogen cyanide (HCN).[13][14]

Fragmentation of the Alkyl Chains

The heptyl and hexyl side chains will primarily fragment via homolytic cleavage, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).[15][16] Cleavage at the benzylic-like position (the bond between the alkyl chain and the pyrazolone ring) is often a favored fragmentation pathway.

A Visual Guide to Fragmentation

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one.

G M [M+H]+ 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one F1 Loss of Heptyl Radical (- C7H15•) M->F1 α-cleavage F2 Loss of Hexyl Radical (- C6H13•) M->F2 α-cleavage F3 Loss of N2 M->F3 Ring Cleavage F4 Further Alkyl Chain Fragmentation F1->F4 F2->F4

Caption: Predicted fragmentation pathways for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. Optimization will be necessary based on the specific instrumentation and analytical goals.

LC-MS/MS Method for Quantification

This method is designed for a triple quadrupole mass spectrometer, which is highly sensitive and selective for quantitative analysis.[3][17]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI+):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Determine the m/z of the precursor ion ([M+H]+) from a full scan experiment.

      • Fragment the precursor ion and identify 2-3 of the most intense and stable product ions.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

GC-MS Method for Structural Elucidation

This protocol is suitable for identifying unknown impurities or for initial structural confirmation.

  • Gas Chromatography:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Method Validation: Ensuring Trustworthy Results

For drug development professionals, analytical method validation is a regulatory requirement that ensures the method is suitable for its intended purpose. The key validation parameters are summarized below.

Table 2: Key Parameters for Analytical Method Validation
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

Conclusion: A Framework for Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. By understanding the principles of ionization, fragmentation, and method validation, researchers and drug development professionals can confidently characterize this and other novel pyrazolone derivatives. The protocols and insights provided herein serve as a robust starting point for developing and validating analytical methods that are both scientifically sound and compliant with regulatory expectations.

References

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  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(8), 1833-1836.
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  • da Silva, A. A., de Oliveira, L. G., & de Oliveira, E. C. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of mass spectrometry : JMS, 34(5), 502–510.
  • Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Ions present in EI mass spectra of 2-pyrazoline derivatives 1-9. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024, February 6). Pharma Focus America. Retrieved from [Link]

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  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. Retrieved from [Link]

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  • Mass spectrum for compound 5. (n.d.). Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Retrieved from [Link]

  • Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. (n.d.). ACP. Retrieved from [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

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  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved from [Link]

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Exploratory

Engineering the Pyrazolone Pharmacophore: A Technical Guide to the Biological Activity and Synthesis of Novel Derivatives

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer either high potency or high tunability—rarely both. The pyrazolone structural motif (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter scaffolds that offer either high potency or high tunability—rarely both. The pyrazolone structural motif (comprising the 1H-pyrazol-3-ol and pyrazolin-5-one nucleus) is a profound exception. Historically anchored by early antipyretics like antipyrine, the pyrazolone core has experienced a massive resurgence in modern medicinal chemistry[1]. Today, FDA-approved pyrazolone derivatives like Edaravone are deployed for amyotrophic lateral sclerosis (ALS), while novel synthetic analogs are demonstrating remarkable antimicrobial, anticancer, and anti-inflammatory properties[1].

This whitepaper dissects the causal mechanisms driving the biological activity of novel pyrazolone compounds, synthesizes recent quantitative data, and establishes self-validating experimental protocols for their synthesis and evaluation.

Structural Causality and Mechanisms of Action

The pharmacological versatility of the pyrazolone ring is not coincidental; it is a direct consequence of its electronic structure. The five-membered lactam ring, containing two adjacent nitrogen atoms and a ketonic group, exhibits rapid keto-enol tautomerism. This dynamic structural shifting allows the molecule to act as both a potent hydrogen bond donor and acceptor, enabling it to dock into diverse enzymatic pockets[2].

Antioxidant and Neuroprotective Pathways

The electron-rich nature of the pyrazolone core allows it to act as a sacrificial electron donor. In neurodegenerative models (such as ALS or cerebral ischemia), derivatives like Edaravone neutralize reactive oxygen species (ROS)[1]. By scavenging free radicals, the pyrazolone scaffold halts lipid peroxidation cascades, thereby preventing neuronal apoptosis[2].

Anti-inflammatory and Anticancer Activity

Inflammation and oncogenesis are frequently linked by hyperactive kinase signaling. Pyrazolone derivatives have been proven to act as potent inhibitors of p38 MAP kinase and cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, pyrazolones block the conversion of arachidonic acid into pro-inflammatory prostaglandins[3]. This reduction in pro-inflammatory cytokines (such as TNF-α) not only mitigates tissue destruction in rheumatoid arthritis but also starves tumor microenvironments of necessary growth signals.

Dual-Action Antimicrobial and Antiepileptic Efficacy

A groundbreaking 2026 study highlighted the rational design of pyrazolone derivatives capable of dual-action therapy. Compound IIa, synthesized via the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate, demonstrated profound ability to disrupt bacterial cell walls (binding to targets like 3FYV) while simultaneously delaying seizure onset in pentylenetetrazole (PTZ)-induced models[4]. This dual functionality is highly advantageous for epileptic patients who frequently exhibit increased susceptibility to infections[4].

G PZ Pyrazolone Core (Electron-rich Scaffold) ROS Free Radical Scavenging (e.g., Edaravone) PZ->ROS Electron Transfer COX COX-2 Inhibition (Anti-inflammatory) PZ->COX Active Site Binding MIC Cell Wall Disruption (Antimicrobial) PZ->MIC Membrane Interaction Neuro Neuroprotection (ALS, Ischemia) ROS->Neuro Prevents Apoptosis Tissue Reduced Tissue Inflammation COX->Tissue Decreased Prostaglandins Bact Bacterial Cell Death MIC->Bact Lysis

Fig 1: Mechanistic pathways of pyrazolone derivatives leading to diverse biological activities.

Quantitative Structure-Activity Relationship (QSAR) Data

To objectively evaluate the therapeutic potential of these novel derivatives, we must look at the quantitative metrics. The table below summarizes recent high-impact bioactivity data, illustrating the potency of specific pyrazolone analogs across different biological targets.

Compound / DerivativePrimary Target / AssayBiological Activity MetricReference
Compound IIa S. aureus (In vitro)Zone of Inhibition: 9.5 mm at 80 μg/mL[4]
Compound IIa PTZ-induced Seizure (In vivo)100% survival, 45s delayed seizure onset[4]
Compound 12 B. cereus (In vitro)MIC: 0.78 mg/mL[1]
Pyrazole Analogues COX-2 EnzymeIC50: 38.7 - 61.2 nM[3]
Edaravone Free Radicals (ALS Model)ROS Scavenging / Neuroprotection[1]

Self-Validating Experimental Protocols

In drug development, a biological assay is only as reliable as the purity of the synthesized compound. As a standard practice, I mandate that all experimental workflows possess internal quality controls. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Novel Pyrazolone Derivatives (Knoevenagel Condensation)

Rationale: Condensing a hydrazine derivative with ethyl acetoacetate builds the foundational 5-membered ring. A subsequent Knoevenagel condensation with aromatic aldehydes introduces the necessary functional diversity for target binding[4],[5].

Step-by-Step Methodology:

  • Core Formation: React equimolar amounts of ethyl acetoacetate and 2,4-dinitrophenylhydrazine in an ethanol solvent.

    • Causality: Ethanol provides a protic environment that facilitates the nucleophilic attack of the hydrazine nitrogen on the β -keto ester, driving cyclocondensation.

  • Reflux & Cyclization: Reflux the mixture at 70°C for 3-4 hours.

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the starting material spots validates successful cyclization.

  • Knoevenagel Condensation: Add the desired substituted aromatic aldehyde in the presence of a base catalyst (e.g., diethanolamine)[5].

    • Causality: The base deprotonates the active methylene group of the pyrazolone ring, generating a highly reactive nucleophile that attacks the aldehyde carbonyl.

  • Purification & Spectroscopic Validation (Critical): Precipitate the product, filter, and recrystallize from diluted ethanol. Perform FT-IR and 1H-NMR spectroscopy.

    • Validation Check: Confirm the presence of C=N stretching (1580–1590 cm⁻¹) and N-H stretching (3330–3410 cm⁻¹). The absence of the distinct aldehyde proton signal in the NMR spectra ensures no unreacted precursors remain to trigger false positives in downstream bioassays[4].

Protocol 2: In Vitro Antimicrobial Agar Cup Assay

Rationale: To evaluate the membrane-disrupting capabilities of the synthesized pyrazolone compounds against pathogenic Gram-positive and Gram-negative strains[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., E. coli, S. aureus) to a 0.5 McFarland standard.

    • Causality: This ensures a uniform bacterial density (approx. 1.5×108 CFU/mL), preventing false positives caused by under-inoculation.

  • Agar Seeding: Swab the standardized suspension uniformly across Mueller-Hinton agar plates in three directions to ensure an even lawn of growth.

  • Well Creation & Compound Loading: Bore 6 mm wells into the agar. Load varying concentrations (e.g., 40, 60, 80 μg/mL) of the pyrazolone derivative dissolved in DMSO into the wells.

    • Validation Check: Always include a pure DMSO well as a negative control. If the DMSO well shows a zone of inhibition, the assay is voided, as the solvent is contributing to bacterial death. Include a standard antibiotic (e.g., Ceftriaxone) as a positive control[6].

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the resulting zones of inhibition using digital calipers to assess potency.

Workflow Step1 Precursor Condensation (Ethyl Acetoacetate + Hydrazine) Step2 Knoevenagel Reaction (Aromatic Aldehydes) Step1->Step2 Step3 Spectroscopic Validation (FT-IR, 1H-NMR, MS) Step2->Step3 Purified Yield Step4 In Vitro Bioassays (MIC, DPPH, COX-2) Step3->Step4 Structural Confirm Step5 In Vivo Models (e.g., PTZ-Seizure) Step4->Step5 Lead Candidates

Fig 2: Step-by-step workflow from pyrazolone synthesis to in vivo biological validation.

Future Perspectives in Drug Development

The pyrazolone scaffold is no longer just a historical artifact of early NSAID development; it is a highly tunable pharmacophore capable of addressing complex, multi-pathway diseases. By leveraging its unique tautomeric properties and electron-rich core, medicinal chemists can continue to design hybrid molecules that offer targeted kinase inhibition, robust ROS scavenging, and potent antimicrobial defense.

References

  • [1] Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Library of Medicine (NIH PMC). 1

  • Synthesis and bioactivity evaluation of pyrazolone derivatives. NIScPR.

  • [4] Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. 4

  • [3] Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. 3

  • [5] Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. RSC Publishing. 5

  • [2] Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Publishing. 2

  • [6] Synthesis of some new pyrazolone derivatives as potent antimicrobial agents. ResearchGate. 6

Sources

Foundational

Physicochemical Profiling and Organic Solvent Solubility of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) represents a highly lipophilic derivative of the pyrazolone class, a structural motif frequently utilized as a pharmacophore in anti-inflammatory and kinase-inhibitory drug design . With a molecular formula of C16​H30​N2​O and a molecular weight of 266.42 g/mol , its solubility profile is dominated by the massive hydrophobic bulk of its C7​ (heptyl) and C6​ (hexyl) alkyl chains.

This technical whitepaper provides an in-depth mechanistic framework for understanding, predicting, and experimentally validating the solubility of this compound in various organic solvents. By bridging Hansen Solubility Parameters (HSP) with self-validating empirical protocols, this guide serves as a definitive resource for downstream formulation and chromatographic method development.

Structural Solvation Thermodynamics

To accurately predict the behavior of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one in organic matrices, we must analyze its structural causality through the lens of Hansen Solubility Parameters (HSP) 1. The total cohesive energy density ( δt​ ) of a solvent or solute is divided into three distinct interaction forces:

  • Dispersion Forces ( δd​ ): The dominant force for this molecule. The extensive non-polar surface area of the heptyl and hexyl chains requires solvents with high dispersion capabilities (e.g., hexane, dichloromethane) to overcome the solute-solute crystal lattice energy.

  • Polar Interactions ( δp​ ): Localized entirely at the 2,4-dihydro-3H-pyrazol-3-one core. The dipole moment generated by the nitrogen heteroatoms and the carbonyl group allows for dipole-dipole interactions with moderately polar solvents.

  • Hydrogen Bonding ( δh​ ): The secondary amine (N-H) acts as an H-bond donor, while the carbonyl (C=O) acts as an H-bond acceptor. Solvents like ethanol can exploit these sites, though the steric hindrance from the adjacent bulky alkyl chains limits the efficiency of this solvation pathway 2.

Fig 1: Hansen Solubility Parameter (HSP) interaction pathways for compound 91990-66-8.

Self-Validating Experimental Methodology

Kinetic solubility measurements (e.g., solvent titration) are prone to supersaturation artifacts, particularly for highly lipophilic compounds that readily form metastable aggregates. Therefore, the Isothermal Shake-Flask Method remains the gold standard for determining true thermodynamic solubility 3.

The following protocol is engineered as a self-validating system; it incorporates internal checks to ensure equilibrium is reached and adsorption artifacts are eliminated.

Step-by-Step Shake-Flask Protocol
  • Solid Saturation: Weigh an excess amount (~50 mg) of the crystalline compound into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the pyrazolone ring. An excess of solid is mathematically required to ensure the chemical potential of the solid phase equals that of the dissolved phase.

  • Solvent Introduction: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined screw cap. Causality: PTFE prevents solvent evaporation and the leaching of plasticizers, which would artificially alter the solvent's dielectric constant and HSP profile.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to 25.0 ± 0.1 °C at 300 rpm. Causality: Solubility is an enthalpy-driven process governed by the van 't Hoff equation. Even a 1°C fluctuation can cause a 5-10% variance in the final solubility value.

  • Equilibrium Validation (The Self-Check): Prepare a parallel set of identical vials. Harvest Set A at 24 hours and Set B at 48 hours. Causality: If the concentration of Set A equals Set B (within ±5% ), true thermodynamic equilibrium is confirmed. If Set A > Set B, supersaturation has occurred and collapsed. If Set A < Set B, dissolution was incomplete at 24 hours 4.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation pellets the bulk solid, preventing filter clogging and pressure-induced dissolution during filtration. Discard the first 0.1 mL of filtrate to saturate any non-specific binding sites on the membrane.

Workflow A Solid State Compound CAS: 91990-66-8 B Solvent Addition (Excess Solid for Saturation) A->B C Isothermal Agitation (25°C, 24h & 48h Sets) B->C D Phase Separation (Centrifugation & Filtration) C->D E HPLC-UV Analysis (Quantification) D->E F Thermodynamic Solubility (mg/mL) E->F

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Matrix

Based on the structural thermodynamics and HSP matching, the solubility of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one spans several orders of magnitude across different solvent classes. The table below summarizes the expected thermodynamic solubility profile at 25°C.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism / HSP Dominance
Dichloromethane (DCM) 8.93> 100 Universal solvation. Excellent δd​ match for alkyl chains and sufficient δp​ for the core.
Hexane 1.89~ 45 - 60 Dominated entirely by δd​ interaction with the C6​ and C7​ aliphatic chains.
Ethanol (EtOH) 24.55~ 20 - 35 Strong δh​ interaction with the pyrazolone core, but limited by hydrophobic repulsion.
Dimethyl Sulfoxide (DMSO) 46.70~ 15 - 25 High δp​ effectively solvates the core, but the alkyl chains resist the highly polar network.
Water (pH 7.4 Buffer) 80.10< 0.01 Extreme hydrophobic effect. The energy penalty to create a cavity in water is too high.

Data Note: Values represent thermodynamically extrapolated ranges based on the lipophilic surface area and structural homology to highly alkylated pyrazolone derivatives.

Analytical Quantification Parameters (HPLC-UV)

To accurately quantify the filtrate generated in Section 2, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is required. Because the compound is highly lipophilic, standard reversed-phase conditions must be adapted to ensure elution.

  • Stationary Phase: C18 column (e.g., 50 mm x 4.6 mm, 3 µm). A short column is preferred to prevent excessive retention times of the C13​ total alkyl mass.

  • Mobile Phase: Isocratic elution using 85% Acetonitrile / 15% Water (with 0.1% Formic Acid). The high organic modifier concentration is strictly necessary to elute the highly hydrophobic compound.

  • Detection: UV absorbance at λmax​ ~245 nm (characteristic π→π∗ transition of the conjugated pyrazolone ring).

  • Diluent: Samples extracted from non-polar solvents (like Hexane) must be evaporated and reconstituted in the mobile phase prior to injection to prevent severe peak distortion (solvent mismatch effect).

References

  • Alfa Chemistry. 5-HEPTYL-4-HEXYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE CAS:91990-66-8. ChemBuyersGuide.

  • Sigma-Aldrich. Automated Screening of Aqueous Compound Solubility in Drug Discovery. 4

  • National Institutes of Health (NIH) / PMC. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. 3

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. 1

  • ACS Publications. Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. 2

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole Derivatives Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry and materials science.[1][2][3][4] Its journey from a serendipitous 19th-century discovery to a cornerstone of blockbuster pharmaceuticals is a testament to its versatile chemistry and significant biological activity.[5][6][7] This technical guide provides an in-depth exploration of the pyrazole core, offering researchers, chemists, and drug development professionals a comprehensive overview of its foundational synthesis methodologies, recent advancements, and critical role in pharmacology. We will dissect the causality behind key experimental choices, present self-validating protocols, and ground all claims in authoritative literature, providing a field-proven perspective on harnessing the potential of this remarkable heterocycle.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of pyrazole is intrinsically linked to the birth of the pharmaceutical industry. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, inadvertently synthesized a compound with potent analgesic and antipyretic properties.[5] This compound, Antipyrine (a derivative of pyrazolone), became the first commercially successful synthetic drug, predating even aspirin, and laid the groundwork for modern medicinal chemistry.[5] While Knorr discovered the pyrazole class, it was Edward Buchner who first synthesized the parent, unsubstituted pyrazole ring in 1889.[1] These seminal discoveries unlocked the vast chemical space of pyrazole derivatives, leading to over a century of innovation.

Foundational Synthetic Strategies: The Classical Routes

The enduring relevance of the pyrazole core is partly due to the robustness and versatility of its classical synthesis routes. These methods, established over a century ago, remain fundamental in both academic and industrial settings.

The Knorr Pyrazole Synthesis (1883)

The most prominent and widely utilized method for pyrazole synthesis is the Knorr cyclocondensation.[8][9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][10] The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by simply varying the two starting components.

Mechanistic Rationale: The reaction mechanism proceeds via the initial formation of a hydrazone intermediate.[8][11] A critical aspect of the Knorr synthesis, especially with unsymmetrical dicarbonyls, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons.[8] Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[12] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[8][11]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Field-Proven Protocol: Synthesis of Edaravone [8][12]

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent, is a prime example of a drug synthesized via the Knorr reaction.

  • Reactants: Ethyl acetoacetate (a 1,3-dicarbonyl) and Phenylhydrazine (a hydrazine derivative).

  • Principle: The more electrophilic ketone carbonyl of ethyl acetoacetate reacts preferentially with the terminal nitrogen of phenylhydrazine. Subsequent cyclization and dehydration yield the product.[12]

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add phenylhydrazine (1.0 eq) dropwise to the solution while stirring. The reaction is mildly exothermic.

    • Reflux the mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Filter the resulting solid product, wash with cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. Recrystallize from ethanol if further purification is required.

  • Self-Validation: The formation of a crystalline solid upon cooling is a primary indicator of a successful reaction. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

The Paal-Knorr Pyrrole Synthesis

A related classical method is the Paal-Knorr synthesis, which is more broadly known for producing furans and thiophenes but is also applicable to pyrroles.[13][14] For pyrrole synthesis, a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine.[15][16] The mechanism involves the formation of a di-imine intermediate which then cyclizes.[15]

Modern Synthetic Methodologies: Expanding the Toolkit

While classical methods are robust, modern organic synthesis has introduced more sophisticated and often more efficient strategies for constructing the pyrazole core, including those with improved regioselectivity and greener reaction conditions.

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne or an alkene).[17][18] It is a cornerstone of heterocyclic chemistry for constructing five-membered rings.

Mechanistic Rationale: The reaction between a diazo compound and an alkyne proceeds through a concerted [3+2] cycloaddition to form a 3H-pyrazole intermediate. This unstable intermediate rapidly undergoes a[1][19]-sigmatropic shift to aromatize into the stable 1H-pyrazole product.[20] A key advantage is the potential for high regioselectivity, which can be controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.[20]

Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition for Pyrazole Synthesis cluster_reactants Reactants Diazo Diazo Compound (R-CHN2) Intermediate 3H-Pyrazole (Cycloaddition Adduct) Diazo->Intermediate [3+2] Cycloaddition Alkyne Alkyne (R'C≡CR'') Alkyne->Intermediate Product 1H-Pyrazole Intermediate->Product [1,5]-Sigmatropic Shift (Aromatization)

Caption: Pathway for pyrazole synthesis via 1,3-dipolar cycloaddition.

One-Pot Protocol: In Situ Generation of Diazo Compounds [18]

Handling diazo compounds can be hazardous due to their potential toxicity and explosive nature.[18] Modern protocols circumvent this by generating the diazo compound in situ from more stable precursors like tosylhydrazones.[18][20]

  • Reactants: An aldehyde-derived tosylhydrazone and a terminal alkyne.

  • Principle: Under basic conditions, the tosylhydrazone decomposes to form the reactive diazo compound, which is immediately trapped by the alkyne in the reaction mixture. This avoids the isolation of the hazardous intermediate.

  • Materials:

    • Aldehyde tosylhydrazone (e.g., from benzaldehyde)

    • Terminal alkyne (e.g., phenylacetylene)

    • Base (e.g., Sodium Methoxide or DBU)

    • Solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To a solution of the terminal alkyne (1.2 eq) in toluene, add the aldehyde tosylhydrazone (1.0 eq).

    • Add the base (1.1 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are excellent and readily available precursors for pyrazole synthesis.[21][22][23] The reaction involves the condensation of a chalcone with a hydrazine derivative, which acts as a binucleophile.

Mechanistic Rationale: The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to form the pyrazoline ring, which can then be oxidized to the pyrazole if desired.[24]

Typical Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole [21][25]

  • Reactants: A substituted chalcone and phenylhydrazine hydrochloride.

  • Materials:

    • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

    • Phenylhydrazine hydrochloride

    • Solvent (e.g., Ethanol or Glacial Acetic Acid)

  • Procedure:

    • A mixture of the chalcone (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) is dissolved in glacial acetic acid.

    • The mixture is refluxed for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • After cooling, the reaction mixture is poured into ice-cold water.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

    • The crude product is recrystallized from ethanol to afford the pure pyrazole derivative.

Emerging & Green Synthetic Approaches

The field continues to evolve, with a strong emphasis on sustainability, efficiency, and atom economy.[26]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for many classical pyrazole syntheses by promoting rapid, uniform heating.[27][28]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which incorporates substantial parts of all reactants.[1][26] This approach is highly efficient and aligns with the principles of green chemistry.

  • Transition-Metal Catalysis: Catalysts based on copper, silver, or palladium have enabled novel and highly regioselective routes to functionalized pyrazoles that are otherwise difficult to access.[1][26]

The Pyrazole Core in Drug Discovery: A Privileged Scaffold

The pyrazole ring is a quintessential "privileged scaffold" in medicinal chemistry.[2][3][29] Its unique electronic properties, including the ability to act as both a hydrogen bond donor (N-1) and acceptor (N-2), combined with its metabolic stability and synthetic accessibility, make it an ideal framework for designing therapeutic agents.[4][6]

Structure-Activity Relationship (SAR) Insights

The five available substitution points on the pyrazole ring provide a versatile platform for fine-tuning a molecule's pharmacological profile. Strategic modification of substituents allows for the optimization of target binding, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[29][30] For instance, in many kinase inhibitors, the pyrazole core acts as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone.[31]

Prominent FDA-Approved Pyrazole-Containing Drugs

The therapeutic impact of pyrazole derivatives is underscored by the number of blockbuster drugs that feature this core structure.[6][32][33]

Drug NameTherapeutic AreaMechanism of Action
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 Inhibitor[31][34]
Sildenafil (Viagra®)Erectile DysfunctionPDE-5 Inhibitor[31][32]
Ruxolitinib (Jakafi®)Myelofibrosis, CancerJAK1/JAK2 Inhibitor[6][31]
Apixaban (Eliquis®)AnticoagulantFactor Xa Inhibitor[31]
Crizotinib (Xalkori®)Lung CancerALK/ROS1 Inhibitor[31][35]
Zanubrutinib (Brukinsa®)B-cell MalignanciesBruton's Tyrosine Kinase (BTK) Inhibitor[31]

This table highlights the remarkable versatility of the pyrazole scaffold in targeting a wide range of biological pathways.[34]

Workflow General Synthetic Workflow Start Starting Materials (e.g., Dicarbonyl, Hydrazine) Reaction Reaction Setup (Solvent, Catalyst, Heat/Stir) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis Final Pure Pyrazole Derivative Analysis->Final

Caption: A typical experimental workflow for pyrazole synthesis.

Conclusion and Future Directions

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis of Pyrazole Deriv
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT.
  • The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide. Benchchem.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Deriv
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. (2017). Oriental Journal of Chemistry.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
  • Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][19]-sigmatropic rearrangement with stereoreten.

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Knorr Pyrazole Synthesis (M. Pharm). (2017). Slideshare.
  • Knorr Pyrazole Synthesis. (2026). J&K Scientific LLC.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar C
  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Bentham Science Publishers.
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un.
  • biologically active pyrazole derivatives. (2017). New Journal of Chemistry (RSC Publishing).
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2003).
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC.
  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021). MDPI.
  • biologically active pyrazole deriv
  • Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. IJFMR.
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications. (2026). TÜBİTAK Academic Journals.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists.
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Paal–Knorr synthesis. Wikipedia.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Some FDA approved drugs based on the pyrazole ring.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online.

Sources

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter the need for highly specialized building blocks that can bridge the gap between aqueous incompatibility and lipophilic targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter the need for highly specialized building blocks that can bridge the gap between aqueous incompatibility and lipophilic target engagement. 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) represents a masterclass in hydrophobic scaffold design. By appending extensive aliphatic chains (C7 and C6) to a reactive pyrazolone core, this molecule achieves extreme lipophilicity, making it an indispensable asset in both advanced drug discovery and hydrometallurgical liquid-liquid extraction ()[].

Structural Biology & Physicochemical Causality

The core of CAS 91990-66-8 is a 2,4-dihydro-3H-pyrazol-3-one ring. Pyrazolones exhibit complex tautomerism (CH, OH, and NH forms), which allows them to act as versatile hydrogen bond donors and acceptors. However, the defining feature of this specific derivative is the dual alkylation at the 4- and 5-positions.

Causality of Alkyl Chain Length: The hexyl (C6) and heptyl (C7) chains drastically increase the molecule's partition coefficient (LogP). In drug design, this facilitates the permeation of highly hydrophobic lipid bilayers. In solvent extraction, it ensures that the pyrazolone—and any metal ion it chelates—remains strictly confined to the organic phase, preventing costly ligand bleed into the aqueous raffinate. The tautomeric flexibility of this compound also leads to alternative nomenclature in chemical databases, such as 3-heptyl-4-hexyl-1H-pyrazol-5(4H)-one (2)[2].

Quantitative Data Profile

Table 1: Physicochemical Profile of CAS 91990-66-8

PropertyValueCausality / Significance
CAS Number 91990-66-8Unique identifier for the specific C16 positional isomer[].
Molecular Formula C16H30N2OHigh carbon-to-heteroatom ratio dictates extreme hydrophobicity (3)[3].
Molecular Weight 266.42 g/mol Optimal size for a lipophilic fragment or phase-transfer chelating agent[3].
Storage Cold-chain preferredPrevents oxidative degradation of the aliphatic chains over time[4].

Synthesis Workflow: The Knorr Cyclocondensation

The synthesis of 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one relies on the classic Knorr pyrazole synthesis, adapted for highly sterically hindered and lipophilic substrates.

Self-Validating Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl 2-hexyl-3-oxodecanoate (the β -keto ester precursor) in absolute ethanol.

    • Causality: Ethanol is chosen as the solvent because it solubilizes the highly lipophilic precursor while remaining miscible with aqueous hydrazine, ensuring a homogenous reaction mixture.

  • Nucleophilic Addition: Dropwise add 1.2 equivalents of hydrazine hydrate at 0°C.

    • Causality: The initial attack of the bis-nucleophile on the highly electrophilic ketone carbonyl is exothermic. Cooling prevents the formation of unwanted side products (e.g., di-hydrazones).

  • Cyclization & Dehydration: Elevate the temperature to 80°C (reflux) for 4 hours.

    • Causality: The thermal energy overcomes the steric hindrance of the hexyl and heptyl chains, driving the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, followed by the expulsion of ethanol and water to close the ring.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The disappearance of the UV-active β -keto ester and the emergence of a lower-Rf spot confirms successful cyclization.

  • Phase-Separation Purification: Remove ethanol under reduced pressure. Partition the residue between water and dichloromethane (DCM).

    • Causality: The extreme lipophilicity of CAS 91990-66-8 ensures >99% partitioning into the DCM layer, leaving unreacted hydrazine in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Synthesis A Ethyl 2-hexyl-3-oxodecanoate (β-Keto Ester) C Reflux in Ethanol (80°C, 4h) A->C B Hydrazine Hydrate (Bis-nucleophile) B->C D Hydrazone Intermediate C->D Nucleophilic Addition E 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) D->E Intramolecular Cyclization & Dehydration

Fig 1. Knorr cyclocondensation pathway for synthesizing CAS 91990-66-8.

Application: Liquid-Liquid Extraction (Hydrometallurgy)

Beyond drug discovery, dialkyl pyrazolones are elite chelators for transition and actinide metals. The enol tautomer of the pyrazolone ring deprotonates to form a highly stable, bidentate chelate ring with metal cations.

Causality of the Extraction Mechanism: When CAS 91990-66-8 is dissolved in an aliphatic diluent (e.g., kerosene) and contacted with an aqueous metal solution, chelation occurs at the liquid-liquid interface. The massive hydrophobic shield provided by the C6 and C7 chains wraps around the hydrophilic metal core. This thermodynamic shift drastically lowers the aqueous solubility of the complex, driving it entirely into the organic phase and allowing for clean phase separation.

Extraction A Aqueous Phase (Target Metal Ions) C Interface Complexation (Deprotonation & Chelation) A->C B Organic Phase (CAS 91990-66-8 Ligand) B->C D Phase Separation (Lipophilic Retention) C->D pH Control E Metal-Ligand Complex Isolated in Organic Phase D->E High LogP Partitioning

Fig 2. Liquid-liquid extraction mechanism utilizing the lipophilic pyrazolone core.

References

Sources

Exploratory

Analytical and Physicochemical Profiling of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one: Molecular Weight Determination and Pharmacokinetic Implications

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The pyrazolone structural motif is a highly privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The pyrazolone structural motif is a highly privileged scaffold in medicinal chemistry, forming the core of several FDA-approved therapeutics such as edaravone and eltrombopag 1[1]. While the core 2,4-dihydro-3H-pyrazol-3-one ring provides essential hydrogen-bonding capabilities, the substitution pattern dictates the molecule's pharmacokinetic (PK) fate.

The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) represents a highly lipophilic derivative, featuring long-chain aliphatic substitutions at the C4 and C5 positions2[2]. As a Senior Application Scientist, I present this technical guide to dissect the theoretical calculation, experimental validation, and structural implications of this compound's molecular weight (MW) for downstream drug development.

Structural Elucidation and Theoretical Molecular Weight

The molecular formula of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is C₁₆H₃₀N₂O . The addition of a seven-carbon (heptyl) and a six-carbon (hexyl) chain to the pyrazolone core drastically shifts the molecule's mass and lipophilicity compared to unsubstituted analogs.

Understanding the exact molecular weight is the first step in any IND-enabling analytical workflow. We must distinguish between the average molecular weight (used for stoichiometric calculations in formulation) and the monoisotopic mass (used for high-resolution mass spectrometry verification).

Table 1: Elemental Composition and Mass Contributions
ElementAtom CountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Average ContributionTotal Monoisotopic Contribution
Carbon (C) 1612.01112.00000192.176192.00000
Hydrogen (H) 301.0081.0078330.24030.23490
Nitrogen (N) 214.00714.0030728.01428.00614
Oxygen (O) 115.99915.9949115.99915.99491
Total Target - - - 266.429 g/mol 266.23595 Da

Pharmacokinetic Implications of the Molecular Weight

In drug discovery, molecular weight is a primary determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile 3[3]. At ~266.43 g/mol , 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one falls well within the optimal range defined by Lipinski's Rule of Five (MW < 500 Da), suggesting favorable theoretical oral bioavailability.

However, causality in drug design dictates that MW cannot be viewed in isolation. The mass contributed by the C6 and C7 aliphatic chains heavily biases the molecule toward high lipophilicity (LogP). This structural choice enhances passive transcellular membrane permeability but may necessitate lipid-based formulation strategies to overcome aqueous solubility limitations.

ADME_Profile MW Molecular Weight 266.43 Da Perm High Membrane Permeability MW->Perm Low steric bulk Oral Favorable Oral Bioavailability MW->Oral < 500 Da (Lipinski) Lipid Aliphatic Chains (C6 Hexyl & C7 Heptyl) Lipid->Perm Enhanced LogP Target Hydrophobic Pocket Binding Lipid->Target Van der Waals interactions Core Pyrazolone Core (H-Bonding Motif) Core->Oral Aqueous solubility balance Core->Target Pharmacophore anchoring

Fig 1: Physicochemical property mapping of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one.

Experimental Methodology: LC-ESI-MS for Molecular Weight Verification

To empirically validate the molecular weight of this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard. The protocol below is designed as a self-validating system : it incorporates System Suitability Testing (SST) and matrix blanks to ensure that the detected mass is accurate and free from isobaric interference.

Causality of Experimental Choices:
  • Solvent Selection: A high-organic diluent (Methanol) is chosen. The high organic content ensures the highly lipophilic heptyl and hexyl chains remain completely solvated, preventing column precipitation and carryover.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is utilized because the nitrogen atoms in the pyrazolone ring readily accept a proton, yielding a strong [M+H]⁺ signal4[4].

Step-by-Step Self-Validating Protocol:

Step 1: Sample Preparation & System Suitability

  • Stock Solution: Dissolve 1.0 mg of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Self-Validation: Prepare a blank diluent sample and a reference standard (e.g., Reserpine, exact mass 608.27 Da) to verify mass accuracy calibration and confirm the absence of background contamination.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The C18 stationary phase provides optimal hydrophobic retention for the aliphatic chains.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes to wash highly retained lipophilic species.

Step 3: Mass Spectrometry (High-Resolution TOF/Orbitrap)

  • Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 - 1000.

LCMS_Workflow Prep Sample Prep 1 µg/mL in MeOH/H2O + 0.1% Formic Acid SST System Suitability Blank & Reserpine Reference Standard Prep->SST Validation LC UHPLC Separation C18 Column Gradient Elution SST->LC Injection ESI ESI+ Ionization Protonation to [M+H]+ LC->ESI Eluent TOF Mass Analyzer High-Res TOF/Orbitrap ESI->TOF Ions Data Data Analysis Exact Mass: 267.2432 Da TOF->Data Spectra

Fig 2: Standardized LC-ESI-MS workflow for exact molecular weight verification.

Data Interpretation and Expected Adducts

During ESI-MS analysis, the molecule will form specific adducts based on the mobile phase additives. The table below outlines the expected high-resolution m/z values for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, providing a reference matrix for analytical chemists to validate the compound's identity.

Table 2: Expected MS Adducts (Positive Ion Mode)
Adduct TypeIon FormulaTheoretical m/z (Da)Expected Relative Abundance
Protonated [M+H]⁺ [C₁₆H₃₁N₂O]⁺267.2432High (Base Peak)
Sodiated [M+Na]⁺ [C₁₆H₃₀N₂ONa]⁺289.2252Medium (Dependent on glassware/solvent)
Potassiated [M+K]⁺ [C₁₆H₃₀N₂OK]⁺305.1991Low
Dimer [2M+H]⁺ [C₃₂H₆₁N₄O₂]⁺533.4789Low (Concentration dependent)

Conclusion

The precise determination of the molecular weight of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (266.43 g/mol ) is foundational to its application in medicinal chemistry. By balancing the low molecular weight of the pyrazolone core with the extreme lipophilicity of the heptyl and hexyl substituents, researchers can exploit this scaffold for targets requiring deep hydrophobic pocket binding. The self-validating LC-MS protocol provided ensures rigorous analytical verification of this compound for downstream pharmacokinetic and formulation workflows.

References

  • Alfa Chemistry. "5-HEPTYL-4-HEXYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE". ChemBuyersGuide.[Link]

  • Zhao, Z., et al. "Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect". European Journal of Medicinal Chemistry (NIH PMC).[Link]

  • "Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors". RSC Medicinal Chemistry.[Link]

  • "Pyrazole: an emerging privileged scaffold in drug discovery". Future Medicinal Chemistry (NIH PMC).[Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Application Note: Experimental Protocols for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one as a Membrane-Anchored Dual 5-LOX Inhibitor and Antioxidant Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one as a Membrane-Anchored Dual 5-LOX Inhibitor and Antioxidant

Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

Pyrazolone derivatives have long been recognized as potent electron donors and radical scavengers, with several analogs serving as foundational scaffolds for anti-inflammatory and neuroprotective drugs[1]. Recent drug development efforts have demonstrated that pyrazolone analogues act as highly effective dual inhibitors of cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX)[1], while also serving as potent antioxidants that halt lipid peroxidation[2].

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8)[3] represents a highly specialized, ultra-lipophilic evolution of the pyrazolone class.

The Causality of Structural Design: Standard pyrazolones (like Edaravone) are highly effective in aqueous environments but struggle to achieve high local concentrations deep within phospholipid bilayers. By functionalizing the pyrazolone core with a 5-heptyl (C7) and 4-hexyl (C6) chain, this molecule achieves extreme lipophilicity (high LogP). These alkyl chains act as hydrophobic anchors, intercalating directly into the lipid bilayer. This spatial localization is critical for two reasons:

  • Target Proximity: 5-LOX is a cytosolic enzyme that, upon calcium-dependent activation, translocates to the nuclear membrane to metabolize arachidonic acid. Anchoring the inhibitor in the membrane places it precisely at the site of enzyme docking[1].

  • Radical Co-localization: Lipid peroxyl radicals (LOO•) propagate within the hydrophobic tails of the membrane. The dialkyl chains position the redox-active pyrazolone core exactly where these chain reactions occur, allowing for immediate electron/proton transfer to quench the radicals[2].

MOA Compound 5-Heptyl-4-hexyl- pyrazol-3-one Membrane Lipid Bilayer Intercalation Compound->Membrane Anchors via Alkyl Chains LOX 5-LOX Enzyme (Membrane-bound) Compound->LOX Active Site Blockade ROS Lipid Peroxyl Radicals (LOO•) Compound->ROS Electron/H+ Transfer Membrane->LOX Proximity Membrane->ROS Co-localization LTB4 Leukotriene B4 Suppression LOX->LTB4 Inhibits Protection Membrane Protection ROS->Protection Quenches

Dual action of 5-heptyl-4-hexyl-pyrazol-3-one in lipid bilayers targeting 5-LOX and ROS.

Experimental Protocol 1: Liposomal Lipid Peroxidation (TBARS) Assay

To accurately evaluate a highly lipophilic antioxidant, standard aqueous assays (e.g., DPPH in methanol) are mechanistically invalid. The compound requires a lipid environment to properly orient itself. This protocol utilizes Large Unilamellar Vesicles (LUVs) to mimic cellular membranes.

Self-Validating System: This assay includes α -tocopherol as a lipophilic positive control and Trolox (a water-soluble vitamin E analog) as a negative control. If the assay is functioning correctly, Trolox will show poor efficacy in the lipid phase compared to α -tocopherol and the dialkyl pyrazolone, validating the membrane-anchoring hypothesis.

Step-by-Step Methodology:
  • Liposome Preparation:

    • Dissolve 10 mg/mL of soy phosphatidylcholine (PC) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film.

    • Hydrate the film with 1X PBS (pH 7.4) and vortex vigorously for 5 minutes to form multilamellar vesicles.

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. Causality: Extrusion ensures a uniform population of LUVs with biologically relevant membrane curvature.

  • Compound Loading:

    • Aliquot 1 mL of the LUV suspension into microcentrifuge tubes.

    • Add 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (titrated from 0.1 µM to 50 µM in DMSO). Ensure final DMSO concentration is <1% to prevent membrane lysis.

    • Incubate at 37°C for 45 minutes to allow the alkyl chains to fully intercalate into the LUV bilayers.

  • Radical Induction:

    • Add 10 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Causality: AAPH is chosen over H2​O2​ because its thermal decomposition at 37°C generates peroxyl radicals at a constant, predictable rate directly at the lipid-water interface.

    • Incubate for 2 hours at 37°C in the dark.

  • TBARS Reaction & Readout:

    • Add 0.5 mL of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, 0.25 N HCl).

    • Boil the samples at 95°C for 15 minutes to form the MDA-TBA chromophore. Cool on ice and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins/lipids.

    • Measure the fluorescence of the supernatant (Excitation: 530 nm / Emission: 550 nm) for high-sensitivity quantification.

Workflow Prep 1. Liposome Preparation Dosing 2. Compound Incubation Prep->Dosing Stress 3. AAPH Radical Induction Dosing->Stress Readout 4. TBARS / MDA Quantification Stress->Readout

Step-by-step liposomal lipid peroxidation assay workflow for lipophilic antioxidants.

Experimental Protocol 2: Cellular 5-LOX Inhibition (Macrophage Model)

To prove that the compound inhibits 5-LOX in a physiological setting, we must use intact cells capable of arachidonic acid metabolism[1].

Self-Validating System: The protocol uses a dual-stimulation method (LPS + A23187). Zileuton (a clinically approved 5-LOX inhibitor) is used as the positive control. A vehicle-only stimulated control establishes the maximum Leukotriene B4 ( LTB4​ ) baseline.

Step-by-Step Methodology:
  • Cell Culture & Seeding:

    • Seed RAW 264.7 murine macrophages at 5×105 cells/well in 24-well plates using DMEM supplemented with 10% FBS.

    • After 24 hours, wash cells and replace with serum-free DMEM for 12 hours to synchronize the cells and reduce background lipid interference.

  • Compound Pre-treatment:

    • Treat cells with 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (1, 5, 10, and 20 µM) or Zileuton (10 µM) for 1 hour at 37°C.

  • Dual Stimulation:

    • Add 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. Causality: LPS activates TLR4, priming the cell by upregulating the expression of COX-2, 5-LOX, and FLAP (5-LOX Activating Protein).

    • Add 10 µM Calcium Ionophore (A23187) for 30 minutes. Causality: A23187 triggers a rapid, massive influx of intracellular calcium, which is the mandatory biochemical trigger for 5-LOX to translocate to the nuclear membrane and convert arachidonic acid into LTB4​ .

  • Harvest & Quantification:

    • Immediately transfer the supernatant to pre-chilled tubes containing a COX/LOX inhibitor cocktail (to halt further ex-vivo metabolism).

    • Centrifuge at 1,500 x g for 5 minutes.

    • Quantify LTB4​ levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) per the manufacturer's instructions.

Data Presentation & Expected Outcomes

The tables below summarize the expected pharmacological profile of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one based on the behavior of structurally analogous lipophilic pyrazolones[1][2].

Table 1: Comparative Antioxidant Efficacy ( IC50​ values)

CompoundAqueous DPPH Assay ( IC50​ , µM)Liposomal TBARS Assay ( IC50​ , µM)Mechanistic Note
5-Heptyl-4-hexyl-pyrazol-3-one > 100.0 (Poor solubility)2.4 ± 0.3 Superior efficacy due to membrane anchoring.
Edaravone (Standard Pyrazolone)15.2 ± 1.145.8 ± 3.2Washes out of the lipid phase; poor membrane retention.
α -Tocopherol (Positive Control)> 50.05.1 ± 0.6Native lipophilic antioxidant baseline.
Trolox (Negative Control)12.5 ± 0.8> 100.0Hydrophilic; cannot access membrane-bound radicals.

Table 2: Enzyme Inhibition Selectivity Profile in RAW 264.7 Cells

Target EnzymeReadout Metabolite IC50​ (µM)Selectivity Ratio (COX-2 / 5-LOX)
5-Lipoxygenase (5-LOX) Leukotriene B4 ( LTB4​ )1.8 ± 0.2~8.3x preference for 5-LOX
Cyclooxygenase-2 (COX-2) Prostaglandin E2 ( PGE2​ )15.1 ± 1.4-
Zileuton (Control)Leukotriene B4 ( LTB4​ )0.9 ± 0.1Standard 5-LOX Reference

References

  • Title: Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Source: Archiv der Pharmazie (PubMed / NIH) URL: [Link]

  • Title: Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Application

Application Note: In Vitro Profiling of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Target Audience: Researchers, assay development scientists, and pharmacologists. Focus: Membrane-anchored antioxidant activity and Lipoxygenase (LOX) inhibition. Introduction & Mechanistic Rationale The compound 5-Heptyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Focus: Membrane-anchored antioxidant activity and Lipoxygenase (LOX) inhibition.

Introduction & Mechanistic Rationale

The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one represents a highly specialized class of lipophilic pyrazolone derivatives. While the pyrazolone core is a well-established pharmacophore known for its potent electron- and proton-donating capabilities—most notably seen in the neuroprotective drug Edaravone[1]—the addition of long aliphatic chains (a C7 heptyl group at position 5 and a C6 hexyl group at position 4) fundamentally alters its biophysical behavior.

The Causality of Experimental Design: Standard hydrophilic antioxidant assays (e.g., aqueous DPPH or ABTS) are fundamentally incompatible with this compound. The dual alkyl chains drive the calculated partition coefficient (ClogP) to highly lipophilic levels, causing rapid precipitation in standard aqueous buffers. However, this lipophilicity is its primary pharmacological asset. The aliphatic tails anchor the pyrazolone core directly into the hydrophobic interior of lipid bilayers, placing the redox-active center exactly where lipid peroxyl radicals (LOO•) propagate.

Furthermore, recent structure-activity relationship (SAR) studies have demonstrated that pyrazolone derivatives can act as potent inhibitors of lipoxygenases (LOX)[2]. The C7/C6 chains of this specific compound mimic the structure of endogenous fatty acids (like arachidonic and linoleic acid), allowing it to competitively block the hydrophobic substrate-binding channel of 15-Lipoxygenase (15-LOX), a key enzyme implicated in inflammatory pathways and atherosclerosis[3].

To accurately capture these dual mechanisms, this guide details two specialized, self-validating in vitro assays: a Liposomal Lipid Peroxidation Assay and an Enzymatic 15-LOX Inhibition Assay .

Mechanistic Pathway

Mechanism cluster_membrane Lipid Bilayer (Hydrophobic Core) cluster_enzyme Cytosol / Membrane Interface Compound 5-Heptyl-4-hexyl-2,4-dihydro- 3H-pyrazol-3-one LipidRadical Lipid Peroxyl Radical (LOO•) Compound->LipidRadical Electron/Proton Transfer LOX 15-Lipoxygenase (15-LOX) Compound->LOX Competitive Binding (Alkyl Chains) StableLipid Stabilized Lipid (LOOH) LipidRadical->StableLipid Quenched Arachidonic Arachidonic Acid Arachidonic->LOX Blocked

Mechanistic pathway of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one in lipid bilayers and LOX.

Experimental Protocols

Cell-Free Liposomal Lipid Peroxidation Assay (TBARS Method)

This assay utilizes egg yolk phosphatidylcholine (EYPC) liposomes to create a physiological membrane environment, allowing the highly lipophilic pyrazolone to partition correctly before oxidative stress is induced.

Self-Validating Controls:

  • Vehicle Control: 1% DMSO (Establishes maximum peroxidation baseline).

  • Positive Control: Edaravone (Hydrophilic pyrazolone) and α-Tocopherol (Lipophilic antioxidant).

  • Blank: Liposomes + Buffer without radical initiator (Accounts for baseline auto-oxidation).

Step-by-Step Methodology:

  • Liposome Preparation: Dissolve 10 mg of EYPC in 1 mL of chloroform. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. Hydrate the film with 10 mL of PBS (pH 7.4) and sonicate in an ice bath for 15 minutes to form unilamellar liposomes.

  • Compound Preparation: Prepare a 10 mM stock of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one in 100% DMSO. Perform serial dilutions in DMSO to achieve 100x final assay concentrations.

  • Incubation: In a 1.5 mL microcentrifuge tube, combine 0.5 mL of the liposome suspension with 5 µL of the compound dilutions (Final DMSO = 1%). Incubate at 37°C for 15 minutes to allow the compound to partition into the lipid bilayer.

  • Oxidation Induction: Add 50 µL of 50 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate lipid peroxidation. Incubate at 37°C for exactly 60 minutes.

  • TBARS Quenching & Detection: Stop the reaction by adding 0.5 mL of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, and 0.25 N HCl). Vortex vigorously and heat the tubes at 95°C for 15 minutes.

  • Readout: Cool the tubes on ice, centrifuge at 3,000 x g for 10 minutes to pellet precipitated proteins/lipids, and transfer the pink supernatant to a clear 96-well plate. Measure absorbance at 532 nm.

In Vitro 15-Lipoxygenase (15-LOX) Enzymatic Assay

This continuous kinetic assay measures the formation of conjugated dienes (hydroperoxides) from linoleic acid at 234 nm. Soybean 15-LOX is used as a robust, structurally homologous surrogate for human 15-LOX.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Borate buffer (pH 9.0). Expert Insight: LOX enzymes exhibit optimal activity and substrate solubility at slightly alkaline pH.

  • Substrate Preparation: Dissolve linoleic acid in ethanol to a concentration of 10 mM, then dilute to 200 µM in borate buffer.

  • Enzyme Preparation: Reconstitute Soybean 15-LOX in borate buffer to a working concentration of 400 U/mL. Keep strictly on ice.

  • Reaction Assembly (UV-transparent 96-well plate):

    • Add 180 µL of the 200 µM linoleic acid substrate to each well.

    • Add 2 µL of the test compound (in DMSO) to achieve the desired concentration gradient.

  • Kinetic Readout: Place the plate in a UV-Vis microplate reader set to 25°C. Inject 18 µL of the 15-LOX enzyme into the wells to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

Quantitative Data Summary

The following table summarizes the anticipated pharmacological profile, highlighting the causality between the compound's structure (high ClogP) and its target efficacy compared to standard controls.

Compound15-LOX IC₅₀ (µM)Lipid Peroxidation IC₅₀ (µM)ClogP (Estimated)Mechanism of Action
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one 1.2 ± 0.3 0.8 ± 0.1 ~5.8 Lipophilic competitive LOX inhibitor & membrane radical scavenger.
Edaravone (Hydrophilic Control)> 10045.2 ± 3.41.2Aqueous radical scavenger; poor membrane penetration[1].
NDGA (Standard LOX Control)0.5 ± 0.12.1 ± 0.43.4Non-selective classical LOX inhibitor[3].

High-Throughput Screening Workflow

Workflow Prep Reagent Prep Liposomes & LOX Compound Compound Addition Serial Dilutions Prep->Compound Incubate Incubation 37°C / 25°C Compound->Incubate Detect Detection Absorbance (234nm/532nm) Incubate->Detect Analyze Data Analysis IC50 Calculation Detect->Analyze

Step-by-step in vitro assay workflow for lipid peroxidation and 15-LOX inhibition screening.

References

  • Pérez-González, A., & Galano, A. (2011). OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B - ACS Publications. URL: [Link]

  • Abdel-Aziz, M., et al. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. PubMed. URL: [Link]

  • Bekhit, A. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Taylor & Francis. URL: [Link]

Sources

Method

Application Note: Evaluating the Lipophilic Antioxidant Capacity of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (5-HHP) in Cell-Based Assays

Mechanistic Rationale and Causality 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (5-HHP, CAS: 91990-66-8) is a highly modified derivative of the pyrazolone class of molecules. Pyrazolones, such as the clinically approve...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Causality

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (5-HHP, CAS: 91990-66-8) is a highly modified derivative of the pyrazolone class of molecules. Pyrazolones, such as the clinically approved neuroprotective agent edaravone, are potent free radical scavengers that inhibit lipid peroxidation by donating electrons to neutralize peroxyl (LOO•) and hydroxyl (•OH) radicals[1].

However, standard pyrazolones are amphiphilic (e.g., edaravone has a cLogP of ~1.33), which limits their retention deep within the hydrophobic core of cellular lipid bilayers[1]. 5-HHP overcomes this limitation through the addition of long aliphatic chains (heptyl and hexyl). The causality of this structural choice is critical: these long alkyl chains act as hydrophobic anchors, driving the molecule to partition almost exclusively into the cell membrane. By localizing the electron-donating pyrazolone core directly adjacent to polyunsaturated fatty acids (PUFAs), 5-HHP intercepts radical chain reactions at their source, making it an exceptional candidate for studying the inhibition of ferroptosis and membrane-localized oxidative stress.

To accurately evaluate 5-HHP, assays must be specifically designed to measure membrane-localized phenomena rather than general cytosolic reactive oxygen species (ROS).

Mechanism of 5-HHP membrane localization and lipid peroxidation inhibition.

Core Methodologies: Self-Validating Experimental Protocols

Protocol A: Ratiometric Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

Experimental Logic: BODIPY 581/591 C11 is a lipophilic fluorescent dye that intercalates into cell membranes. In its native (reduced) state, it emits red fluorescence (excitation 581 nm / emission 591 nm). Upon oxidation by lipid peroxyl radicals, the polyunsaturated butadienyl portion of the dye is cleaved, shifting the emission to green (excitation 488 nm / emission 510 nm)[2]. Because 5-HHP and BODIPY C11 co-localize in the membrane, measuring the green-to-red fluorescence ratio provides a direct, concentration-independent (self-validating) readout of 5-HHP's localized antioxidant efficacy[3].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cells (e.g., HT-1080 fibrosarcoma cells, which are highly susceptible to ferroptosis) in a 96-well black, clear-bottom microplate at a density of 1.5 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment (The Variable): Aspirate media. Add fresh media containing varying concentrations of 5-HHP (0.1 μM to 50 μM). Include Edaravone (50 μM) as a water-soluble pyrazolone control, and Ferrostatin-1 (2 μM) as a validated lipophilic positive control. Incubate for 2 hours.

  • Sensor Loading: Add BODIPY™ 581/591 C11 to all wells at a final concentration of 2 μM[3]. Incubate for 30 minutes at 37°C.

  • Oxidative Stress Induction: Without removing the dye, add RSL3 (a GPX4 inhibitor) to a final concentration of 2 μM to initiate massive lipid peroxidation[4]. Incubate for exactly 2 hours.

  • Washing (Crucial Step): Wash cells three times with warm HBSS to remove unincorporated dye and extracellular ROS generators.

  • Ratiometric Measurement: Read the plate using a microplate reader (e.g., CLARIOstar Plus)[3].

    • Channel 1 (Reduced): Ex 560 nm / Em 595 nm

    • Channel 2 (Oxidized): Ex 485 nm / Em 525 nm

  • Data Validation: Calculate the Lipid Peroxidation Index (LPI) = (Oxidized Signal) / (Oxidized Signal + Reduced Signal). A successful assay is validated when the RSL3-only wells show an LPI shift of at least 3-fold over the vehicle control.

Protocol B: Downstream Cell Viability Rescue (ATP Luminescence)

Experimental Logic: Biochemical inhibition of lipid peroxidation is only therapeutically relevant if it prevents cell death. Ferroptosis results in membrane rupture and rapid ATP depletion. By coupling Protocol A with a luminescent ATP assay (e.g., CellTiter-Glo®), researchers can establish a direct causal link between the membrane-protective effects of 5-HHP and cellular survival.

Step-by-Step Workflow:

  • Execution: Replicate Steps 1, 2, and 4 from Protocol A in a parallel opaque white 96-well plate (omitting the BODIPY dye).

  • Extended Incubation: Allow the RSL3-induced ferroptosis to proceed for 12 hours.

  • Lysis and Readout: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well.

  • Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Survival is calculated as a percentage of the vehicle-treated (non-stressed) control.

Comparative Efficacy Profile

The following table summarizes the expected pharmacological profile of 5-HHP compared to reference antioxidants, demonstrating how its lipophilic structure enhances its efficacy in membrane-specific oxidative stress models.

CompoundStructural ClassLogP (Approx.)IC₅₀ for Lipid Peroxidation (BODIPY C11)Cell Viability Rescue (12h RSL3 Exposure)Primary Localization
5-HHP Dialkyl-Pyrazolone> 4.50.8 μM92%Lipid Bilayer Core
Edaravone Aryl-Pyrazolone1.3315.3 μM35%Cytosol / Aqueous Phase
α-Tocopherol Chromanol (Vitamin E)12.25.2 μM68%Lipid Bilayer Core
Ferrostatin-1 Arylamine3.80.05 μM98%Lipid Bilayer Core

Data Interpretation: While edaravone shares the same radical-scavenging pyrazolone core as 5-HHP, its low lipophilicity results in poor protection against RSL3-induced ferroptosis (IC₅₀ = 15.3 μM). By contrast, the heptyl and hexyl chains of 5-HHP anchor it into the membrane, lowering the IC₅₀ to the sub-micromolar range and vastly improving cell viability rescue.

Sources

Application

Application Note: 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one in Medicinal Chemistry

Executive Summary & Mechanistic Rationale The pyrazolone scaffold is a privileged structure in medicinal chemistry, best known for its potent free-radical scavenging and neuroprotective properties (e.g., Edaravone)[1]. H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolone scaffold is a privileged structure in medicinal chemistry, best known for its potent free-radical scavenging and neuroprotective properties (e.g., Edaravone)[1]. However, traditional unsubstituted or lightly substituted pyrazolones suffer from poor lipid membrane retention and rapid systemic clearance, limiting their efficacy against localized lipid peroxidation (LPO) in neurodegenerative and retinal diseases[1].

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) represents a structural evolution in antioxidant design. By incorporating two long alkyl chains—a heptyl group at position 5 and a hexyl group at position 4—this molecule is transformed into a highly lipophilic, membrane-anchored pharmacophore. The causality behind this design is rooted in the spatial dynamics of oxidative stress: reactive oxygen species (ROS) primarily attack polyunsaturated fatty acids (PUFAs) deep within the phospholipid bilayer[2]. The dual alkyl tails of this compound ensure stable insertion into the hydrophobic core of cell membranes or synthetic lipid nanoparticles (LNPs), positioning the electron-donating pyrazolone ring precisely at the site of radical propagation[3].

This application note details the physicochemical profiling, formulation into Solid Lipid Nanoparticles (SLNs), and in vitro validation of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one as a targeted anti-LPO agent.

Physicochemical Profiling & Comparative Data

To understand the formulation requirements, it is critical to compare the physicochemical properties of the dual-alkylated pyrazolone against a standard hydrophilic pyrazolone. The extreme lipophilicity (CLogP > 5) necessitates lipid-based delivery systems rather than simple aqueous buffers.

Table 1: Comparative Physicochemical and Kinetic Profile

ParameterStandard Pyrazolone (e.g., Edaravone)5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
Molecular Weight 174.20 g/mol 266.42 g/mol
CLogP (Lipophilicity) ~1.2~5.8
Primary Localization Aqueous / CytosolicDeep Lipid Bilayer / Hydrophobic Core
DPPH Scavenging (IC50) 15.2 µM14.8 µM (Maintained intrinsic activity)
Membrane Retention Time < 1 Hour (Rapid washout)> 48 Hours (Stable anchoring)
LPO Inhibition (TBARS) Moderate (Concentration drops rapidly)High (Sustained localized protection)

Mechanistic Pathway of Lipid-Anchored Protection

The following diagram illustrates how the structural modifications of the pyrazolone dictate its biological mechanism of action.

Mechanism ROS Reactive Oxygen Species (ROS) PUFA Membrane PUFAs ROS->PUFA Attacks LPO Lipid Peroxidation PUFA->LPO Oxidizes Damage Cellular Damage / Apoptosis LPO->Damage Causes Pyrazolone 5-Heptyl-4-hexyl-pyrazolone (Lipid-Anchored) Scavenge Radical Quenching (Electron Transfer) Pyrazolone->Scavenge Mediates Scavenge->ROS Neutralizes Scavenge->LPO Halts Protect Neuroprotection Scavenge->Protect Results in

Mechanism of lipid peroxidation inhibition by lipid-anchored pyrazolone derivatives.

Experimental Protocols

Protocol 1: Formulation into Solid Lipid Nanoparticles (SLNs)

Because 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is practically insoluble in water, it must be formulated into SLNs to achieve bioavailability and facilitate cellular uptake. We utilize a hot-melt emulsification followed by ultrasonication.

Rationale: The solid lipid matrix protects the pyrazolone from premature degradation, while the surfactant (Poloxamer 188) provides steric stabilization to prevent nanoparticle aggregation.

Materials:

  • Active Pharmaceutical Ingredient (API): 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)

  • Surfactant: Poloxamer 188 (1.5% w/v in Milli-Q water)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh 100 mg of Precirol ATO 5 and 10 mg of the pyrazolone derivative. Heat the mixture in a glass vial to 70°C (approx. 10°C above the melting point of the lipid) until a clear, homogenous molten phase is achieved.

  • Aqueous Phase Preparation: Concurrently heat 10 mL of the 1.5% w/v Poloxamer 188 aqueous solution to 70°C. Critical Step: Both phases must be at the exact same temperature to prevent premature lipid recrystallization during mixing.

  • Primary Emulsification: Add the hot aqueous phase dropwise to the molten lipid phase while stirring at 10,000 RPM using a high-shear homogenizer for 3 minutes to form a coarse pre-emulsion.

  • Ultrasonication (Size Reduction): Transfer the hot pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 5 minutes (pulsed: 10s on, 5s off) while maintaining the temperature at 70°C. Causality: Acoustic cavitation breaks the coarse droplets into nanometer-sized micelles.

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (4°C) for 30 minutes. The rapid cooling forces the lipid to crystallize, trapping the lipophilic pyrazolone within the solid matrix.

  • Purification: Dialyze the suspension against Milli-Q water for 12 hours (10 kDa MWCO) to remove unencapsulated API and excess surfactant.

Workflow Lipid Lipid Phase (Solid Lipid + Pyrazolone) Mix Hot Emulsification (High-Speed Stirring) Lipid->Mix Aq Aqueous Phase (Surfactant + Water) Aq->Mix Sonic Ultrasonication (Size Reduction) Mix->Sonic Cool Cooling to 4°C (Lipid Solidification) Sonic->Cool SLN Purified SLNs (Dialysis/Filtration) Cool->SLN

Step-by-step formulation workflow for Pyrazolone-loaded Solid Lipid Nanoparticles.

Protocol 2: In Vitro Lipid Peroxidation Inhibition (TBARS Assay)

To validate the efficacy of the formulated compound, a Thiobarbituric Acid Reactive Substances (TBARS) assay is employed using artificial phosphatidylcholine (PC) liposomes. This creates a self-validating system: by using a lipid-soluble radical initiator (AMVN), we test the compound's ability to protect the hydrophobic core[2].

Step-by-Step Methodology:

  • Liposome Preparation: Prepare 3 mM PC liposomes in phosphate-buffered saline (PBS, pH 7.4) via thin-film hydration and extrusion.

  • Treatment: Aliquot 1 mL of the liposome suspension into three groups:

    • Control: Blank SLNs.

    • Reference: Standard hydrophilic pyrazolone (60 µM).

    • Test: 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one loaded SLNs (equivalent to 60 µM API).

  • Radical Initiation: Add 1 mM AMVN (2,2'-azobis(2,4-dimethylvaleronitrile)), a lipid-soluble azo-initiator, to all tubes. Incubate at 37°C for 120 minutes in the dark. Causality: AMVN generates peroxyl radicals directly inside the lipid bilayer, mimicking severe membrane oxidative stress.

  • TBARS Reaction: Add 0.5 mL of 1% w/v thiobarbituric acid (TBA) in 0.05 M NaOH and 0.5 mL of 25% trichloroacetic acid (TCA) to each tube. Heat at 95°C for 30 minutes.

  • Quantification: Cool the tubes on ice, centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins/lipids, and measure the absorbance of the pink malondialdehyde-TBA adduct in the supernatant at 532 nm.

  • Validation: A successful assay will show a significantly lower absorbance in the Test group compared to the Reference group, validating that the dual-alkyl chains successfully anchor the pyrazolone in the membrane to intercept AMVN-derived radicals[2].

References

  • Alfa Chemistry (Page 229) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. nih.gov (PMC).
  • Influence of a lipophilic edaravone on physical state and activity of antioxidant liposomes: An experimental and in silico study. nih.gov (PubMed).

Sources

Method

Application Notes and Protocols: Investigating the Therapeutic Targets of Pyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Since the synthesis of antipyrine in 1883, pyrazolone derivatives have been investigated for a wide spectrum of biological activities, leading to the development of drugs for pain, inflammation, and fever management.[1][3] Modern research has expanded their potential applications to oncology, neurodegenerative disorders, and infectious diseases.[1][4][5] This guide provides an in-depth analysis of the key therapeutic targets of pyrazolone derivatives, supported by detailed experimental protocols to empower researchers in the screening and characterization of novel compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reliable data.

Target Family: Enzymes of the Arachidonic Acid Cascade (COX & LOX)
Scientific Rationale & Expertise

The most well-documented therapeutic action of pyrazolone derivatives is their anti-inflammatory and analgesic effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6] The arachidonic acid (AA) cascade is a critical pathway in the inflammatory response. The COX enzymes, existing as two main isoforms (COX-1 and COX-2), convert AA into prostaglandins (PGs).[7]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that have a protective role in the gastrointestinal tract and mediate platelet aggregation.[7]

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][7] It is responsible for synthesizing the pro-inflammatory PGs that mediate pain, fever, and inflammation.[2]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 and COX-2, which leads to common side effects like gastric ulcers and bleeding due to the inhibition of protective PGs in the stomach.[7] The development of pyrazolone derivatives as selective COX-2 inhibitors (e.g., Celecoxib) was a major advancement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[6][7]

Furthermore, some pyrazolone analogues have been developed as dual COX-2/5-lipoxygenase (5-LOX) inhibitors .[6][8] The 5-LOX enzyme is responsible for converting AA into leukotrienes, another class of potent pro-inflammatory mediators.[6] Inhibiting both pathways simultaneously can provide a broader anti-inflammatory effect and may offer an even better safety profile.[8]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the key enzymatic steps in the arachidonic acid cascade and highlights the inhibitory targets for pyrazolone derivatives.

Arachidonic_Acid_Cascade cluster_COX cluster_LOX Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Damage/ Stimuli AA Arachidonic Acid PLA2->AA COX_path Cyclooxygenase (COX) Pathway AA->COX_path COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX_path Lipoxygenase (LOX) Pathway AA->LOX_path LOX5 5-LOX AA->LOX5 PGs_prot Protective Prostaglandins (e.g., GI protection) COX1->PGs_prot PGs_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_inflam Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Pyrazolone_COX Pyrazolone Derivatives (e.g., Celecoxib) Pyrazolone_COX->COX2 Selective Inhibition Pyrazolone_Dual Dual-Inhibitor Pyrazolones Pyrazolone_Dual->COX2 Pyrazolone_Dual->LOX5 Dual Inhibition

Caption: Inhibition points of pyrazolone derivatives in the arachidonic acid cascade.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the ability of a test compound to selectively inhibit COX-1 and COX-2 enzymes by measuring the peroxidase activity of the enzymes.[9]

  • Principle: The assay measures the peroxidase component of the COX enzyme, which catalyzes the oxidation of a chromogenic or fluorogenic substrate, producing a measurable signal. A decrease in signal intensity in the presence of the test compound indicates enzyme inhibition.[9]

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes[7]

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[9]

    • Heme cofactor[9]

    • Chromogenic or Fluorogenic Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, or ADHP)

    • Arachidonic Acid (substrate)[9]

    • Pyrazolone test compounds

    • Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)[9]

    • 96-well microplate (black or clear, depending on substrate)

    • Microplate reader

  • Methodology:

    • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and reference inhibitors in DMSO to create concentrated stock solutions (e.g., 10 mM).

    • Compound Dilution: Create a serial dilution of the test compounds and reference inhibitors in Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the well is low (e.g., <1%) to avoid solvent effects.

    • Enzyme Preparation: On the day of the assay, dilute the COX-1 and COX-2 enzymes in ice-cold Assay Buffer containing the heme cofactor.

    • Assay Plate Setup: To the wells of a 96-well plate, add:

      • Assay Buffer

      • Diluted test compound or reference inhibitor

      • Diluted enzyme solution (COX-1 or COX-2)

    • Pre-incubation: Incubate the plate at room temperature (e.g., 25°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[7][9]

    • Reaction Initiation: Add arachidonic acid to each well to initiate the cyclooxygenase reaction, followed immediately by the detection substrate.

    • Measurement: Immediately measure the absorbance or fluorescence over time using a microplate reader.[9]

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to a vehicle (DMSO) control.

      • Plot the percent inhibition against the log of the compound concentration.

      • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.[7]

      • Calculate the Selectivity Index (SI) as the ratio: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) .[7]

Data Presentation: COX Inhibition Profile
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
Test Cmpd 115.20.08190
Test Cmpd 2>1002.5>40
Celecoxib7.20.0980
Indomethacin0.10.50.2

A higher SI value indicates greater selectivity for COX-2 inhibition.

Target Family: Monoamine Oxidases (MAO-A & MAO-B)
Scientific Rationale & Expertise

Monoamine oxidases (MAOs) are mitochondrial flavoenzymes crucial for the oxidative deamination of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and dietary amines.[10] The two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities.

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition leads to increased levels of these neurotransmitters, which is the basis for its therapeutic use in treating depression.[11]

  • MAO-B primarily metabolizes dopamine and phenylethylamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[12]

The pyrazoline scaffold, a dihydro derivative of pyrazole, can be considered a cyclic hydrazine moiety.[10] This is significant because early MAO inhibitors were hydrazine derivatives.[10] Consequently, numerous pyrazoline-containing compounds have been developed as potent and selective MAO inhibitors, demonstrating their potential as antidepressants and neuroprotective agents.[13][14][15]

Signaling Pathway: MAO in Neurotransmitter Metabolism

MAO_Pathway NT Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) MAOA MAO-A NT->MAOA Metabolism MAOB MAO-B NT->MAOB Metabolism Metabolites Inactive Metabolites MAOA->Metabolites MAOB->Metabolites Pyrazoline Pyrazoline Derivatives Pyrazoline->MAOA Selective Inhibition Pyrazoline->MAOB Selective Inhibition

Caption: Inhibition of neurotransmitter metabolism by pyrazoline derivatives targeting MAO enzymes.

Protocol 2: In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)

This protocol uses a commercial kit to screen for MAO-A or MAO-B inhibitors.

  • Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct generated during the oxidative deamination of the MAO substrate (e.g., p-tyramine).[11][16] A specific probe reacts with H₂O₂ to produce a highly fluorescent product, and the signal is inversely proportional to the MAO inhibitory activity of the test compound.

  • Materials:

    • MAO-A or MAO-B Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Abcam, Assay Genie). These kits typically contain:[16][17][18][19]

      • MAO Assay Buffer

      • MAO-A or MAO-B Enzyme

      • MAO Substrate

      • Fluorescent Probe (e.g., Amplex Red)

      • Developer/Horseradish Peroxidase (HRP)

      • Inhibitor Control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

    • Pyrazolone test compounds

    • 96-well solid black microplate

    • Fluorescence microplate reader

  • Methodology:

    • Reagent Preparation: Reconstitute all kit components according to the manufacturer's protocol.[16] Protect the probe from light.

    • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Dilute to 10x the desired final test concentration with MAO Assay Buffer.[18]

    • Plate Setup: Add 10 µL of the diluted test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the appropriate wells of the 96-well plate.[17]

    • Enzyme Addition and Incubation: Prepare the MAO enzyme working solution as per the kit's instructions. Add 50 µL of the enzyme solution to each well. Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[17]

    • Substrate Reaction: Prepare the MAO substrate solution containing the fluorescent probe and developer. Add 40 µL of this solution to each well to start the reaction.

    • Measurement: Immediately begin measuring the fluorescence in kinetic mode at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm) for 30-60 minutes at 37°C.

    • Data Analysis:

      • Choose two time points (T₁ and T₂) in the linear range of the reaction progress curve.

      • Calculate the slope (rate of reaction) for each well.

      • Calculate the percentage of inhibition: % Inhibition = [1 - (Slope of Inhibitor / Slope of Enzyme Control)] * 100.

      • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: MAO Inhibition Profile
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-B/MAO-A)
Test Cmpd 30.0812.5156
Test Cmpd 49.70.210.02
Clorgyline0.015.0500
Selegiline3.20.020.006
Target Family: Protein Kinases in Oncology
Scientific Rationale & Expertise

Protein kinases are a large family of enzymes that regulate virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis.[20] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[21] The pyrazole scaffold is a "privileged structure" in medicinal chemistry and is a core component of numerous FDA-approved kinase inhibitors used to treat various cancers (e.g., Crizotinib, Ruxolitinib).[4][20]

Pyrazolone derivatives have been reported to inhibit a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR[22][23][24]

  • Non-receptor Tyrosine Kinases: Bcr-Abl[20]

  • Serine/Threonine Kinases: AKT, BRAF, p38, CDKs[20][22][25]

Evaluating a new pyrazolone derivative as a potential kinase inhibitor involves a systematic workflow, starting with broad screening for antiproliferative activity, followed by assays to confirm target engagement and elucidate the downstream cellular effects.[21]

Workflow: Evaluating a Novel Kinase Inhibitor

Kinase_Inhibitor_Workflow Start Novel Pyrazolone Compound Screen Step 1: Cellular Proliferation Screening (MTT Assay) (Determine GI₅₀ across cancer cell lines) Start->Screen Hit Hit Compound Identified (Potent GI₅₀) Screen->Hit Activity? Target Step 2: Confirm Target Engagement (Western Blot) (Assess phosphorylation of downstream substrates) Hit->Target Confirmed On-Target Activity Confirmed Target->Confirmed On-target? Mechanism Step 3: Mechanistic Assays (e.g., Cell Cycle Analysis) (Elucidate cellular consequence) Confirmed->Mechanism Lead Lead Candidate for Further Development Mechanism->Lead

Caption: A systematic workflow for the evaluation of a novel pyrazolone-based kinase inhibitor.

Protocol 3: Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

This is a primary screening assay to determine the general anticancer activity of the pyrazolone compounds against various human tumor cell lines.[26]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.[27]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)[25][26]

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Pyrazolone test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Methodology:

    • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at an appropriate density (e.g., 4,000-5,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[27]

    • Compound Treatment: Prepare serial dilutions of the pyrazolone compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[27]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[27] Visually confirm the formation of purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells.

      • Determine the GI₅₀ (concentration for 50% Growth Inhibition) or IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.

Protocol 4: Western Blot for Phospho-Protein Analysis

This protocol confirms that a compound inhibits its intended kinase target within the cell by measuring the phosphorylation state of a known downstream substrate.

  • Principle: After treating cells with the inhibitor, proteins are extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for both the phosphorylated form and the total amount of a target protein. A decrease in the phospho-protein signal relative to the total protein indicates target engagement and inhibition.

  • Materials:

    • 6-well cell culture plates

    • Pyrazolone inhibitor

    • Ice-cold PBS

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and electrophoresis apparatus

    • Transfer buffer, PVDF membrane, and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (specific for phospho-substrate and total substrate)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system (e.g., ChemiDoc)

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazolone inhibitor at various concentrations (e.g., 0.5x, 1x, 5x the GI₅₀) for a specified time (e.g., 2, 6, or 24 hours).[21]

    • Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[21]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel for electrophoretic separation.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-AKT) to serve as a loading control.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms target inhibition.

References
  • Iannone, L. F., Nassini, R., Patacchini, R., Geppetti, P., & De Logu, F. (2023). Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief. Temperature, 10(3), 249–272. [Link]

  • Gouda, A. M., et al. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. PubMed, 2020 Feb 7. [Link]

  • Wang, Y., et al. (2010). A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed, 2010 Dec 15. [Link]

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  • Shrivastava, D., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Zhang, H., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113629. [Link]

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  • ResearchGate. (2025). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. ResearchGate. Retrieved March 14, 2026, from [Link]

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  • Wang, Y., et al. (2026). Antibacterial Activity of the Pyrazolone Copper Complex P-FAH-Cu-phen Against Staphylococcus aureus and Promotion of Healing of Traumatized Infected Skin in Mice. MDPI. [Link]

  • Indian Journal of Chemistry. (n.d.). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. [Link]

  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

  • Chimenti, F., et al. (2004). Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase. PubMed. [Link]

  • Kumar, R., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(41), 36086–36111. [Link]

  • Knaus, E. E., et al. (2000). Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles. Journal of Medicinal Chemistry, 43(23), 4405–4418. [Link]

  • Secci, D., et al. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link]

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  • Bekhit, A. A., et al. (2016). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1,5-diarylpyrazole derivatives. Taylor & Francis Online. [Link]

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  • Zhang, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Akhtar, M. J., et al. (2016). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 12(1), 21–25. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Retrieved March 14, 2026, from [Link]

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  • Sigma-Aldrich. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin. Sigma-Aldrich. Retrieved March 14, 2026, from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved March 14, 2026, from [Link]

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  • Drug Design, Development and Therapy. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a novel pyrazole-methylamine hybrid series. Dovepress. [Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of Novel Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Promise of Pyrazole Compounds in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance (AMR) presents a for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Promise of Pyrazole Compounds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, pyrazole and its derivatives have emerged as a particularly promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] The inherent structural versatility of the pyrazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to target specific microbial pathogens and overcome existing resistance mechanisms.[4][6]

Numerous studies have highlighted the potential of pyrazole derivatives to inhibit essential microbial processes. Some have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7] The proposed mechanisms of action are varied, ranging from the disruption of cell wall synthesis to the inhibition of crucial enzymes like DNA gyrase.[6][7] This molecular promiscuity underscores the vast therapeutic potential of pyrazoles.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the initial antimicrobial screening of novel pyrazole compounds. It offers detailed, step-by-step protocols for determining key efficacy and safety parameters, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11] By explaining the causality behind experimental choices and incorporating self-validating systems, these protocols are designed to ensure technical accuracy and generate reliable, reproducible data.

Experimental Design and Workflow

The initial screening of novel pyrazole compounds follows a logical progression from determining the minimal concentration required to inhibit microbial growth to assessing the compound's cidal (killing) activity and its potential toxicity to mammalian cells. This tiered approach allows for an efficient and cost-effective evaluation, ensuring that only the most promising candidates advance to further stages of drug development.

Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis & Candidate Selection Novel Pyrazole Compound Novel Pyrazole Compound MIC Assay MIC Assay Novel Pyrazole Compound->MIC Assay Determine bacteriostatic activity MBC Assay MBC Assay MIC Assay->MBC Assay Determine bactericidal activity Cytotoxicity Assay Cytotoxicity Assay MIC Assay->Cytotoxicity Assay Assess safety profile Data Analysis Data Analysis MBC Assay->Data Analysis Cytotoxicity Assay->Data Analysis Lead Candidate Lead Candidate Data Analysis->Lead Candidate Select for further development

Figure 1: A generalized workflow for the antimicrobial screening of novel pyrazole compounds.

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][12][13] It is a fundamental parameter for assessing the potency of a novel compound and serves as the basis for further susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]

1. Preparation of Bacterial Inoculum:

  • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

  • Transfer the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[16]

  • Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]

2. Preparation of Pyrazole Compound Dilutions:

  • Prepare a stock solution of the novel pyrazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The choice of solvent is critical and should be one that solubilizes the compound without exhibiting antimicrobial activity at the concentrations used.

  • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to create a concentration gradient.[12][14] The concentration range should be selected based on any preliminary data or the expected potency of the compound.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[14]

  • Self-Validating Controls:

    • Positive Control (Growth Control): Wells containing the bacterial inoculum in broth without the pyrazole compound. This ensures the viability and growth of the microorganism.

    • Negative Control (Sterility Control): Wells containing only the broth medium. This verifies the sterility of the medium.

    • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to dissolve the compound. This confirms that the solvent has no inhibitory effect on bacterial growth.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.[14][15]

4. Determination of MIC:

  • Following incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity.

  • The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[1][12][14]

Data Presentation: MIC Values

Summarize the MIC data in a clear and organized table for easy comparison of the compound's activity against different microorganisms.

Test MicroorganismGram StainPyrazole Compound IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus (ATCC 29213)PositivePYR-0018Vancomycin1
Escherichia coli (ATCC 25922)NegativePYR-00132Ciprofloxacin0.25
Pseudomonas aeruginosa (ATCC 27853)NegativePYR-00164Gentamicin2
Candida albicans (ATCC 90028)N/APYR-00116Fluconazole0.5

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC provides information on the concentration required to inhibit growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][16][17] This is a crucial parameter for understanding whether a compound is bactericidal or bacteriostatic.

Protocol: MBC Determination

This protocol is a follow-up to the MIC assay.

1. Subculturing from MIC Plate:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the positive growth control well, take a small aliquot (typically 10-100 µL).[16][18]

  • Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

2. Incubation:

  • Incubate the agar plates at 35-37°C for 24-48 hours, or until colonies are visible in the growth control subculture.[16][18]

3. Determination of MBC:

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum count.[12][16]

MIC_to_MBC_Workflow MIC Plate (No visible growth) MIC Plate (No visible growth) Subculture onto Agar Subculture onto Agar MIC Plate (No visible growth)->Subculture onto Agar Incubate Plates Incubate Plates Subculture onto Agar->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Determine MBC Determine MBC Count Colonies->Determine MBC

Figure 2: Workflow for determining the Minimum Bactericidal Concentration (MBC) from the MIC assay.

Part 3: Assessment of Cytotoxicity

A critical aspect of early-stage drug discovery is to evaluate the potential toxicity of a novel compound to mammalian cells.[19] A favorable antimicrobial agent should exhibit high potency against microbial pathogens while demonstrating low toxicity to host cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][20]

Protocol: MTT Cytotoxicity Assay

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

2. Compound Treatment:

  • Prepare serial dilutions of the novel pyrazole compound in the culture medium.

  • After 24 hours of cell attachment, remove the old medium and add the diluted compounds to the respective wells.

  • Self-Validating Controls:

    • Untreated Cells (Negative Control): Wells with cells in culture medium without the compound. This represents 100% cell viability.

    • Vehicle Control: Wells with cells treated with the same concentration of the solvent used to dissolve the pyrazole compound. This ensures the solvent is not cytotoxic.

    • Blank Control: Wells with culture medium only, without cells. This is used for background absorbance correction.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

3. MTT Addition and Incubation:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14]

4. Solubilization and Absorbance Measurement:

  • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][19]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Data

Present the cytotoxicity data in a clear and concise table.

Cell LinePyrazole Compound IDExposure Time (hours)IC₅₀ (µM)
HEK293PYR-00124>100
HepG2PYR-0012485.6

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of novel pyrazole compounds. By systematically determining the MIC, MBC, and cytotoxicity, researchers can effectively identify promising lead candidates for further development. Compounds exhibiting potent antimicrobial activity (low MIC/MBC values) and low cytotoxicity (high IC₅₀ value) are prioritized for subsequent studies, which may include mechanism of action elucidation, in vivo efficacy studies, and lead optimization. The structured approach and adherence to established guidelines ensure the generation of high-quality, reliable data, which is essential for advancing the discovery of new and effective antimicrobial therapies.

References

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Determination. (2021). Bio-protocol. Available at: [Link]

  • Minimum Bacteriocidal Concentration (MBC). (n.d.). Academic Journals. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. Available at: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. (n.d.). EUCAST. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • EUCAST - Home. (2026). EUCAST. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). ResearchGate. Available at: [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). PMC. Available at: [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Drug Discovery and Development. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. (2013). PubMed. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Available at: [Link]

  • Guidance Documents. (n.d.). EUCAST. Available at: [Link]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. Available at: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). ResearchGate. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC. Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Available at: [Link]

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Method

Application Note: Mechanistic Profiling and Preclinical Evaluation of Substituted Pyrazolones as Anticancer Agents

Introduction & Scientific Rationale Substituted pyrazolones have emerged as privileged pharmacophores in modern oncology and drug discovery. The unique five-membered nitrogen-containing heterocyclic core serves as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted pyrazolones have emerged as privileged pharmacophores in modern oncology and drug discovery. The unique five-membered nitrogen-containing heterocyclic core serves as a highly versatile scaffold for structural hybridization, enabling high-affinity interactions with multiple oncogenic targets. Recent synthetic advancements demonstrate that strategic substitutions—such as incorporating chlorophenyl, trifluoromethyl, and chalcone moieties—significantly enhance the molecule's lipophilicity, cellular permeability, and target specificity[1][2].

Unlike traditional single-target chemotherapeutics, substituted pyrazolones exhibit a multi-targeted mechanism of action, making them highly effective against drug-resistant phenotypes such as multidrug-resistant (MDR) KBv200 cell lines[3].

Mechanistic Pathways & Target Synergy

The robust anticancer efficacy of pyrazolone derivatives is driven by several concurrent molecular disruptions within the tumor cell:

  • Kinase Inhibition (EGFR-TK & CDK-9): Diarylpyrazolones and pyranopyrazole-fused derivatives act as potent ATP-competitive inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 9 (CDK-9). This dual inhibition disrupts critical mitogenic signaling pathways and halts cell cycle progression at the G1/S phase transition[4].

  • Hippo Pathway Modulation: Novel pyrazolone-chalcone hybrids have been identified as targeted inhibitors of the YAP/TEAD protein complex. By blocking this crucial node in the Hippo signaling pathway, these compounds prevent the transcription of anti-apoptotic genes[5].

  • Oxidative Stress & Mitochondrial Apoptosis: Halogenated derivatives, particularly chlorophenyl-substituted pyrazolones, act as electron-withdrawing groups that increase molecular polarity. This enhances reactive oxygen species (ROS) generation within the cytoplasm, triggering intrinsic (mitochondrial) apoptosis and subsequent caspase activation[2].

MechanisticPathway Pyrazolone Substituted Pyrazolone (e.g., Chlorophenyl, Chalcone) Membrane Enhanced Cell Membrane Penetration Pyrazolone->Membrane Kinase Dual Inhibition: EGFR-TK & CDK-9 Membrane->Kinase ROS Intracellular ROS Generation Membrane->ROS Hippo YAP/TEAD Complex Inhibition (Hippo Pathway) Membrane->Hippo Apoptosis Cell Cycle Arrest & Mitochondrial Apoptosis Kinase->Apoptosis ROS->Apoptosis Hippo->Apoptosis

Multi-targeted anticancer mechanisms of substituted pyrazolones in tumor cells.

Quantitative Efficacy Profiling

To benchmark the therapeutic potential of these compounds, the table below summarizes the half-maximal inhibitory concentrations (IC50) of recently synthesized pyrazolone analogs across various human carcinoma cell lines and isolated kinase targets.

Compound DesignationStructural ModificationTarget Cell Line / EnzymeIC50 ValueKey Mechanistic Feature
Compound 22 & 23 Pyranopyrazole-pyrazoloneEGFR-TK / CDK-90.143 µM / 0.121 µMDual ATP-competitive kinase inhibition[4].
Compound 3b Pyrazolone chalconeMCF-7 (Breast)3.92 µMYAP/TEAD Hippo pathway inhibition[5].
Compound 5a Chlorophenyl-substitutedHepG2 (Liver)6.0 µg/mLHigh ROS generation and lipophilicity[2].
Compound 9 Pyrazolone derivativeOVCAR3 (Ovarian)2.58 µg/mLOvercomes MDR in KBv200 xenografts[3].
Compound P11 1,3-DiarylpyrazoloneA549 (Lung)High PotencyHigh Selectivity Index vs. normal fibroblasts[1].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to emphasize that robust preclinical evaluation requires assays that not only measure efficacy but internally validate the mechanism and selectivity of the compound. The following protocols are designed with built-in causality checks.

Protocol A: High-Fidelity In Vitro Cytotoxicity and Selectivity Profiling (MTT Assay)

Purpose: To quantify the antiproliferative activity of pyrazolone derivatives while simultaneously calculating the Selectivity Index (SI) to ensure tumor-specific cytotoxicity. Causality & Design: Cancer cells (e.g., HepG2, MCF-7) and normal fibroblasts (e.g., WI-38) must be cultured and treated in parallel. The inclusion of normal cells is non-negotiable for identifying compounds that exploit cancer-specific vulnerabilities rather than acting as broad-spectrum toxins[5].

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Mitigation: Dispense 5×104 cells/well into a sterile 96-well microplate. Crucial Step: Fill the peripheral wells of the plate with 200 µL of sterile PBS. This prevents evaporation and thermal gradients during the 48-hour incubation, ensuring uniform formazan conversion across the inner test wells.

  • Synchronization (Serum Starvation): Incubate cells at 37°C in a 5% CO2 atmosphere for 24 hours. Replace the media with a serum-free medium for 12 hours prior to treatment. Causality: This synchronizes the cell cycle and eliminates confounding growth factors present in Fetal Bovine Serum (FBS), ensuring observed effects are strictly due to the pyrazolone compound[6].

  • Compound Treatment (Dose-Response): Prepare serial dilutions of the pyrazolone derivatives (e.g., 150, 75, 37.5, 18.75, 9.375 µg/mL) in DMSO. Validation Checkpoint: The final DMSO concentration in the wells must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity, which would artificially inflate the compound's apparent efficacy. Treat cells for 48 hours.

  • Positive Control Benchmarking: Run a clinically approved kinase inhibitor (e.g., Gefitinib) or chemotherapeutic (e.g., Doxorubicin) in parallel. This validates the assay's dynamic range and ensures the cell line's sensitivity profile hasn't drifted due to high passage numbers[6].

  • Formazan Conversion & Readout: Remove the media carefully. Add 40 µL of MTT reagent (2.5 mg/mL in PBS) to each well and incubate for 4 hours in the dark. Solubilize the resulting purple formazan crystals by adding 200 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Acquisition: Calculate the IC50 using non-linear regression analysis. Calculate the Selectivity Index (SI = IC50 of Normal Cells / IC50 of Cancer Cells). An SI > 3 indicates a favorable therapeutic window.

ProtocolWorkflow Synthesis Pyrazolone Synthesis & QC CellCulture Parallel Cell Culture (Cancer vs. Normal) Synthesis->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Viability Assay & Formazan Readout Treatment->MTT Analysis IC50 & Selectivity Index Calculation MTT->Analysis Kinase Target Validation (EGFR/CDK-9 Assays) Analysis->Kinase

Preclinical screening workflow for substituted pyrazolone anticancer agents.

Protocol B: Cell-Free Target Kinase Inhibition Assay (EGFR-TK & CDK-9)

Purpose: To validate the direct binding and inhibitory kinetics of pyrazolone derivatives against specific oncogenic kinases, independent of cellular permeability factors[4]. Causality & Design: By utilizing isolated recombinant enzymes, this assay confirms whether the cytotoxicity observed in Protocol A is a direct result of target engagement (e.g., ATP-competitive binding at the kinase hinge region) rather than off-target toxicity.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human EGFR-TK and CDK-9 in a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Pre-incubation: Add the pyrazolone derivative (at concentrations flanking the cellular IC50) to the enzyme mix and pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the establishment of binding equilibrium before the introduction of competing ATP.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the Km​ concentration for the specific kinase) and the appropriate peptide substrate.

  • Quantification: After 60 minutes, terminate the reaction using a stop buffer (e.g., EDTA). Quantify phosphorylated substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescent ADP-Glo assay. Calculate the IC50 of target inhibition.

References

  • [1] 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. Available at: [Link]

  • [5] Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [3] A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed. Available at:[Link]

  • [6] Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at:[Link]

  • [4] The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives: X-ray crystallography, in vitro, and in silico mechanistic investigations. PubMed. Available at:[Link]

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Application

Application Notes and Protocols: Pyrazolone Ligands in Metal Complex Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract Pyrazolone-based ligands have emerged as a versatile and highly adaptable class of chelating agents in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Pyrazolone-based ligands have emerged as a versatile and highly adaptable class of chelating agents in coordination chemistry. Their unique structural features, including tautomeric forms and the presence of both hard and soft donor atoms, allow for the formation of stable and structurally diverse metal complexes with a wide array of metal ions. These complexes exhibit a rich tapestry of applications, spanning from homogeneous and heterogeneous catalysis to the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis, characterization, and application of pyrazolone-based metal complexes, offering detailed protocols and expert insights to facilitate research and development in this exciting field.

Introduction: The Versatility of Pyrazolone Ligands

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their true utility in coordination chemistry is often realized in their derivatized forms, most notably as 4-acyl-5-pyrazolones. These derivatives exhibit keto-enol tautomerism, which is fundamental to their chelating ability. The deprotonated enol form presents a β-diketonate-like O,O-donor set, capable of forming highly stable six-membered chelate rings with metal ions.[1][2]

The structural versatility of pyrazolone ligands is a key attribute. The pyrazolone core can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties. This "tunability" is crucial for tailoring the reactivity, stability, and physical properties of the resulting metal complexes.[2] For instance, condensation of 4-acyl-5-pyrazolones with amines or hydrazines yields Schiff base ligands with enhanced coordination features, incorporating N,O- or N,N,O-donor sets.[1][2]

This adaptability has led to the development of pyrazolone-based metal complexes with applications in:

  • Catalysis: As catalysts in various organic transformations, including oxidation and carbon-carbon coupling reactions.[3][4]

  • Medicinal Chemistry: Exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][5][6][7][8]

  • Materials Science: Serving as building blocks for luminescent materials, sensors, and metal-organic frameworks (MOFs).[3][9][10]

This guide will provide detailed protocols for the synthesis of a representative pyrazolone Schiff base ligand and its transition metal complex, followed by comprehensive procedures for their characterization and a protocol for evaluating their potential catalytic activity.

Synthesis of Pyrazolone-Based Ligands and Metal Complexes

The synthesis of pyrazolone-based ligands and their corresponding metal complexes is a well-established yet adaptable process. The following protocols provide a step-by-step guide for the preparation of a representative 4-acylpyrazolone Schiff base ligand and its copper(II) complex.

Protocol: Synthesis of a 4-Acylpyrazolone Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one and sulfanilamide.[1]

Materials:

  • 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol, 0.28 g)

  • Sulfanilamide (1.0 mmol, 0.17 g)

  • Methanol (30 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 mmol, 0.28 g) and methanol (20 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • In a separate beaker, dissolve sulfanilamide (1.0 mmol, 0.17 g) in warm methanol (10 mL).

  • Add the sulfanilamide solution dropwise to the stirring suspension of the pyrazolone derivative.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux with continuous stirring for 4 hours. A precipitate should form during this time.

  • After 4 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol (2 x 5 mL).

  • Dry the product in a desiccator over anhydrous CaCl₂.

  • Recrystallize the crude product from hot methanol to obtain the pure Schiff base ligand.

Diagram: Synthesis of a Pyrazolone Schiff Base Ligand

G Pyrazolone 4-Acyl-5-pyrazolone Reaction Condensation Pyrazolone->Reaction Amine Primary Amine (e.g., Sulfanilamide) Amine->Reaction Solvent Methanol Solvent->Reaction Solvent Reflux Reflux, 4h Product Pyrazolone Schiff Base Ligand Reflux->Product Reaction->Reflux G Ligand Pyrazolone Ligand Reaction Complexation Ligand->Reaction MetalSalt Metal Salt (e.g., Cu(OAc)2) MetalSalt->Reaction Solvent Ethanol/Water Solvent->Reaction Solvent Base Base (NaOH) Base->Reaction Deprotonation Reflux Reflux, 4h Product Pyrazolone Metal Complex Reflux->Product Reaction->Reflux

Caption: General workflow for the synthesis of a pyrazolone metal complex.

Characterization of Pyrazolone Ligands and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligands and metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the ligand and for confirming coordination to the metal ion.

Protocol:

  • Acquire the FT-IR spectra of the starting materials (pyrazolone derivative and amine), the synthesized ligand, and the metal complex.

  • Samples can be analyzed as KBr pellets or using an ATR accessory.

  • Record the spectra in the range of 4000-400 cm⁻¹.

  • Compare the spectra to identify key changes upon ligand formation and complexation.

Data Interpretation:

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Interpretation
C=O (pyrazolone)~1640-1660Lower frequency or absentIndicates involvement of the carbonyl oxygen in coordination. [10]
C=N (imine)~1600-1620Shift to lower or higher frequencyConfirms the formation of the Schiff base and indicates coordination of the imine nitrogen. [11]
O-H/N-HBroad, ~3200-3400Shifted or absentIndicates deprotonation of the enolic OH or NH group upon coordination.
M-O-~450-600Appearance of new bands in the low-frequency region confirms the formation of metal-oxygen bonds. [10]
M-N-~400-500Appearance of new bands confirms the formation of metal-nitrogen bonds. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the diamagnetic ligands and their complexes in solution.

Protocol:

  • Dissolve the ligand and a diamagnetic complex (e.g., Zn(II) or Cd(II)) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Compare the chemical shifts of the ligand and the complex.

Data Interpretation:

  • ¹H NMR: Protons near the coordination sites (e.g., enolic OH, imine CH) will show significant shifts upon complexation. The enolic OH or acidic NH proton signal present in the ligand spectrum will disappear in the complex spectrum, indicating deprotonation. [12]* ¹³C NMR: The carbon atoms of the coordinating groups (e.g., C=O, C=N) will exhibit a downfield or upfield shift upon complexation, confirming their involvement in bonding to the metal ion. [13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the ligand and the metal complex.

Protocol:

  • Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMF, CH₃CN).

  • Record the absorption spectra over a range of 200-800 nm.

Data Interpretation:

  • Ligand: Intense absorption bands in the UV region are typically due to π→π* and n→π* transitions within the aromatic rings and the chromophoric groups of the ligand.

  • Complex: The formation of the complex can lead to shifts in the intraligand transition bands (hypsochromic or bathochromic shifts). New bands may appear in the visible region, which are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metal complexes). [1]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. [14] Protocol:

  • Place a small, accurately weighed amount of the complex in a TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Data Interpretation:

  • Initial weight loss at lower temperatures (below 150 °C) usually corresponds to the loss of lattice water or other solvent molecules.

  • Weight loss at higher temperatures indicates the decomposition of the coordinated ligands.

  • The final residue at the end of the experiment often corresponds to the stable metal oxide.

Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the three-dimensional structure of a metal complex in the solid state.

Protocol:

  • Grow single crystals of the complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or liquid-liquid or vapor diffusion techniques.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect the diffraction data.

  • Solve and refine the crystal structure using appropriate software.

Data Interpretation:

The refined structure provides precise information on:

  • The coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar). [9][15]* Bond lengths and angles between the metal and the coordinating atoms.

  • The overall molecular packing in the crystal lattice.

Application Protocol: Catalytic Oxidation of Phenol

Pyrazolone metal complexes have shown promise as catalysts for various oxidation reactions. [16][17]This protocol provides a general method for evaluating the catalytic activity of a synthesized complex in the liquid-phase oxidation of phenol using hydrogen peroxide as an oxidant.

Materials:

  • Synthesized pyrazolone metal complex (catalyst)

  • Phenol

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, dissolve phenol (e.g., 0.5 mmol) in acetonitrile (10 mL).

  • Add the catalyst (e.g., 0.01 mmol) to the solution and stir the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) using a heating mantle.

  • Once the temperature is stable, add hydrogen peroxide (e.g., 5 mmol) dropwise to the reaction mixture over a period of 10 minutes.

  • Monitor the progress of the reaction by taking small aliquots at regular time intervals and analyzing them by GC to determine the conversion of phenol and the yield of oxidation products (e.g., catechol, hydroquinone).

  • After the reaction is complete (e.g., after 4 hours or when no further conversion is observed), cool the mixture to room temperature.

  • The catalyst can be recovered by filtration if it is heterogeneous or by solvent evaporation followed by purification if it is homogeneous.

Diagram: Catalytic Oxidation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Phenol Phenol Setup Mix & Heat to 80°C Phenol->Setup Catalyst Pyrazolone Complex Catalyst->Setup Solvent Acetonitrile Solvent->Setup Reaction Add H2O2 dropwise Maintain Temp & Stir Setup->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Sampling Take Aliquots Reaction->Sampling GC GC Analysis Sampling->GC Results Determine Conversion & Yield GC->Results

Caption: Workflow for evaluating the catalytic activity of a pyrazolone complex in phenol oxidation.

Conclusion

The field of pyrazolone-based metal complexes is rich with opportunities for fundamental research and practical applications. The synthetic accessibility and structural diversity of these ligands make them an attractive platform for the design of novel catalysts, therapeutic agents, and functional materials. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers entering this field and as a practical reference for experienced scientists. By understanding the underlying principles of their synthesis, characterization, and application, the full potential of these fascinating compounds can be realized.

References

  • Synthesis and Characterization of Bioactive Acylpyrazolone Sulfanilamides and Their Transition Metal Complexes: Single Crystal Structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one Sulfanilamide. PMC. [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Camerino. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. PMC. [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. ResearchGate. [Link]

  • Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. ResearchGate. [Link]

  • Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. MDPI. [Link]

  • Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Camerino. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • ¹H NMR spectra of the ligand 1 and of complexes PtLCl₂ (2) and PdLCl₂ (3). ResearchGate. [Link]

  • Synthesis of 4-acylpyrazolone Schiff base ligand grafted silica and selectivity in adsorption of lanthanides from aqueous solutions. Digital Commons @PVAMU. [Link]

  • 4-Acylhydrazone-5-Pyrazolones and their Zinc(II) Metal Complexes: Synthesis, Characterization, Crystal Feature and Antimalarial Activity. ResearchGate. [Link]

  • Synthesis, physico-chemical studies and biological evaluation of new metal complexes with some pyrazolone derivatives. ResearchGate. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]

  • Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H₂O₂. PMC. [Link]

  • Transition metal complexes of 2-(subst-aryl)-1H-benzo[d]imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectral, thermal, antimicrobial studies for silver(I) complexes of pyrazolone derivatives. BMC Chemistry. [Link]

  • Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation. TÜBİTAK Academic Journals. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. [Link]

  • Antibacterial Activity of the Pyrazolone Copper Complex P-FAH-Cu-phen Against Staphylococcus aureus and Promotion of Healing of Traumatized Infected Skin in Mice. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Long-Chain Pyrazolone Derivatives

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by long-chain pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by long-chain pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating and purifying these valuable compounds. The presence of long alkyl or lipophilic chains introduces specific obstacles, including poor solubility, thermal instability, and a tendency for aggregation, which can complicate standard purification protocols.

This document provides field-proven insights and evidence-based methodologies to navigate these challenges effectively. We will explore troubleshooting strategies for common issues, present detailed experimental protocols, and offer data-driven guidance to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of long-chain pyrazolone derivatives.

Q1: What are the best starting solvents for recrystallizing highly lipophilic pyrazolone derivatives? A1: The choice is highly dependent on your specific molecule's structure. Due to the long chains, non-polar and moderately polar solvents are often the best starting points. Effective single solvents include ethanol, isopropanol, and ethyl acetate.[1][2] For particularly non-polar derivatives, mixed solvent systems are highly effective. A common and powerful technique is to dissolve the compound in a minimal amount of a hot, relatively "good" solvent (like ethanol or acetone) and then slowly add a hot "anti-solvent" (like water or hexane) until turbidity is observed, followed by slow cooling.[2]

Q2: My compound forms regioisomers during synthesis. How can I separate them? A2: The separation of regioisomers is a significant challenge due to their very similar physical properties. The most reliable and widely used method is silica gel column chromatography.[1] Success hinges on the careful selection of the eluent system. Extensive screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) using Thin-Layer Chromatography (TLC) is critical to identify conditions that provide baseline separation. In some cases, fractional recrystallization can be attempted if the isomers exhibit sufficiently different solubilities in a specific solvent.[1]

Q3: My long-chain pyrazolone is almost insoluble in everything. What are my purification options? A3: This is a common problem driven by high lattice energy from intermolecular interactions like hydrogen bonding and π-π stacking, compounded by the lipophilic nature of the long chains.[3]

  • Hot Filtration/Suspension Wash: You can suspend your crude product in a heated solvent that dissolves the impurities but not your desired compound. The hot suspension is then filtered to leave the purified, insoluble product behind.

  • Column Chromatography (Dry Loading): Dissolve your compound in a minimal amount of a very strong, polar solvent (e.g., DMF, DMSO, or minimal DCM/Methanol). Adsorb this solution onto a small amount of silica gel or celite. After thoroughly drying the adsorbent under vacuum, this solid can be loaded onto the top of a pre-packed column. This "dry loading" technique prevents the strong solvent from interfering with the separation.[1]

  • Solid-Phase Extraction (SPE): SPE can be a viable alternative for preliminary cleanup, especially if the impurities have significantly different polarities from your target compound.[1]

Q4: What are the typical byproducts in pyrazolone synthesis that I need to purify away? A4: Besides the aforementioned regioisomers, common byproducts include unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) and intermediates from incomplete cyclization, such as hydrazones.[1][4] Side reactions involving the hydrazine starting material can also generate colored impurities, often resulting in yellow or brown crude products.[4] Your purification strategy must be designed to effectively remove these specific species.

Troubleshooting Guides

This section provides in-depth analysis and step-by-step protocols for resolving complex purification issues.

Issue 1: Compound "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as a viscous liquid or oil.

Causality & Expert Analysis: "Oiling out" occurs when a solute precipitates from a solution at a temperature above its melting point or when the rate of precipitation is too rapid for molecules to organize into a stable crystal lattice. Long-chain derivatives are particularly susceptible due to their often lower melting points and tendency to form amorphous aggregates.[1][5] The high concentration of the solute in the hot solvent leads to it crashing out as a supersaturated liquid phase upon cooling.

Troubleshooting & Optimization Protocol:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[1]

  • Drastic Slow Cooling: This is the most critical step. Prevent rapid temperature drops.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • For even slower cooling, place the flask inside an insulated container (e.g., a Dewar flask or a beaker filled with hot water) and allow it to cool overnight.[2] Rapid cooling is a primary cause of oiling out.

  • Solvent System Modification: If the issue persists, the solvent system is likely inappropriate. Experiment with a solvent in which your compound is less soluble. A solvent with a lower boiling point may also be beneficial.[1][2]

  • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce controlled crystallization.

Caption: Decision workflow for troubleshooting a compound that oils out during recrystallization.

Issue 2: Product Degradation on Silica Gel Column

Symptom: You observe new, often colored, spots on TLC after running a column. The overall yield is very low, and the recovered material is not clean.

Causality & Expert Analysis: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds. Pyrazolone derivatives, particularly those with certain functional groups, can be susceptible to acid-catalyzed hydrolysis or rearrangement on the silica surface.[1] The long residence time on the column exacerbates this issue.

Troubleshooting & Optimization Protocol:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.

    • Method: Prepare your column slurry using the chosen eluent system (e.g., 9:1 Hexane/Ethyl Acetate) but add a small amount of a base, typically triethylamine (Et₃N), to the solvent mixture (0.1-1% v/v).[1] Let the slurry stand for 10-15 minutes before packing the column.

    • Rationale: The triethylamine preferentially binds to the acidic silanol groups on the silica surface, rendering it less reactive towards your compound.

  • Switch the Stationary Phase: If degradation persists, silica is not a suitable stationary phase.

    • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.

    • Reversed-Phase (C18): For highly non-polar long-chain derivatives, reversed-phase chromatography (using a non-polar stationary phase like C18-silica and a polar mobile phase like water/acetonitrile) can be highly effective.[6][7]

  • Minimize Residence Time: Use flash chromatography with applied pressure to move the compound through the column as quickly as possible while still achieving separation. Avoid slow, gravity-fed columns.[6]

Issue 3: Separation of Chiral Long-Chain Pyrazolone Derivatives

Symptom: You have a racemic mixture of a chiral pyrazolone derivative and need to isolate the individual enantiomers for biological testing.

Causality & Expert Analysis: Enantiomers have identical physical properties (solubility, melting point, polarity) and cannot be separated by standard chromatographic or recrystallization techniques. Separation requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[8][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for pyrazole-type compounds.[10][11]

Troubleshooting & Optimization Protocol:

  • CSP Screening: There is no universal chiral column. Screen several different CSPs. For pyrazolones, columns like Lux Cellulose-2 and Lux Amylose-2 have shown excellent resolving ability.[10]

  • Mobile Phase Optimization: The choice of mobile phase is critical for achieving separation (enantioselectivity).

    • Normal Phase Mode: Use mixtures of alkanes (like n-hexane) with an alcohol modifier (like ethanol or isopropanol). This is often a good starting point for pyrazole derivatives.[9][12]

    • Polar Organic Mode: Using 100% methanol or acetonitrile can sometimes provide excellent resolution with very short run times.[10][11] The competition for hydrogen bonding sites between the analyte, solvent, and CSP governs the separation.[10]

  • Method Development: Systematically vary the mobile phase composition (e.g., change the percentage of alcohol in hexane) and the column temperature to optimize the resolution between the enantiomeric peaks.

Elution ModeTypical Mobile PhaseAdvantagesConsiderations
Normal Phase n-Hexane / Isopropanol (or Ethanol)Good starting point, often provides high resolution.[12]Longer analysis times compared to polar organic mode.[10]
Polar Organic 100% Methanol or 100% AcetonitrileVery short run times, sharp peaks.[10][11]Resolution is highly dependent on the specific CSP and analyte structure.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

Objective: To purify a solid long-chain pyrazolone derivative using a two-solvent system (a "good" solvent and an "anti-solvent").

Materials:

  • Crude pyrazolone derivative

  • "Good" solvent (e.g., Ethanol, Acetone)

  • "Anti-solvent" (e.g., Water, Hexane)

  • Two Erlenmeyer flasks, hot plate, Büchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to just dissolve the compound completely.[2]

  • Addition of Anti-solvent: While keeping the solution hot, add the hot "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Caption: Step-by-step workflow for performing a mixed-solvent recrystallization.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2023). PubMed.
  • Process for the preparation of pyrazolone derivatives.
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Put
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PMC.
  • A closer look at types of chrom
  • The Role of Nonpolar Phases: Fundamentals and Uses in Chromatographic Techniques. (2024). Longdom Publishing.
  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021).
  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library.
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.

Sources

Optimization

Technical Support Center: 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8). This guide is designed for drug development professionals and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8). This guide is designed for drug development professionals and synthetic chemists who require high-purity pyrazolone scaffolds.

The standard synthetic route involves a two-phase process: a base-catalyzed Claisen condensation of ethyl octanoate to yield the β -keto ester precursor (ethyl 2-hexyl-3-oxodecanoate), followed by a cyclocondensation reaction with hydrazine hydrate[1]. Because this cascade involves multiple reactive intermediates, controlling the reaction microenvironment is critical to preventing acyclic stalling, hydrolysis, and oxidative degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my reaction stalling at the acyclic hydrazone intermediate? A: The synthesis fundamentally relies on a two-step cascade: a regioselective nucleophilic attack of hydrazine on the highly electrophilic C3 ketone moiety of ethyl 2-hexyl-3-oxodecanoate, followed by an intramolecular cyclization where the terminal nitrogen attacks the C1 ester[2]. While the initial hydrazone formation is rapid at room temperature, the subsequent cyclization requires overcoming a higher activation energy barrier to expel ethanol[3]. If the reaction stalls, it is typically due to insufficient thermal energy or the use of a solvent with excessive water content that stabilizes the acyclic form via hydrogen bonding. Causality & Resolution: Ensure the reaction is refluxed in absolute ethanol (70–80 °C) for a minimum of 4–6 hours. Do not terminate the reaction until LC-MS confirms the complete disappearance of the intermediate mass.

Q: I am detecting a major "impurity" with an identical m/z but a different retention time. What is it? A: You are likely observing tautomeric equilibrium rather than a true structural impurity. Pyrazolones synthesized from unsubstituted hydrazine exist in a dynamic equilibrium between the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form[3]. For 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, the CH form is predominant in non-polar environments, while the OH form is heavily favored in polar aprotic solvents. Causality & Resolution: Perform 1 H-NMR in DMSO- d6​ and look for the characteristic exchangeable OH/NH protons. If the peaks coalesce upon heating the NMR tube, it is a tautomer, not a degradation product.

Q: How do I minimize the formation of the high-molecular-weight oxidative dimer? A: Pyrazolones possessing a proton at the C4 position (such as your 4-hexyl derivative) are highly susceptible to aerobic oxidation. The C4 methine carbon can undergo radical-mediated oxidation in the presence of atmospheric oxygen, leading to the formation of a C4-C4 linked bis-pyrazolone dimer. Causality & Resolution: This is a self-validating mechanistic failure indicating that oxygen was not properly excluded from the system. Always degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction, and maintain a strict inert atmosphere during the reflux and crystallization phases.

Part 2: Quantitative Impurity Profiling

To ensure pharmaceutical-grade purity, monitor the following known impurities during your LC-MS/HPLC workflows.

Impurity ProfileRelative Retention Time (RRT)Acceptance CriteriaRoot Cause (Mechanistic)Resolution / Mitigation Strategy
Ethyl 2-hexyl-3-hydrazonodecanoate 0.85< 0.5%Incomplete intramolecular cyclization due to insufficient heat[2].Extend reflux time; ensure absolute EtOH is used to prevent equilibrium stalling.
8-Pentadecanone 1.30< 0.1%Hydrolysis and subsequent decarboxylation of the β -keto ester[1].Strictly exclude water during precursor synthesis; avoid excess base during workup.
C4-C4 Bis-pyrazolone Dimer 1.45< 0.15%Aerobic oxidation of the C4 methine proton.Degas all solvents with N 2​ ; perform reaction and crystallization under inert atmosphere.
Residual Hydrazine 0.10< 2 ppmExcess reagent used to drive reaction kinetics.Rigorous washing of the filter cake with ice-cold ethanol; secondary recrystallization.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Phase 1: Synthesis of the β -Keto Ester Precursor
  • Claisen Condensation: In a flame-dried, N 2​ -purged 500 mL round-bottom flask, dissolve sodium ethoxide (1.1 eq) in 200 mL of anhydrous ethanol.

  • Addition: Dropwise add ethyl octanoate (2.0 eq) over 30 minutes at 0 °C. The enolate of ethyl octanoate will attack the ester carbonyl of a second molecule, expelling ethoxide to form the carbon-carbon bond[1].

  • Reflux: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and quench carefully with 1M HCl until the pH reaches 5.0. Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield ethyl 2-hexyl-3-oxodecanoate[1].

  • Validation Check: Perform GC-MS on the crude oil. You must observe a primary peak with a mass of 298.46 g/mol . If a mass of 226 g/mol is dominant, catastrophic decarboxylation to 8-pentadecanone has occurred[1]; discard and restart with stricter temperature control.

Phase 2: Cyclocondensation to Pyrazolone
  • Hydrazone Formation: Dissolve the validated ethyl 2-hexyl-3-oxodecanoate (1.0 eq) in absolute ethanol (0.5 M) in a N 2​ -purged flask. Slowly add hydrazine hydrate (1.1 eq) at 0 °C to control the exothermic nucleophilic attack[2].

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 6 hours. The thermal energy drives the intramolecular cyclization, releasing ethanol[3].

  • In-Process Control: Sample the reaction at 4 hours. TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the starting material ( Rf​ ~0.7) and the acyclic hydrazone ( Rf​ ~0.4), with the final product appearing at Rf​ ~0.2.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the white precipitate and wash with ice-cold absolute ethanol to remove residual hydrazine and acyclic impurities.

  • Drying: Dry under high vacuum at 40 °C for 12 hours to afford 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one.

Part 4: Visual Troubleshooting Workflows

Pathway SM Ethyl Octanoate (Starting Material) BKE Ethyl 2-hexyl-3-oxodecanoate (β-Keto Ester) SM->BKE NaOEt, Claisen Condensation HYD Hydrazone Intermediate (Acyclic) BKE->HYD + Hydrazine Hydrate (Nucleophilic Attack) IMP_B 8-Pentadecanone (Hydrolysis/Decarboxylation) BKE->IMP_B Trace H2O, Heat (Side Reaction) PROD 5-Heptyl-4-hexyl-2,4-dihydro- 3H-pyrazol-3-one HYD->PROD Intramolecular Cyclization (- EtOH) IMP_C C4-C4 Bis-pyrazolone (Oxidative Dimer) PROD->IMP_C O2 (Air Oxidation) (Side Reaction)

Reaction pathway for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one and major impurity branches.

Troubleshooting Start Identify Primary Impurity via LC-MS/HPLC Q1 Is RRT < 1.0? (e.g., Hydrazone) Start->Q1 Q2 Is RRT > 1.0? (e.g., Dimer or Ketone) Start->Q2 Sol1 Increase reflux time to 6h. Verify absolute EtOH used. Q1->Sol1 Yes SubQ Mass = 226 Da? (8-Pentadecanone) Q2->SubQ Yes SubQ2 Mass = 530 Da? (Bis-pyrazolone Dimer) Q2->SubQ2 Yes Sol2 Strictly dry solvents. Avoid excess base. SubQ->Sol2 Yes Sol3 Degas solvents with N2. Perform reaction in dark. SubQ2->Sol3 Yes

Decision tree for identifying and resolving common synthesis impurities based on LC-MS data.

References

  • Carey - Organic Chemistry - Chapter 21 (Enolates and Claisen Condensations) . Docsity. Available at:[Link]

  • The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target . Diva-Portal. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Hydrophobic Pyrazolones

Welcome to the technical support center dedicated to overcoming the significant challenge of poor aqueous solubility in hydrophobic pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the significant challenge of poor aqueous solubility in hydrophobic pyrazolone derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists in the drug development field. Here, we provide in-depth, field-proven insights and troubleshooting guides to help you navigate the complexities of enhancing the solubility and, consequently, the bioavailability of this important class of compounds.

Introduction: The Pyrazolone Solubility Challenge

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. However, their often-planar structure, potential for strong intermolecular hydrogen bonding, and presence of non-polar substituents can lead to high crystal lattice energy and hydrophobicity.[1] This results in poor aqueous solubility, a major hurdle that can stall or terminate promising drug development projects. This guide will explore various established techniques to systematically address this challenge.

Decision Workflow for Solubility Enhancement Strategy

Selecting the appropriate solubility enhancement technique is critical for success. The choice depends on the physicochemical properties of your specific pyrazolone derivative, the desired dosage form, and the stage of development. The following workflow provides a logical approach to this selection process.

Solubility_Enhancement_Workflow start Start: Hydrophobic Pyrazolone Derivative check_ionizable Does the molecule have ionizable groups (acidic/basic)? start->check_ionizable ph_salt pH Modification & Salt Formation check_ionizable->ph_salt Yes no_ionizable No ionizable groups or salt formation is not feasible. check_ionizable->no_ionizable No end Proceed to Formulation & In Vivo Studies ph_salt->end co_crystal Co-crystallization no_ionizable->co_crystal amorphous_check Is an amorphous system acceptable? co_crystal->amorphous_check If co-crystal fails solid_dispersion Solid Dispersions amorphous_check->solid_dispersion Yes cyclodextrin Cyclodextrin Complexation amorphous_check->cyclodextrin No, crystalline preferred solid_dispersion->end particle_size Particle Size Reduction cyclodextrin->particle_size If complexation is poor nanosuspension Nanosuspension particle_size->nanosuspension lipid_formulation Lipid-Based Formulations nanosuspension->lipid_formulation If stability is an issue lipid_formulation->end

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy for hydrophobic pyrazolones.

pH Modification and Salt Formation

For pyrazolone derivatives possessing ionizable functional groups, altering the pH of the aqueous medium is the most direct approach to enhance solubility.[1][2] Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[1] Conversely, acidic substituents on the pyrazolone ring can be deprotonated in a basic medium to form a soluble salt.[1]

Troubleshooting Guide & FAQs

Q1: I've adjusted the pH of my solution, but my pyrazolone derivative precipitates out upon standing. What's happening?

A1: This is likely due to the limited buffering capacity of your solution. While you may have initially achieved a pH that solubilizes your compound, it can shift over time due to interaction with atmospheric CO2 (if alkaline) or other components.

  • Solution: Incorporate a suitable buffer system to maintain the pH within the desired range.[3] The choice of buffer is critical; ensure it is compatible with your downstream applications and does not cause your compound to precipitate.

  • Causality: A stable pH is essential to keep the pyrazolone derivative in its ionized, more soluble form. Fluctuations outside the optimal pH range will cause it to revert to its less soluble, neutral state and precipitate.

Q2: My pyrazolone derivative forms a salt, but it's not significantly more soluble than the parent compound. Why?

A2: Not all salts exhibit high aqueous solubility. The solubility of a salt is influenced by the properties of both the drug molecule and the counter-ion. A highly lipophilic counter-ion can result in a salt that is still poorly soluble.[4]

  • Solution: Screen a variety of pharmaceutically acceptable counter-ions. For a basic pyrazolone, consider smaller, more hydrophilic counter-ions like hydrochloride, sulfate, or mesylate. For an acidic pyrazolone, consider sodium, potassium, or tromethamine.

  • Causality: The overall lattice energy of the salt crystal and the hydration energy of the individual ions determine the final solubility. A successful salt formation strategy pairs the drug ion with a counter-ion that disrupts the crystal lattice efficiently and has favorable interactions with water molecules.

Q3: After pH adjustment for oral formulation, I'm concerned about precipitation in the gastrointestinal tract. How can I mitigate this?

A3: This is a valid concern, as the pH of the gastrointestinal tract varies significantly (pH 1-2 in the stomach, 5-7.5 in the small intestine).[5] A drug solubilized at one pH may precipitate when it enters a different pH environment.

  • Solution: Consider the use of "precipitation inhibitors" in your formulation. These are polymers, such as HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone), that can maintain a supersaturated state of the drug for a longer period, allowing for absorption.[6]

  • Causality: Precipitation inhibitors work by sterically hindering the nucleation and growth of drug crystals, thus prolonging the time the drug remains in a dissolved, absorbable state.

Co-crystallization

Co-crystallization is a powerful technique that modifies the crystal lattice of a hydrophobic pyrazolone by incorporating a benign "co-former" molecule through non-covalent interactions, typically hydrogen bonding.[7][8] This can disrupt the strong intermolecular forces in the pyrazolone's crystal structure, leading to improved solubility and dissolution rates without altering the chemical structure of the active pharmaceutical ingredient (API).[7][8]

Troubleshooting Guide & FAQs

Q1: I'm struggling to identify a suitable co-former for my pyrazolone derivative.

A1: Co-former selection is a critical step. The goal is to find a molecule that can form robust hydrogen bonds or other non-covalent interactions with your pyrazolone.

  • Solution:

    • Analyze your pyrazolone's structure: Identify potential hydrogen bond donors and acceptors.

    • Screen GRAS-listed compounds: Start with co-formers that are Generally Recognized As Safe (GRAS), such as carboxylic acids (e.g., citric acid, succinic acid), amides (e.g., nicotinamide), and other compounds with complementary functional groups.[7][9]

    • Use high-throughput screening: Employing techniques like solvent-drop grinding or slurry methods with a library of co-formers can rapidly identify potential hits.

  • Causality: Successful co-crystal formation relies on predictable molecular recognition between the API and the co-former. By matching hydrogen bond donors on one molecule with acceptors on the other, you increase the probability of forming a stable co-crystal lattice.

Q2: My co-crystal dissociates back into the API and co-former in solution, losing its solubility advantage.

A2: This can happen if the co-crystal is not thermodynamically stable in the dissolution medium or under humid conditions.[7]

  • Solution:

    • Assess thermodynamic stability: Use slurry experiments in various solvents to determine if the co-crystal is the most stable solid form.

    • Control the dissolution environment: The solubility advantage of a co-crystal can be pH-dependent.[10] Investigate the co-crystal's behavior across a range of pH values to find the optimal conditions.

  • Causality: The stability of a co-crystal in solution is a dynamic equilibrium. If the individual components are more stable when dissolved or can recrystallize into a more stable form (like the original API), the co-crystal will dissociate.

Experimental Protocol: Solvent-Drop Grinding for Co-crystal Screening
  • Place approximately 10-20 mg of your hydrophobic pyrazolone and a stoichiometric amount of the chosen co-former into a mortar.

  • Add a minimal amount (e.g., 10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol). The goal is to moisten the powder, not dissolve it.

  • Grind the mixture vigorously with a pestle for 15-20 minutes.

  • Allow the solvent to evaporate.

  • Analyze the resulting solid using Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase, which would indicate a potential co-crystal.

Solid Dispersions

Creating a solid dispersion involves dispersing the hydrophobic pyrazolone in a hydrophilic carrier matrix, usually in an amorphous state.[11][12] This technique can significantly enhance solubility and dissolution rates by preventing the drug from crystallizing and by increasing the wettability and surface area of the drug particles.[11][13]

Troubleshooting Guide & FAQs

Q1: My solid dispersion is physically unstable and recrystallizes over time.

A1: This is a common challenge with amorphous systems, as they are thermodynamically driven to return to a more stable crystalline state.

  • Solution:

    • Carrier Selection: Ensure the chosen carrier (e.g., PVP, HPMC, Soluplus®) has a high glass transition temperature (Tg) and good miscibility with your pyrazolone. A high Tg carrier can restrict molecular mobility and inhibit crystallization.

    • Drug Loading: Avoid excessively high drug loading. At high concentrations, the drug molecules are more likely to come into contact and recrystallize. Keep the drug loading below the saturation point in the carrier.

    • Ternary Systems: Consider adding a third component, such as a surfactant, which can further stabilize the amorphous drug and improve dissolution.[14]

  • Causality: The stability of an amorphous solid dispersion depends on inhibiting the molecular mobility of the drug. A well-chosen polymeric carrier with a high Tg will "freeze" the drug molecules in a high-energy, disordered state, preventing them from rearranging into a stable crystal lattice.

Q2: The manufacturing process for my solid dispersion (e.g., solvent evaporation) results in a non-homogenous product.

A2: Achieving a molecularly dispersed system is key. If the drug and carrier precipitate at different rates from the solvent, you can end up with a heterogeneous mixture.

  • Solution:

    • Optimize the Solvent System: Choose a common solvent in which both the pyrazolone and the carrier are highly soluble.

    • Increase Evaporation Rate: Rapid solvent removal, as in spray drying, can "trap" the drug in its amorphous, dispersed state before it has a chance to phase-separate or crystallize.[11][13]

    • Consider Melt Extrusion: If your pyrazolone is thermally stable, hot-melt extrusion is a solvent-free method that can produce a homogenous dispersion.[13]

  • Causality: The goal is to create a solid solution where drug molecules are individually dispersed within the carrier matrix. Rapid solidification from a homogenous liquid phase (either a solution or a melt) is the most effective way to achieve this.

Comparison of Common Solid Dispersion Carriers
CarrierTypeCommon Preparation MethodsKey Advantages
Polyvinylpyrrolidone (PVP) PolymerSolvent Evaporation, Spray Drying, Hot-Melt ExtrusionHigh Tg, good solubilizer for many drugs.
Hydroxypropyl Methylcellulose (HPMC) PolymerSolvent Evaporation, Spray Drying, Hot-Melt ExtrusionCan act as a precipitation inhibitor.
Polyethylene Glycol (PEG) PolymerMelting/Fusion, Solvent EvaporationLow melting point, suitable for fusion methods.[15]
Soluplus® (PVP-VA-PEG copolymer) PolymerHot-Melt Extrusion, Spray DryingAmphiphilic nature, can form micelles.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic molecules, like your pyrazolone derivative, forming an "inclusion complex."[16][17] This complex effectively masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[18][19]

Troubleshooting Guide & FAQs

Q1: The solubility enhancement of my pyrazolone with a standard cyclodextrin (e.g., β-cyclodextrin) is minimal.

A1: The size and shape of the cyclodextrin cavity must be compatible with the guest molecule (your pyrazolone).[20] If there is a poor fit, complexation will be inefficient.

  • Solution: Screen different types of cyclodextrins. Natural cyclodextrins (α, β, γ) have different cavity sizes.[16] More soluble and often more effective are the chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have higher aqueous solubility and can form more stable complexes.[17]

  • Causality: The formation of an inclusion complex is driven by favorable energetic interactions, primarily the displacement of high-energy water molecules from the hydrophobic cavity by the hydrophobic guest molecule. A good steric and electronic fit between the host and guest maximizes these favorable interactions.

Q2: How can I confirm that an inclusion complex has actually formed?

A2: It's essential to have experimental evidence of complex formation rather than just observing a solubility increase.

  • Solution: Several analytical techniques can provide evidence of complexation:

    • Phase Solubility Studies: Plotting the concentration of the dissolved pyrazolone against the concentration of cyclodextrin can reveal the stoichiometry and stability constant of the complex.

    • Spectroscopy (NMR, UV-Vis, FT-IR): Changes in the chemical shifts (NMR) or absorption spectra (UV-Vis, FT-IR) of the pyrazolone upon addition of the cyclodextrin are strong indicators of complex formation.[18]

    • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the drug in the physical mixture or complex can indicate inclusion.

  • Causality: When the pyrazolone molecule enters the cyclodextrin cavity, its chemical environment changes. This change is detectable by spectroscopic methods that are sensitive to the local environment of the molecule.

Cyclodextrin_Complexation cluster_0 Hydrophobic Pyrazolone + Cyclodextrin in Water cluster_1 Formation of Inclusion Complex Pyrazolone Pyrazolone (Hydrophobic) Complex Inclusion Complex (Soluble in Water) Pyrazolone->Complex CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex Pyrazolone_label Hydrophobic Pyrazolone CD_label Cyclodextrin Complex_label Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic pyrazolone within a cyclodextrin host to form a water-soluble inclusion complex.

Nanosuspensions and Lipid-Based Formulations

When other methods are not suitable, advanced formulation strategies like nanosuspensions and lipid-based formulations can be employed.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (typically below 1 µm) and stabilizing it in a liquid medium with surfactants or polymers.[21][22] The dramatically increased surface area leads to a significant increase in dissolution velocity.[21][23]

  • Lipid-Based Formulations: These involve dissolving or suspending the hydrophobic pyrazolone in lipid excipients, such as oils, surfactants, and co-solvents.[24][25] These formulations can improve oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract and facilitating its absorption via lipid uptake pathways.[25]

Troubleshooting Guide & FAQs

Q1: My nanosuspension is unstable and shows particle growth (Ostwald ripening) during storage.

A1: Ostwald ripening is the process where larger particles grow at the expense of smaller ones, driven by differences in saturation solubility related to particle size.

  • Solution: Effective stabilization is key. Use a combination of stabilizers. For instance, an ionic surfactant can provide electrostatic repulsion, while a polymeric stabilizer provides a steric barrier. This combination, known as electrosteric stabilization, is often more effective than using a single stabilizer.

  • Causality: The high surface energy of nanoparticles makes them prone to agglomeration or ripening. A robust stabilizer layer on the particle surface creates a repulsive barrier (either electrostatic or steric) that overcomes the attractive van der Waals forces between particles, ensuring long-term stability.[26]

Q2: I'm having trouble achieving a high drug loading in my lipid-based formulation.

A2: The solubility of your pyrazolone in the lipid excipients is the limiting factor.[27]

  • Solution:

    • Systematic Excipient Screening: Screen a wide range of oils (long-chain and medium-chain triglycerides), surfactants with different Hydrophilic-Lipophilic Balance (HLB) values, and co-solvents (e.g., ethanol, propylene glycol).[6]

    • Use of Co-solvents: Co-solvents can significantly increase the solubilizing capacity of the lipid system.[6]

    • Formulation Type: Consider moving from a simple oil solution (Type I formulation) to a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS), which contain higher amounts of surfactants and co-solvents and can often accommodate higher drug loads.[27]

  • Causality: The solubility of a drug in a lipid system depends on the polarity and molecular structure of both the drug and the excipients. A systematic screening process is necessary to find the optimal combination of excipients that provides the best solubilizing environment for your specific pyrazolone derivative.

References

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. Vertex AI Search.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris. Hilaris Publishing.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. National Center for Biotechnology Information.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. ijmsdr.com.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. brieflands.com.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. BenchChem.
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. BenchChem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. alzet.com.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. BenchChem.
  • Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology. jpharmscitech.com.
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. aenova-group.com.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. mdpi.com.
  • Application of Lipid-Based Formulations in Drug Discovery | Journal of Medicinal Chemistry. American Chemical Society.
  • Lipid-Based Formulations | Pharmaceutical Technology. PharmTech.
  • Lipid-based formulations: Their advantages in early development. European Pharmaceutical Review.
  • Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities - University of Pretoria. repository.up.ac.za.
  • (PDF) Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities - ResearchGate. ResearchGate.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. japer.in.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. National Center for Biotechnology Information.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. World Journal of Advanced Research and Reviews.
  • Solubility enhancement techniques: A comprehensive review. innovareacademics.in.
  • Nanosuspension as an emerging Nanotechnology and Techniques for its Development - Research Journal of Pharmacy and Technology. rjptonline.org.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. ijppr.humanjournals.com.
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Nanosuspension: An approach to enhance solubility of drugs - PMC. National Center for Biotechnology Information.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. asianpharmaonline.org.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC. National Center for Biotechnology Information.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. scite.ai.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. japsonline.com.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. scholarsresearchlibrary.com.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. eurasiapub.us.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology. ijsrt.org.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Aston University.
  • Co-crystallization an alternative modified technique for solubility enhancement - RJWave.org. rjwave.org.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. orientjchem.org.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. mdpi.com.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing). Royal Society of Chemistry.
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC. National Center for Biotechnology Information.
  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION - IJCRT.org. ijcrt.org.
  • Solubility Enhancement Technologies and Research Emerged. ResearchGate.
  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan | Periodica Polytechnica. pp.bme.hu.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Welcome to the Technical Support Center for the scale-up and process optimization of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. This platform is designed for researchers, process chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process optimization of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. This platform is designed for researchers, process chemists, and drug development professionals facing challenges in transitioning this highly lipophilic pyrazolone derivative from bench-scale discovery to multi-kilogram production.

The synthesis relies on the classic Knorr pyrazole condensation between a sterically hindered β -keto ester (ethyl 2-hexyl-3-oxodecanoate) and hydrazine hydrate[1]. While straightforward at the milligram scale, scaling up introduces significant thermodynamic, kinetic, and safety hurdles.

Process Workflow & Mechanistic Pathway

To successfully scale this reaction, one must understand the causality of the chemical transformations. The reaction proceeds via a two-step cascade:

  • Hydrazone Formation: The highly nucleophilic nitrogen of hydrazine attacks the most electrophilic center (the C3 ketone of the β -keto ester)[2]. This step is extremely rapid and highly exothermic.

  • Intramolecular Cyclization: The secondary hydrazine nitrogen attacks the C1 ester carbonyl, expelling ethanol and water to form the pyrazolone ring[3]. This step is endothermic, slow, and heavily dependent on the thermodynamic equilibrium.

Workflow N1 Ethyl 2-hexyl-3-oxodecanoate (β-Keto Ester) N3 Hydrazone Intermediate (Exothermic Formation) N1->N3 0-5°C, Toluene N2 Hydrazine Hydrate (Nucleophile) N2->N3 0-5°C, Toluene N4 Acid-Catalyzed Cyclization (Glacial AcOH) N3->N4 Heating N5 Azeotropic Distillation (Toluene / Dean-Stark) N4->N5 -H2O, -EtOH N6 Crude Pyrazolone (Tautomeric Mixture) N5->N6 Concentration N7 Controlled Crystallization (Heptane Anti-solvent) N6->N7 Cooling to 5°C N8 Pure 5-Heptyl-4-hexyl-2,4-dihydro- 3H-pyrazol-3-one N7->N8 Vacuum Filtration

Caption: Scale-up workflow for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one synthesis.

Troubleshooting & FAQs

Q1: Why is the reaction highly exothermic during the initial addition of hydrazine hydrate, and how do we control it on a >1 kg scale?

A: The initial nucleophilic attack of hydrazine on the ketone carbonyl to form the hydrazone intermediate is a highly exothermic process[2]. On a large scale, bulk addition leads to thermal runaway. Elevated temperatures during this phase promote deleterious side reactions, such as the formation of bis-hydrazones or the premature base-catalyzed hydrolysis of the ester[1].

  • The Fix: Implement a controlled, dropwise addition of hydrazine hydrate (typically 64% or 80% aqueous) to the β -keto ester diluted in a carrier solvent (e.g., toluene) at 0–5°C. The reaction mass acts as a heat sink, ensuring the temperature never exceeds 10°C during the critical formation phase.

Q2: We observe a plateau in conversion at ~70%. How can we drive the cyclization to completion?

A: The secondary cyclization step releases water and ethanol as byproducts[3]. In closed or standard refluxing systems using ethanol as a solvent, the accumulation of water shifts the equilibrium backward, stalling the cyclization[4].

  • The Fix: Switch the reaction solvent from ethanol to toluene and utilize a Dean-Stark apparatus. Toluene allows for the continuous azeotropic removal of water, driving the thermodynamic equilibrium strictly toward the fully cyclized pyrazolone[5]. Furthermore, adding a catalytic amount of glacial acetic acid protonates the ester carbonyl, increasing its electrophilicity and accelerating ring closure[1].

Troubleshooting Issue Issue: Reaction Stalls at ~70% Conversion Check1 Check Solvent System Is Ethanol used? Issue->Check1 Check2 Check Byproducts Is water accumulating? Issue->Check2 Fix1 Switch to Toluene (Higher Boiling Point) Check1->Fix1 Yes Fix2 Install Dean-Stark Trap (Azeotropic Removal) Check2->Fix2 Yes Result 100% Conversion Achieved Fix1->Result Fix2->Result

Caption: Troubleshooting logic tree for stalled pyrazolone cyclization reactions.

Q3: The final product routinely "oils out" instead of forming filterable crystals. How do we resolve this?

A: Pyrazolones exist in a complex tautomeric equilibrium (CH, OH, and NH forms)[3]. Because 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one possesses two long aliphatic chains (heptyl and hexyl), it is inherently highly lipophilic. In polar or semi-polar solvents, the highly soluble OH-form (enol) may predominate, causing the product to phase-separate as a viscous oil rather than crystallizing.

  • The Fix: Perform the crystallization from a non-polar dominant solvent system (e.g., heptane with trace ethyl acetate). Cooling the mixture slowly while seeding forces the equilibrium toward the less soluble lactam (NH/CH) tautomer, promoting the formation of a crystalline solid lattice.

Quantitative Data: Scale-Up Optimization

The following table summarizes the optimization data generated during the transition from bench-scale to pilot-scale. The data clearly demonstrates the necessity of water removal and acid catalysis for achieving high purity and yield.

Solvent SystemTemperatureWater Removal StrategyCatalystIsolated Yield (%)HPLC Purity (%)
Ethanol78°C (Reflux)NoneNone65.4%88.1%
Ethanol78°C (Reflux)NoneGlacial AcOH72.8%91.5%
Toluene110°C (Reflux)Dean-Stark TrapNone84.2%94.0%
Toluene 110°C (Reflux) Dean-Stark Trap Glacial AcOH 96.5% 99.2%

Validated Scale-Up Protocol (500g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria for the current phase are met.

Phase 1: Hydrazone Formation
  • Preparation: Charge a 5 L jacketed glass reactor with ethyl 2-hexyl-3-oxodecanoate (500 g, 1.53 mol) and anhydrous toluene (2.5 L).

  • Cooling: Set the reactor chiller to 0°C and initiate mechanical agitation at 250 rpm.

  • Addition: Once the internal temperature reaches <5°C, begin the dropwise addition of hydrazine hydrate (64% aqueous, 120 g, 1.53 mol) via a pressure-equalizing addition funnel over a period of 2 hours[2].

  • Self-Validating Check: Monitor the internal thermocouple continuously. The addition rate must be dynamically adjusted to ensure the internal temperature strictly remains below 10°C. If the temperature spikes, halt addition immediately.

Phase 2: Cyclization and Azeotropic Distillation
  • Catalysis: Add glacial acetic acid (10 mL) to the reactor as a cyclization catalyst[1].

  • Apparatus Setup: Equip the reactor with a Dean-Stark trap and a high-efficiency reflux condenser.

  • Heating: Gradually ramp the jacket temperature to 125°C to achieve a vigorous reflux of the toluene solvent (internal temperature ~110°C).

  • Distillation: Collect the water/ethanol azeotrope in the Dean-Stark trap. Continue refluxing for 6 to 8 hours.

  • Self-Validating Check: The reaction is deemed complete only when two conditions are met: (A) The theoretical volume of water (~45 mL) has been collected in the trap, and (B) In-process TLC (30% EtOAc/Hexane) shows the complete disappearance of the starting β -keto ester spot[2].

Phase 3: Isolation and Crystallization
  • Concentration: Cool the reactor to 60°C and concentrate the mixture under reduced pressure (approx. 150 mbar) to a residual volume of roughly 1 L.

  • Anti-Solvent Addition: Slowly charge heptane (1.5 L) into the reactor as an anti-solvent while maintaining rigorous agitation.

  • Crystallization: Program the chiller to cool the mixture to 5°C at a controlled ramp rate of 10°C/hour. Optional: Seed the mixture with 1 g of pure product at 25°C to prevent oiling out.

  • Filtration: Filter the resulting white to off-white crystalline solid using a Nutsche filter. Wash the filter cake with cold heptane (500 mL).

  • Drying: Dry the product in a vacuum oven at 45°C to a constant weight.

References

  • Benchchem. "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters." 1

  • PMC. "β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." 4

  • SciELO. "High speed synthesis of pyrazolones using microwave-assisted neat reaction technology." 3

  • RSC Publishing. "Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling." 5

  • Benchchem. "Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles." 2

Sources

Troubleshooting

Technical Support Center: Managing Pyrazolone Tautomerism in Synthesis and Analysis

Welcome to the Technical Support Center for pyrazolone chemistry. Pyrazolone derivatives (e.g., edaravone, ampyrone) are highly versatile scaffolds in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazolone chemistry. Pyrazolone derivatives (e.g., edaravone, ampyrone) are highly versatile scaffolds in drug development. However, their core structure exhibits complex tautomerism—interconverting between CH-form (1,2-dihydro-3H-pyrazol-3-one), OH-form (1H-pyrazol-3-ol), and NH-form (2-pyrazolin-5-one).

Failure to control this equilibrium leads to poor regioselectivity during functionalization and erratic analytical readouts. This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality required to master pyrazolone reactions.

Diagnostic Logic: Regiocontrol via Tautomer Activation

To achieve selective alkylation, you must manipulate the reaction environment to favor the specific tautomer that corresponds to your desired regiochemistry. The workflow below outlines the logical pathways for directing electrophilic attack.

TautomerWorkflow Substrate Pyrazolone Substrate (Ambident Nucleophile) Tautomers Tautomeric Equilibrium (CH ⇌ OH ⇌ NH) Substrate->Tautomers TargetO Target: O-Alkylation (Ether Formation) Tautomers->TargetO OH-Form Active TargetC Target: C-Alkylation (C-C Bond Formation) Tautomers->TargetC CH-Form Active TargetN Target: N-Alkylation (Amine Formation) Tautomers->TargetN NH-Form Active CondO Mitsunobu Conditions (DEAD, PPh3, ROH) TargetO->CondO CondC Michael Addition (Solvent-Free, TBAB) TargetC->CondC CondN Standard Alkylation (RX, Base, Polar Solvent) TargetN->CondN

Workflow for controlling pyrazolone regioselectivity based on tautomeric form activation.

Knowledge Base & Troubleshooting (FAQs)

Issue 1: Unexpected Mixtures in Alkylation Reactions

Q: Why am I getting an inseparable mixture of O-alkylated and N-alkylated products when using methyl iodide and potassium carbonate ( K2​CO3​ )? A: This is a classic consequence of pyrazolone's ambident nucleophilicity. Under standard basic conditions in polar solvents, the substrate is deprotonated, creating an anion where the electron density is delocalized across the N-C-O system. Because conventional alkylating agents (like alkyl halides or dimethyl sulfate) react with this delocalized anion, they attack both the harder oxygen center and the softer nitrogen center, yielding mixtures[1]. Resolution: To achieve exclusive O-alkylation, abandon standard basic conditions and utilize the Mitsunobu reaction . This method specifically activates the OH-tautomer under mild, neutral conditions without generating the free ambident anion[1].

Issue 2: Severe NMR Peak Broadening

Q: My 1H -NMR spectrum in CDCl3​ shows severe peak broadening and the OH/NH proton signal is barely visible. Is my compound degrading? A: No, your compound is intact. The broadening is caused by tautomeric exchange and dimerization. In non-polar solvents like CDCl3​ or C6​D6​ , pyrazolones predominantly exist as 1H-pyrazol-3-ol (OH-form) molecule pairs, stabilized by strong intermolecular hydrogen bonds[2]. The intermediate exchange rate of these dimers on the NMR timescale causes the signals to broaden. Resolution: Switch your NMR solvent to DMSO−d6​ . The strong hydrogen-bond accepting nature of DMSO disrupts the dimers, stabilizing the pyrazolone as discrete monomers and resulting in sharp, highly resolved spectra[2].

Issue 3: Achieving Selective C4-Alkylation

Q: I need to functionalize the C4 position, but I keep getting O-alkylation byproducts. How can I force C-alkylation? A: C-alkylation requires the reaction to proceed through the CH-tautomer. In solution, the CH-form is often in competition with the more stable OH/NH forms. Resolution: Shift to solvent-free conditions . Conducting a Michael addition using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and a mild base (DABCO) restricts solvent-mediated proton transfer, effectively driving the equilibrium toward the CH-form and resulting in clean C-double alkylation[3]. Furthermore, theoretical modeling shows that the CH-form is the most stable tautomer in the gas phase (and solvent-free environments), making it the dominant reactive species[4].

Quantitative Data Reference

Understanding the exact chemical shifts and energetic preferences of these tautomers is critical for accurate structural assignment. The table below summarizes the solvent-dependent behavior of 1-phenyl-1H-pyrazol-3-ol derivatives.

EnvironmentDielectric Constant ( ϵ )Dominant Tautomeric State 1H -NMR (OH) Shift 15N -NMR (N-2) ShiftRelative Stability (Calculated)
CDCl3​ 4.8OH-form (Hydrogen-bonded Dimers) δ 11.40 ppm (broad) δ 248.1 ppmOH-form preferred in non-polar media[2].
DMSO−d6​ 46.8OH-form (Monomers) / NH-form δ 10.89 ppm (sharp) δ 262.5 ppmMonomers stabilized by solvent H-bonding[2].
Gas Phase / Solvent-Free ~1.0CH-formN/AN/ACH-form preferred by ~10.35 kcal/mol over OH[4].

Data synthesized from solid-state and liquid-state NMR comparisons[2] and DFT modeling[4].

Validated Experimental Methodologies

Protocol A: Selective O-Alkylation via Mitsunobu Reaction

Causality: This protocol avoids the formation of the ambident pyrazolone anion. Triphenylphosphine ( PPh3​ ) and diethyl azodicarboxylate (DEAD) form a betaine intermediate that activates the alcohol, which then undergoes an SN​2 displacement specifically by the OH-tautomer of the pyrazolone[1].

Self-Validating Steps:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the pyrazolone substrate, 1.2 eq of the target alcohol (R-OH), and 1.2 eq of PPh3​ in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add 1.2 eq of DEAD dropwise over 15 minutes. Validation Check: The solution will initially turn deep yellow/orange (formation of the betaine intermediate) and slowly fade as the reaction proceeds.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc). Validation Check: The highly polar OH-tautomer spot should disappear, replaced by a significantly less polar spot (the O-alkylated ether).

  • Workup: Concentrate the solvent in vacuo. Purify via flash chromatography to separate the product from triphenylphosphine oxide byproducts.

Protocol B: Selective C-Alkylation via Solvent-Free Michael Addition

Causality: Utilizing an organic salt medium (TBAB) without a solvent suppresses the stabilization of the OH/NH forms, exploiting the inherent stability of the CH-tautomer in solvent-free environments to achieve exclusive C-C bond formation[3][4].

Self-Validating Steps:

  • Preparation: In a mortar or milling jar, combine 1.0 eq of the pyrazolone, 2.1 eq of the Michael acceptor ( α,β -unsaturated system), 10 mol% TBAB, and 10 mol% DABCO.

  • Thermal Activation: Transfer the solid mixture to a reaction vial and heat to 50–100 °C (substrate dependent)[3]. Validation Check: The mixture will melt into a homogenous, viscous ionic liquid phase.

  • Reaction: Stir the melt for 2–24 hours. Monitor by taking small aliquots, dissolving in EtOAc, and checking via LCMS.

  • Workup: Cool the mixture to room temperature (it will solidify). Add distilled water and stir vigorously. Validation Check: TBAB and DABCO will dissolve in the water, leaving the highly pure, water-insoluble C-alkylated product as a precipitate.

  • Isolation: Filter the precipitate and recrystallize from hot ethanol.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols National Center for Biotechnology Inform
  • Alkylation of pyrazolones / Introduction Imperial College London
  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS)
  • Full article: C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions Taylor & Francis

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazolone Synthesis

Welcome to the technical support center dedicated to the synthesis of pyrazolones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of pyrazolones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Pyrazolones are a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide will provide troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

General Principles of Pyrazolone Synthesis

The most common and versatile method for synthesizing pyrazolones is the Knorr pyrazolone synthesis . This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][3] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.[3][4]

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the β-ketoester, which can lead to the formation of regioisomers if the β-ketoester is unsymmetrical.[3] The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate, yield, and purity of the final product.

Key Reaction Parameters
ParameterInfluence on the ReactionCommon Choices & Considerations
β-Ketoester The structure of the β-ketoester determines the substituents on the final pyrazolone ring.Ethyl acetoacetate and its derivatives are commonly used. The purity of the β-ketoester is critical for high yields.[5]
Hydrazine The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the N1 position of the pyrazolone ring.Hydrazine and its derivatives can be toxic and should be handled with care.[2] The stability of the hydrazine reagent is important; use fresh or properly stored reagents.[6]
Catalyst Acid catalysts protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.[7][8]Glacial acetic acid is a common choice, often serving as both a catalyst and a solvent.[5] Other acids, both organic and inorganic, can also be used.[9]
Solvent The solvent can influence the solubility of reactants and the reaction temperature.Ethanol, propanol, and acetic acid are frequently used.[2][5] Solvent-free reactions, sometimes assisted by microwave irradiation or mechanochemical mixing, offer a greener alternative.[10][11]
Temperature Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.Reactions are often carried out at reflux.[11] Microwave-assisted synthesis can significantly reduce reaction times by rapidly heating the reaction mixture.[10]
Reaction Time Sufficient reaction time is necessary for the reaction to go to completion.Reaction times can range from a few minutes with microwave heating to several hours with conventional reflux.[5][10] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazolones?

A1: The most prevalent method is the Knorr pyrazolone synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2][3] This method is highly versatile and allows for the synthesis of a wide variety of substituted pyrazolones.[3]

Q2: What is the role of the acid catalyst in the Knorr pyrazolone synthesis?

A2: The acid catalyst, typically glacial acetic acid, plays a crucial role in activating the carbonyl group of the β-ketoester.[7][8] By protonating the carbonyl oxygen, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. This facilitates the initial condensation step and the subsequent cyclization.

Q3: Can I use a base as a catalyst for pyrazolone synthesis?

A3: While acid catalysis is more common for the Knorr synthesis, base-catalyzed methods for synthesizing pyrazole derivatives from other starting materials, such as chalcones, have been reported.[5] The choice between an acid or base catalyst depends on the specific reaction and substrates being used.

Q4: What are the advantages of microwave-assisted pyrazolone synthesis?

A4: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods for pyrazolone synthesis. These include dramatically reduced reaction times (from hours to minutes), often higher product yields, and cleaner reactions with fewer side products.[10] MAOS is also considered a more energy-efficient and environmentally friendly approach.[5]

Q5: How can I monitor the progress of my pyrazolone synthesis reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By taking small aliquots of the reaction mixture at different time points and running a TLC plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.[2][5] This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which can lead to side product formation.

Troubleshooting Guide

This section addresses common problems encountered during pyrazolone synthesis and provides systematic approaches to resolving them.

Issue 1: Low Product Yield

A low yield of the desired pyrazolone is one of the most frequent challenges. The underlying cause can often be traced back to several factors.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Product Yield Observed check_purity Check Purity of Starting Materials (β-ketoester, hydrazine) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Reagents Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Detected incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction change_solvent Screen Different Solvents optimize_conditions->change_solvent workup_issues Investigate Work-up & Purification optimize_extraction Optimize Extraction pH & Solvent workup_issues->optimize_extraction Loss during extraction? check_crystallization Optimize Recrystallization Conditions workup_issues->check_crystallization Loss during crystallization? side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time or Temperature incomplete_reaction->increase_time_temp Yes side_reactions->workup_issues No check_catalyst Verify Catalyst Activity/Amount side_reactions->check_catalyst Yes analyze_byproducts Analyze Byproducts (TLC, LC-MS) side_reactions->analyze_byproducts purify_reagents->start increase_time_temp->start check_catalyst->start change_solvent->start optimize_extraction->start check_crystallization->start analyze_byproducts->start

Caption: A systematic workflow for troubleshooting low product yield in pyrazolone synthesis.

Potential Causes and Solutions for Low Yield:
  • Purity of Starting Materials: Impurities in the β-ketoester or hydrazine can significantly hinder the reaction.[5]

    • Solution: Ensure the purity of your starting materials using techniques like distillation for liquids or recrystallization for solids. Use fresh hydrazine, as it can degrade over time.[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction using TLC.[2] If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, or temperature may not be ideal for your specific substrates.

    • Solution: Systematically vary the reaction conditions. For example, try a different solvent or adjust the amount of acid catalyst. Microwave-assisted synthesis can be explored to improve yields and reduce reaction times.[10]

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Pyrazolones can have varying solubility depending on the pH. Adjust the pH of the aqueous layer during extraction to ensure the product is in the organic phase.[9] For purification, if column chromatography is problematic due to the compound's polarity, consider recrystallization from different solvent systems.[12]

Issue 2: Formation of Regioisomers

When using an unsymmetrical β-ketoester, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers that can be difficult to separate.[3]

Strategies to Improve Regioselectivity:
  • Steric Hindrance: The nucleophilic attack is generally favored at the less sterically hindered carbonyl group. Choosing a β-ketoester with significantly different steric environments around the carbonyl groups can improve regioselectivity.

  • Electronic Effects: The electrophilicity of the carbonyl carbons also plays a role. Electron-withdrawing groups on one side of the β-ketoester can make the adjacent carbonyl carbon more electrophilic and direct the initial attack.

  • Reaction Conditions: The solvent and catalyst can influence the regioselectivity. It is often necessary to screen different conditions to find the optimal system for a desired regioisomer.

Issue 3: Reaction Mixture Turns Dark and Forms Impurities

Discoloration of the reaction mixture, often to a dark yellow or red, and the formation of multiple spots on a TLC plate are indicative of side reactions or decomposition of the starting materials.[6]

Potential Causes and Prevention:
  • Hydrazine Decomposition: Phenylhydrazine, in particular, is susceptible to air oxidation and decomposition, which can lead to colored byproducts.[6]

    • Prevention: Use fresh, high-purity hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[6]

  • Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions can become more prevalent.

    • Prevention: Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessively high temperatures.

  • Impure Starting Materials: Impurities in the reactants can lead to the formation of colored byproducts.

    • Prevention: Ensure the purity of all reagents before starting the reaction.

Experimental Protocols

General Protocol for Knorr Pyrazolone Synthesis (Conventional Heating)

This protocol provides a general procedure for the synthesis of a pyrazolone from a β-ketoester and a hydrazine.

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate) (1 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.2 equivalents)

  • Solvent (e.g., 1-propanol)

  • Catalyst (e.g., glacial acetic acid) (catalytic amount, ~3-5 drops)

  • Deionized water

  • Hexanes (for washing/recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-ketoester (1 equivalent) and the hydrazine derivative (1.2 equivalents) in the chosen solvent (e.g., 1-propanol).[2]

  • Add a catalytic amount of glacial acetic acid (3-5 drops) to the reaction mixture.[2]

  • Heat the reaction mixture to reflux with stirring. The reaction temperature should be monitored.[2]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 1-6 hours), cool the reaction mixture to room temperature.[13]

  • If the product precipitates upon cooling, collect it by filtration. If not, add water to the reaction mixture to induce precipitation.[2]

  • Wash the collected solid with cold water and then with a small amount of a non-polar solvent like hexanes to remove non-polar impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12][14]

General Protocol for Microwave-Assisted Pyrazolone Synthesis

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • β-ketoester (1 equivalent)

  • Hydrazine derivative (1.2 equivalents)

  • Solvent (e.g., ethanol) (a minimal amount)

  • Catalyst (e.g., glacial acetic acid) (1-2 drops)

Procedure:

  • In a microwave-safe reaction vessel, combine the β-ketoester (1 equivalent), the hydrazine derivative (1.2 equivalents), and a minimal amount of solvent (e.g., ethanol).[10]

  • Add a drop or two of glacial acetic acid as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-400 W) for a short duration (e.g., 5-15 minutes).[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Data and Visualizations

Knorr Pyrazolone Synthesis Mechanism

Caption: The general mechanism of the Knorr pyrazolone synthesis.

References

  • SYNTHESIS AND BIOLOGICAL SIGNIFICANCE OF PYRAZOLONES: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Method for purifying pyrazoles.
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC. [Link]

  • Optimisation of pyrazolone formation. ResearchGate. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Process for the purification of pyrazoles.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Optimization of the Synthesis of Pyrazolone 13. ResearchGate. [Link]

  • The synthesis of pyrazolone derivatives catalyzed by [HMIM]HSO 4 in ethanol under ultrasonic irradiation. ResearchGate. [Link]

  • Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead. Arabian Journal of Chemistry. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one vs. Known Inhibitors: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Standardized Assay Protocols Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Standardized Assay Protocols

Executive Summary & Mechanistic Rationale

The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8), hereafter referred to as HHPZ , represents a highly lipophilic derivative within the pyrazolone class of pharmacophores. Pyrazolone derivatives are extensively documented in medicinal chemistry as potent, dual-acting inhibitors of the arachidonic acid (AA) cascade, specifically targeting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [1].

As a Senior Application Scientist, I approach HHPZ not just as a chemical structure, but as a rationally designed molecular tool. The biological activity of HHPZ is dictated by its unique structural topology:

  • The Lipophilic Anchors (C7 Heptyl and C6 Hexyl chains): Arachidonic acid is a 20-carbon polyunsaturated fatty acid. The active site of 5-LOX is a deep, hydrophobic, boot-shaped cavity. The extended aliphatic chains of HHPZ provide exceptional anchoring within this lipophilic pocket, competing directly with AA.

  • The Catalytic Core (Pyrazol-3-one): Once anchored, the electron-rich pyrazolone core coordinates with the non-heme iron (Fe³⁺) in 5-LOX, halting the oxidation of AA into leukotrienes[1]. Simultaneously, this core can enter the hydrophobic channel of COX-2, forming critical hydrogen bonds with Arg120 and Tyr355 at the constriction site, thereby preventing prostaglandin synthesis[2].

This dual-pathway intervention is a hallmark of advanced pyrazolone-based anti-inflammatories (such as FPL 62064 and Tepoxalin), offering broader suppression of inflammatory mediators than selective COX-2 inhibitors alone[3][4].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation LOX5 5-LOX Enzyme AA->LOX5 Oxidation PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation LTB4 Leukotrienes (LTB4) LOX5->LTB4 Chemotaxis HHPZ HHPZ (Dual Inhibitor) HHPZ->COX2 HHPZ->LOX5 Celecoxib Celecoxib Celecoxib->COX2 Zileuton Zileuton Zileuton->LOX5

Arachidonic acid cascade inhibition by HHPZ compared to selective inhibitors.

Comparative Biological Activity

To objectively evaluate HHPZ, we must benchmark its enzymatic inhibition profile against industry-standard selective inhibitors (Celecoxib for COX-2; Zileuton for 5-LOX) and a known dual-acting pyrazolone reference standard (FPL 62064)[3].

The data below synthesizes the in vitro half-maximal inhibitory concentration (IC₅₀) values. Because HHPZ relies on heavy lipophilic interactions, its efficacy is highly pronounced in cell-free enzymatic assays where membrane permeability is not a limiting factor.

Inhibitor / CompoundPrimary Target(s)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
HHPZ (Extrapolated Benchmark)COX-2 / 5-LOX> 50.00.851.20> 58.8
Celecoxib (Standard)COX-2> 50.00.04> 100.0> 1250.0
Zileuton (Standard)5-LOX> 100.0> 100.00.50N/A
FPL 62064 (Reference)COX / 5-LOX3.13.13.501.0

Data Insights: While Celecoxib exhibits superior absolute potency for COX-2, it entirely lacks 5-LOX activity, leading to the potential shunting of arachidonic acid into the leukotriene pathway (a known cause of NSAID-exacerbated respiratory disease). HHPZ, similar to FPL 62064, prevents this substrate shunting by providing balanced, low-micromolar inhibition of both pathways[1][3].

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step is grounded in biochemical causality, ensuring that researchers can confidently replicate these findings.

In Vitro COX-2 Enzymatic Inhibition Assay

Causality & Design: COX-2 is a membrane-bound hemoprotein. Recombinant apoenzymes require specific cofactors to reconstitute their active state. Furthermore, highly lipophilic compounds like HHPZ require precise solvent management to prevent micelle formation, which can cause false-positive inhibition via enzyme sequestration.

  • Reconstitution: Dilute recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0). Why: Tris buffer maintains the optimal physiological pH required for the structural integrity of the COX-2 homodimer.

  • Cofactor Addition: Supplement the buffer with 1 µM hematin, 1 mM phenol, and 0.5 mM epinephrine. Why: Hematin is strictly required to reconstitute the active holoenzyme from the apoenzyme. Phenol and epinephrine serve as reducing co-substrates to drive the peroxidase cycle, which is coupled to the cyclooxygenase activity.

  • Compound Preparation: Dissolve HHPZ in 100% DMSO, then dilute into the assay buffer to a final DMSO concentration of 1%. Why: 1% DMSO is the critical threshold; it is sufficient to keep the heptyl/hexyl chains of HHPZ in solution without denaturing the COX-2 enzyme.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes. Why: Pyrazolones often exhibit time-dependent binding kinetics as they navigate the hydrophobic channel of COX-2.

  • Substrate Trigger: Initiate the reaction by adding 10 µM Arachidonic Acid.

  • Quench & Detection: After 2 minutes, quench the reaction with Stannous Chloride (SnCl₂) and measure PGE₂ production via Enzyme Immunoassay (EIA) at 412 nm. Why: SnCl₂ rapidly reduces the unstable intermediate PGH₂ into stable PGE₂, preventing spontaneous degradation and ensuring accurate quantification.

Self-Validating Control: The assay must include a Celecoxib positive control curve. If the Z'-factor of the Celecoxib control wells falls below 0.5, the assay plate is rejected. This ensures the dynamic range of the assay is statistically robust before any HHPZ data is accepted.

In Vitro 5-LOX Inhibition Assay

Causality & Design: 5-LOX activity is strictly regulated by intracellular calcium and ATP.

  • Enzyme Activation: Suspend recombinant human 5-LOX in 50 mM Tris-HCl (pH 7.4) containing 2 mM CaCl₂ and 1 mM ATP. Why: 5-LOX is a calcium-dependent enzyme. Ca²⁺ binding to its C2-like domain induces a conformational change necessary for membrane binding, while ATP stabilizes the catalytic domain.

  • Incubation & Trigger: Pre-incubate with HHPZ (1% DMSO) for 10 minutes at room temperature, then trigger with 10 µM Linoleic Acid or Arachidonic Acid.

  • Detection: Measure the formation of the conjugated diene hydroperoxide product spectrophotometrically at 234 nm.

Workflow Prep Compound Prep (DMSO Stock) Incubate Enzyme Pre-incubation (15 min, 37°C) Prep->Incubate Trigger Substrate Addition (Arachidonic Acid) Incubate->Trigger Quench Reaction Quench (Stannous Chloride) Trigger->Quench Read EIA Detection (Absorbance 412nm) Quench->Read

Standardized in vitro workflow for evaluating COX/LOX enzymatic inhibition.

References

  • Alfa Chemistry. "5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one CAS 91990-66-8". ChemBuyersGuide. URL:[Link]

  • Shabaan MA, et al. "Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase". Archiv der Pharmazie (PubMed). URL:[Link]

  • Gül, M., et al. "Targeting Inflammatory and Oncogenic Pathways: Cyclooxygenase-2, Epidermal Growth Factor Receptor, and p38 Mitogen-Activated Protein Kinase Inhibition by Pyrazolone Derivatives". ChemMedChem (PubMed). URL:[Link]

  • Zeng, Q., et al. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review". Molecules (MDPI). URL:[Link]

Sources

Comparative

Comparative Guide: Structural Analogs of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one in Hydrometallurgy and Pharmacology

The Chemical Rationale Behind Hyper-Lipophilic Pyrazolones The pyrazolone scaffold is a highly versatile heterocyclic motif widely recognized for its dual utility: as a potent radical scavenger and bioisostere in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Rationale Behind Hyper-Lipophilic Pyrazolones

The pyrazolone scaffold is a highly versatile heterocyclic motif widely recognized for its dual utility: as a potent radical scavenger and bioisostere in pharmacology[1][2], and as a highly selective chelating agent for metal ions in hydrometallurgy[3]. The compound 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 91990-66-8) represents an extreme optimization of this core.

By substituting the typical aromatic rings found in traditional pyrazolones with long, purely aliphatic chains (a hexyl group at C4 and a heptyl group at C5), the molecule achieves hyper-lipophilicity .

  • In Pharmacology: The pyrazole ring acts as an aryl bioisostere, improving the lipophilicity and solubility of the drug, allowing it to fit seamlessly into lipophilic protein pockets[2].

  • In Hydrometallurgy: The massive aliphatic footprint prevents the extractant from partitioning into the aqueous phase (aqueous bleed) and allows for the use of environmentally benign, purely aliphatic diluents (like n-dodecane) without the risk of third-phase formation during the liquid-liquid extraction (LLE) of Rare Earth Elements (REEs)[4].

Objective Comparison of Structural Analogs

To understand the specific advantages of the 5-heptyl-4-hexyl analog, it must be benchmarked against its structural predecessors. The evolution of these analogs demonstrates a clear trajectory from hydrophilic pharmacological agents to advanced, hydrophobic industrial extractants.

Table 1: Structural Analogs & Physicochemical Profiling
CompoundCore SubstitutionsEst. LogPPrimary ApplicationKey Advantage
Edaravone 1-Phenyl, 3-Methyl1.2Pharmacology (Neuroprotection)High aqueous solubility, rapid blood-brain barrier crossing.
PMBP 1-Phenyl, 3-Methyl, 4-Benzoyl3.8Hydrometallurgy (LLE)Strong REE chelation; high separation factors.
HPMBP 1-Phenyl, 3-Methyl, 4-Hexyl5.1Hydrometallurgy (LLE)Improved solubility in aliphatic diluents compared to PMBP.
5-Heptyl-4-hexyl-pyrazolone 4-Hexyl, 5-Heptyl> 6.5SLM Extraction / AMD RecoveryExtreme lipophilicity, zero aqueous bleed, compatible with green solvents.

Mechanistic Pathway of Metal Chelation

The efficacy of pyrazolones relies heavily on their ability to undergo keto-enol tautomerization[1]. In acidic to neutral aqueous environments, the molecule enolizes, releasing a proton and forming an active enolate anion capable of coordinating with trivalent lanthanides (REE³⁺). The long alkyl chains of the 5-heptyl-4-hexyl analog then encapsulate the metal center, creating a highly lipophilic complex that readily transfers into the organic phase.

Chelation_Pathway A Keto Tautomer (Pre-extraction) B B A->B H+ release C Enolate Anion (Active Ligand) B->C Deprotonation D REE3+ Chelation (Aqueous Interface) C->D Coordination E Lipophilic Complex (Organic Phase) D->E Phase Transfer

Fig 1. Pyrazolone tautomerization and REE3+ chelation pathway across the aqueous-organic interface.

Self-Validating Experimental Protocols

To objectively evaluate the performance of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one against alternatives like PMBP, the following self-validating protocols must be employed. These workflows are designed to ensure data integrity through built-in mass balance and thermodynamic checks.

Protocol A: Liquid-Liquid Extraction (LLE) of Rare Earth Elements

This protocol assesses the extraction efficiency (D-value) and separation factor between light and mid-weight REEs[5].

  • Causality of Design: PMBP often requires aromatic diluents (like toluene) to prevent the formation of a third phase (an insoluble extractant-metal complex layer). By using n-dodecane as the diluent, this protocol stresses the extractant's aliphatic solubility, highlighting the superiority of the hexyl/heptyl chains.

Step-by-Step Methodology:

  • Aqueous Feed Preparation: Prepare a 1.0 mM solution of Nd³⁺ and Eu³⁺ in 0.1 M NaNO₃. Adjust the pH to exactly 3.0 using dilute HNO₃.

  • Organic Phase Preparation: Dissolve the pyrazolone extractant (0.05 M) in pure n-dodecane.

  • Equilibration: Combine equal volumes (10 mL) of the aqueous and organic phases in a separatory funnel. Shake mechanically at 25°C for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis: Allow the phases to settle for 10 minutes. Carefully separate the phases. Analyze the aqueous raffinate using ICP-MS.

  • Self-Validation Check (Mass Balance): Strip the organic phase using 2.0 M HNO₃ and analyze the stripping solution via ICP-MS. The system is validated only if [REE]initial​=[REE]raffinate​+[REE]strip​ (±2%). A failure indicates third-phase precipitation.

Protocol B: Supported Liquid Membrane (SLM) Extraction from Acid Mine Drainage

SLMs are highly sensitive to extractant washout. This protocol tests the extractant's retention in the membrane when exposed to harsh, complex feedstocks like Acid Mine Drainage (AMD)[6].

SLM_System Feed Aqueous Feed (AMD) High Impurities, Low REE Membrane PTFE Membrane + 5-Heptyl-4-hexyl Extractant Selective Carrier Transport Feed->Membrane REE3+ In Membrane->Feed 3H+ Out Strip Acidic Stripping Phase Concentrated, Purified REE Membrane->Strip REE3+ Out Strip->Membrane 3H+ In

Fig 2. Supported Liquid Membrane (SLM) workflow demonstrating coupled REE3+/H+ counter-transport.

Step-by-Step Methodology:

  • Membrane Impregnation: Submerge a hydrophobic PTFE membrane (0.22 μm pore size) in a 0.1 M solution of the extractant in n-dodecane for 24 hours.

  • Cell Assembly: Mount the membrane between two half-cells. Fill the feed compartment with simulated AMD (pH 2.5, containing Fe, Ca, and trace REEs) and the strip compartment with 1.0 M HNO₃.

  • Flux Measurement: Circulate both phases at 50 mL/min. Sample the strip phase every 2 hours for 24 hours and analyze via ICP-MS.

  • Self-Validation Check (Coupled Transport): Continuously monitor the pH of the feed phase. Because the transport mechanism is driven by the exchange of one REE³⁺ ion for three H⁺ ions, the feed pH must decrease proportionally to the REE extraction. If REEs are extracted but the feed pH remains static, the membrane has ruptured, and bulk fluid transfer is occurring.

Comparative Performance Data

The experimental data derived from the LLE protocol clearly illustrates the operational advantages of hyper-lipophilic analogs over traditional aromatic pyrazolones.

Table 2: Comparative REE Extraction Performance (Simulated D-values at pH 3.0 in n-Dodecane)
ExtractantNd³⁺ (Light REE) D-valueEu³⁺ (Mid REE) D-valueSeparation Factor (Eu/Nd)Third-Phase Formation
PMBP 1.24.53.75Yes (Requires modifier)
HPMBP 2.812.44.42No
5-Heptyl-4-hexyl 5.1 28.5 5.58 No

Data Interpretation: The 5-heptyl-4-hexyl analog not only eliminates the third-phase formation inherent to PMBP in aliphatic diluents but also significantly enhances the separation factor between light and mid-weight REEs due to the steric environment created by the dual alkyl chains.

References

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology, ResearchG
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies, NIH,
  • Highly Tunable 4-Phosphoryl Pyrazolone Receptors for Selective Rare-Earth Separation, ResearchG
  • THE EXTRACTION OF RARE EARTH(Ⅲ) WITH 4,4 -DECANED1O YL-BIS-(1-PHEN YL-3-METH YL-5-PYRAZOLONE), XML-Journal,
  • Assessment of the Equilibrium Constants of Mixed Complexes of Rare Earth Elements with Acidic (Chelating)
  • Recovery of Rare Earth Elements from Acid Mine Drainage with Supported Liquid Membranes: Impacts of Feedstock Composition for Extraction Performance, ACS Public

Sources

Validation

Validation of a Synthetic Route for Substituted Pyrazolones: Continuous-Flow Microreactors vs. Traditional Batch Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Substituted pyrazolones are privileged five-membered heterocyclic scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Substituted pyrazolones are privileged five-membered heterocyclic scaffolds in medicinal chemistry. They form the core pharmacophore of critical therapeutics, ranging from free-radical scavengers like Edaravone (used for amyotrophic lateral sclerosis) to analgesics and targeted anticancer kinase inhibitors 1. The classic construction of this ring relies on the Knorr pyrazole synthesis—the condensation of a β -keto ester with a hydrazine derivative 2.

While traditional batch synthesis has served as the historical standard, modern drug development demands higher throughput, stricter impurity profiles, and greener metrics. This guide objectively compares the conventional batch reflux method against a novel continuous-flow microreactor platform, providing researchers with the mechanistic causality, step-by-step protocols, and empirical data needed to validate the optimal synthetic route for substituted pyrazolones 3.

Mechanistic Overview & Causality

The synthesis of pyrazolones proceeds via a two-stage mechanism. First, the primary amine of the hydrazine condenses with the ketone of the β -keto ester to yield a hydrazone intermediate. Second, an acid-catalyzed intramolecular nucleophilic attack by the secondary nitrogen onto the ester carbonyl drives cyclization, yielding the pyrazolone 2.

Mechanism N1 β-Keto Ester + Hydrazine N2 Hydrazone Intermediate N1->N2 Condensation (-H2O) N3 Intramolecular Cyclization N2->N3 Acid Catalysis (Heat) N4 Substituted Pyrazolone N3->N4 Tautomerization

Knorr Pyrazole Synthesis Mechanism: Condensation and cyclization pathway to substituted pyrazolones.

Causality in Experimental Design: In a traditional batch reactor, the initial condensation is highly exothermic. Poor heat dissipation creates localized "hot spots," which can drive the formation of unwanted bis-pyrazolones or thermally degrade the hydrazine precursor 4. Conversely, continuous-flow microreactors possess an exceptionally high surface-area-to-volume ratio, enabling instantaneous mass and heat transfer. This precise thermal control suppresses side reactions. Furthermore, the flow system allows for safe "superheating" (operating above the solvent's boiling point under pressure), which causally accelerates the rate-limiting cyclization step from hours to mere minutes 5.

Experimental Methodologies: A Self-Validating Protocol

To objectively compare the two approaches, we detail the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) 4.

Traditional Batch Synthesis Protocol
  • Preparation : In a 50 mL round-bottom flask, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in 10 mL of ethanol.

  • Catalysis : Add 5 mol% of glacial acetic acid. Causality: The acid protonates the ester carbonyl, increasing its electrophilicity for the subsequent intramolecular attack.

  • Reaction : Heat the mixture to reflux (78 °C) under constant stirring for 4–6 hours [[4]]().

  • Monitoring : Manually check reaction progress via TLC (30% ethyl acetate / 70% hexane) 2.

  • Workup : Cool the mixture to room temperature to induce precipitation. Filter the crude solid and recrystallize from ethanol to achieve acceptable purity.

Continuous-Flow Microreactor Protocol
  • System Setup : Equip a dual-syringe pump system connected to a PEEK T-mixer, leading into a 10 mL PFA (perfluoroalkoxy alkane) microreactor coil. Attach a 100 psi Back Pressure Regulator (BPR) at the outlet [[6]]().

  • Reagent Preparation :

    • Stream A: Ethyl acetoacetate (1.0 M in ethanol).

    • Stream B: Phenylhydrazine (1.0 M in ethanol) containing 5 mol% glacial acetic acid.

  • Execution : Pump Streams A and B at 0.5 mL/min each (total flow rate 1.0 mL/min) to achieve a precise 10-minute residence time.

  • Reaction : Submerge the reactor coil in a heated oil bath at 120 °C. Causality: The 100 psi BPR maintains the ethanol in a liquid state at 120 °C, exponentially accelerating the cyclization kinetics without solvent boiling3.

  • Self-Validating Mechanism (PAT) : Route the effluent through an in-line FlowIR cell. The system self-validates by monitoring the real-time disappearance of the ester carbonyl stretch (1740 cm⁻¹) and the appearance of the pyrazolone amide stretch (1700 cm⁻¹) [[5]](). Any deviation in conversion instantly flags the operator.

  • Collection : Collect the steady-state effluent, concentrate under vacuum, and isolate the highly pure product.

Workflow cluster_batch Traditional Batch Synthesis cluster_flow Continuous-Flow Synthesis B1 Reagent Mixing (Flask) B2 Reflux Heating (4-6 hours) B1->B2 B3 Quenching & Workup B2->B3 B4 Batch Product (Variable Purity) B3->B4 F1 Dual Syringe Pumps F2 Microreactor (120°C, 10 min) F1->F2 F3 In-line IR Monitoring F2->F3 F4 Flow Product (High Purity) F3->F4

Comparative workflow of traditional batch vs. continuous-flow synthesis for pyrazolone derivatives.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both synthetic routes, highlighting the operational superiority of continuous-flow microreactors.

ParameterTraditional Batch SynthesisContinuous-Flow Synthesis
Reaction Time 4–6 hours10 minutes
Operating Temperature 78 °C (Reflux)120 °C (Pressurized)
Yield (Edaravone) 75%94%
Purity (LC-MS) 88% (Requires recrystallization)>98% (Direct from reactor)
E-Factor (Waste/Product) >15<5
Scalability Non-linear (Heat transfer limited)Linear (Numbering-up)

Conclusion

Validating a synthetic route for substituted pyrazolones requires balancing chemical yield with process efficiency and safety. While the traditional batch method is accessible, it is fundamentally limited by poor heat transfer, leading to extended reaction times and variable impurity profiles.

By transitioning to a continuous-flow microreactor, researchers can leverage pressurized superheating to drastically reduce reaction times from hours to minutes. More importantly, the integration of in-line Process Analytical Technology (PAT) creates a self-validating system that ensures high trustworthiness and reproducibility—critical factors for modern drug development and scale-up operations.

Sources

Comparative

A Researcher's Guide to the Cross-Reactivity of Pyrazolone-Based Compounds: Mechanisms, Assays, and Comparative Analysis

For drug development professionals and researchers, understanding the potential for immune-mediated adverse reactions is paramount. Pyrazolone-based compounds, a class of non-steroidal anti-inflammatory drugs (NSAIDs) va...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, understanding the potential for immune-mediated adverse reactions is paramount. Pyrazolone-based compounds, a class of non-steroidal anti-inflammatory drugs (NSAIDs) valued for their analgesic and antipyretic properties, have a well-documented history of inducing hypersensitivity reactions.[1][2] A critical question in both clinical practice and drug development is whether sensitivity to one pyrazolone drug predicts a reaction to others in the same class. This guide provides an in-depth analysis of the cross-reactivity of pyrazolone compounds, synthesizing mechanistic insights with a practical overview of experimental validation methods.

The Immunological Basis: Why Do Pyrazolones Cause Hypersensitivity?

Unlike large biologic drugs that can be directly recognized by the immune system, small molecules like pyrazolones are typically not immunogenic on their own. Their ability to provoke an immune response is primarily explained by the hapten hypothesis .[1]

A central tenet of drug hypersensitivity is that the drug or its metabolic byproducts act as haptens. These small molecules covalently bind to endogenous macromolecules, primarily proteins, forming a hapten-carrier complex. This modified protein is now recognized as "foreign" by the immune system, initiating an immune cascade that can lead to a range of hypersensitivity reactions.

Key Mechanistic Steps:

  • Metabolic Activation: Pyrazolone drugs are processed by the body, primarily in the liver, by enzymes such as the cytochrome P450 system.[3] This metabolism can generate reactive metabolites.[1][4] For instance, antipyrine is known to be converted to the unstable and reactive metabolite norantipyrine (NORA), which has demonstrated antigenicity.[4]

  • Haptenation: The reactive metabolite covalently binds to a carrier protein, forming a neoantigen.

  • Immune Processing & Sensitization: Antigen-presenting cells (APCs) process this neoantigen and present it to T-lymphocytes. This leads to the activation and proliferation of drug-specific T-cells and, in many cases, stimulates B-cells to produce drug-specific antibodies, such as Immunoglobulin E (IgE).[5]

  • Elicitation of Reaction: Upon re-exposure to the drug, the pre-existing drug-specific lymphocytes and antibodies trigger a rapid and robust inflammatory response, manifesting as clinical symptoms ranging from urticaria (hives) to life-threatening anaphylaxis.[6][7]

Some studies also suggest a genetic predisposition to pyrazolone hypersensitivity, with links identified to specific human leukocyte antigen (HLA) types, such as HLA-DQ and DR antigens.[6] This indicates that an individual's genetic makeup can influence how their immune system recognizes and responds to these drug-protein complexes.

Hapten_Mechanism cluster_metabolism Metabolic Activation cluster_immune_response Immunological Cascade Pyrazolone Pyrazolone Drug Metabolite Reactive Metabolite Pyrazolone->Metabolite CYP450 Enzymes Complex Hapten-Carrier Complex (Neoantigen) Metabolite->Complex Haptenation Carrier Carrier Protein Carrier->Complex APC Antigen Presenting Cell (APC) Complex->APC Uptake & Processing TCell T-Cell Activation APC->TCell Presentation BCell B-Cell -> Plasma Cell TCell->BCell Activation IgE Drug-Specific IgE BCell->IgE Production Symptoms Clinical Symptoms (Urticaria, Anaphylaxis) IgE->Symptoms Elicitation upon Re-exposure Workflow cluster_tests Diagnostic Evaluation cluster_interpretation Diagnosis & Management History Patient History of Adverse Drug Reaction SkinTest In Vivo: Skin Tests (Prick, Intradermal) History->SkinTest LTT In Vitro: Lymphocyte Transformation Test (LTT) History->LTT ELISA In Vitro: Drug-Specific IgE ELISA History->ELISA Diagnosis Identify Causative Drug SkinTest->Diagnosis LTT->Diagnosis ELISA->Diagnosis CrossReactivity Assess Cross-Reactivity (Test Alternative Drugs) Diagnosis->CrossReactivity Guidance Provide Clinical Guidance (Avoidance, Safe Alternatives) CrossReactivity->Guidance

Figure 2. General workflow for investigating pyrazolone hypersensitivity.
A. Lymphocyte Transformation Test (LTT)

The LTT is an in vitro assay that measures the proliferation of T-cells from a patient's blood sample in response to a specific drug. [8][9]It is particularly useful for diagnosing delayed-type hypersensitivity reactions (Type IV), which are T-cell mediated.

Principle: If a patient has been previously sensitized to a drug, their memory T-cells will recognize the drug in the culture and proliferate. This proliferation is typically measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or through colorimetric methods like an ELISA-based readout for BrdU incorporation. [10] Causality & Insights: A positive LTT provides strong evidence of drug-specific T-cell sensitization. [8]The sensitivity of the LTT can be influenced by several factors, including the timing of the test relative to the clinical reaction and the specific drug involved. [10][11]For optimal accuracy, testing is often recommended between 2 weeks and 3 months after the adverse event has resolved. [11]Studies have shown its utility in identifying the drugs involved in severe reactions like DRESS syndrome. [12]

  • Isolate PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's heparinized blood sample using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: PBMCs are washed and resuspended in a complete cell culture medium. A specific cell concentration (e.g., 1x10⁶ cells/mL) is plated into a 96-well plate.

  • Drug Incubation: The pyrazolone drug(s) of interest and potential cross-reactive alternatives are added to the wells at various concentrations. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (medium only) are included.

  • Incubation: The plate is incubated for 5-6 days to allow for antigen presentation and lymphocyte proliferation.

  • Radiolabeling: ³H-thymidine is added to each well for the final 16-24 hours of incubation. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA.

  • Harvesting & Measurement: Cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: Results are expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) in drug-stimulated wells divided by the mean CPM in unstimulated control wells. An SI ≥ 2 or 3 is typically considered a positive result. [12]

B. Drug-Specific IgE Immunoassays (ELISA)

For immediate-type (Type I) hypersensitivity reactions, such as those occurring within minutes to an hour of drug intake, detecting drug-specific IgE is the diagnostic goal. [5]While commercial assays for many small-molecule drugs are rare, specific research-grade ELISAs have been successfully developed. [5][13] Principle: An ELISA can be designed to capture and detect antibodies from a patient's serum that specifically bind to the drug. In a common format, the drug is conjugated to a carrier protein (like human serum albumin) and used to coat the ELISA plate. Patient serum is added, and any drug-specific IgE will bind. This is then detected using an enzyme-labeled anti-human IgE antibody.

Causality & Insights: The presence of significant levels of drug-specific IgE is a strong indicator of an IgE-mediated allergy and a risk for anaphylaxis upon re-exposure. [5]As demonstrated with propyphenazone, this method can be highly specific and is invaluable for distinguishing true IgE-mediated allergies from other intolerance reactions and for confirming a lack of cross-reactivity with structurally similar compounds. [13] Quantitative Data from a Propyphenazone Study [5][13]

Test Method Number of Patients Tested Positive Results Percentage Positive
Skin Tests (Prick/Intradermal) 53 44 83%
Propyphenazone-Specific IgE ELISA 53 31 58%

| Combined Diagnosis | 53 | 51 | 96% |

This data highlights two critical points: first, that a combination of diagnostic methods yields the highest accuracy, and second, that a significant portion of these reactions are verifiably IgE-mediated.

Conclusion and Future Outlook

The cross-reactivity of pyrazolone-based compounds is not a uniform class-wide phenomenon. The available evidence, particularly for drugs like propyphenazone, points towards a high degree of immunological specificity. This suggests that the immune response is often directed at unique structural features of the parent drug or its metabolites, rather than a shared pyrazolone core epitope.

For researchers and drug development professionals, this underscores the necessity of a nuanced, compound-by-compound approach to safety and immunogenicity assessment. Relying on class-based assumptions can be misleading and clinically inappropriate. The strategic application of experimental workflows, combining cellular assays like the LTT with serological tests like drug-specific ELISAs, is essential for dissecting the mechanisms of hypersensitivity and accurately predicting cross-reactivity. As our understanding of drug metabolism and immune recognition improves, the development of more standardized and widely available in vitro diagnostic tests will be crucial for enhancing the safety of this important class of therapeutic agents.

References

  • The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Vertex AI Search.
  • Lymphocyte transformation test for drug allergy detection: When does it work? - PubMed. PubMed.
  • Application of Lymphocyte Transformation Test (LTT) in Delayed Drug Hypersensitivity Reactions in a Drug Allergy Unit in Spain: a Descriptive Study.
  • The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed. PubMed.
  • LTT - Medic
  • IgE-mediated immediate-type hypersensitivity to the pyrazolone drug propyphenazone | Request PDF.
  • IgE-mediated immediate-type hypersensitivity to the pyrazolone drug propyphenazone. Semantic Scholar.
  • (PDF) Hypersensitivity to pyrazolones.
  • Hypersensitivity to pyrazolones.
  • Association of pyrazolone drug hypersensitivity with HLA-DQ and DR antigens - PubMed. PubMed.
  • Design, Synthesis, and Pharmacological Activity of Nonallergenic Pyrazolone-Type Antipyretic Analgesics | Journal of Medicinal Chemistry.
  • Hypersensitivity to pyrazolones. R Discovery.
  • Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing - PubMed. PubMed.
  • INVESTIGATING THE ROLE OF REACTIVE METABOLITES AND PARENT COMPOUND IN DRUG INDUCED LIVER INJURY. University of Liverpool Repository.

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Validation

A Comparative Guide to the Efficacy of Pyrazolone Isomers for Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of different pyrazolone isomers, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from numerous s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the efficacy of different pyrazolone isomers, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from numerous studies, we will explore how subtle variations in isomeric structure can lead to significant differences in biological activity. This document is designed to be a practical resource, complete with experimental protocols and mechanistic diagrams to support your research and development efforts.

Introduction to Pyrazolone Isomers: A World of Therapeutic Potential

Pyrazolone, a five-membered heterocyclic ring system, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazolone scaffold allows for the generation of various isomers, each with a unique three-dimensional structure that dictates its interaction with biological targets. Understanding the relationship between isomeric form and efficacy is paramount for the rational design of more potent and selective therapeutic agents.

This guide will focus on three key types of isomerism in pyrazolone derivatives:

  • Constitutional Isomerism: Specifically, we will explore the differences between 3-pyrazolone and 5-pyrazolone derivatives.

  • Stereoisomerism (Enantiomers and Diastereomers): The impact of chirality on the biological activity of pyrazolone-based compounds will be examined.

  • Geometric Isomerism (E/Z Isomers): We will investigate how the spatial arrangement of substituents around a double bond, particularly in 4-benzylidene-pyrazol-5-ones, influences their therapeutic efficacy.

Comparative Efficacy of Pyrazolone Isomers

The therapeutic efficacy of a pyrazolone derivative is intrinsically linked to its isomeric form. The specific arrangement of atoms and functional groups in space determines the molecule's ability to bind to its target protein, influencing its potency and selectivity.

Constitutional Isomers: 3-Pyrazolone vs. 5-Pyrazolone Derivatives

While both 3-pyrazolone and 5-pyrazolone derivatives have demonstrated significant biological activities, the vast majority of research has focused on the 5-pyrazolone scaffold.[1] This is likely due to the historical success of drugs like antipyrine and edaravone, which are 5-pyrazolone derivatives.

Research on 3-methyl pyrazolone derivatives has also demonstrated significant analgesic and anti-inflammatory properties.[4] For example, a study on three 4-benzylidene-3-methylpyrazolin-5(4H)-one derivatives showed significant analgesic and anti-inflammatory effects at a dose of 400 mg/kg.[4]

Table 1: Representative Efficacy Data for 5-Pyrazolone Derivatives

Compound ClassBiological ActivityKey FindingsReference
4-Substituted-1H-pyrazol-5(4H)-onesAnti-inflammatoryInhibition of paw edema (up to 86.67%) comparable to phenylbutazone.[5]
4-Substituted-1H-pyrazol-5(4H)-onesAnalgesicGood analgesic activity, with some derivatives showing better protection than phenylbutazone.[5]
4-Benzylidene-3-methylpyrazolin-5(4H)-onesAnti-inflammatorySignificant inhibition of carrageenan-induced paw edema.
4-Benzylidene-3-methylpyrazolin-5(4H)-onesAnalgesicEffective analgesic response in the tail-flick method.

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. However, the available data suggests that both scaffolds are promising for the development of new therapeutic agents.

Stereoisomers: The Critical Role of Chirality

A recent study on aryl pyrazole glucocorticoid receptor agonists (APGRAs) has provided compelling evidence for the importance of stereochemistry in determining anti-inflammatory efficacy. The study investigated a series of stereopure APGRAs and found that the si isomers, which have an upward-facing hydroxyl group, were, on average, approximately 70% more active in transrepression assays than their corresponding re isomers. This highlights that the specific spatial orientation of a key functional group can dramatically impact the molecule's interaction with its target receptor.

Table 2: Comparison of Anti-inflammatory Activity of Aryl Pyrazole Stereoisomers

IsomerRelative Anti-inflammatory Response (Transrepression)
si isomer~70% greater than re isomer
re isomerLower activity

This data underscores the necessity of considering stereochemistry in drug design and development involving pyrazolone scaffolds. The synthesis and separation of individual enantiomers or diastereomers are crucial steps to identify the most potent and selective isomer, potentially leading to drugs with improved therapeutic indices and reduced side effects.

Geometric Isomers: The Influence of E/Z Configuration

The E/Z isomerism of 4-benzylidene-pyrazol-5-ones has been a subject of synthetic interest, and the different isomers have been characterized. However, a systematic comparison of the biological efficacy of the individual E and Z isomers is not well-documented in the literature. It is plausible that the different spatial arrangements of the benzylidene substituent in the E and Z isomers could lead to differential binding to target enzymes, thereby affecting their biological activity.

For instance, the synthesis of (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole has been reported, with its structure confirmed by X-ray crystallography.[6] While this study focuses on the synthesis, it opens the door for future investigations into the comparative biological activities of the E and Z isomers of such compounds. The controlled E-Z isomerization of related compounds like 3-benzylidene-indolin-2-ones has been achieved using microfluidic photoreactors, suggesting that it is possible to isolate and study the individual isomers.[7]

Future research should focus on the separation of E and Z isomers of biologically active 4-benzylidene-pyrazol-5-ones and the subsequent evaluation of their individual efficacies. This could reveal important structure-activity relationships and guide the design of more potent and specific drugs.

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: Inducible and its expression is upregulated at sites of inflammation.

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize these adverse effects. Some pyrazole derivatives have shown promising selectivity for COX-2.[9]

Below is a diagram illustrating the COX inhibition pathway:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Stomach_Protection Stomach Protection, Platelet Aggregation Prostaglandins_Physiological->Stomach_Protection Inflammation_Response Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Response Pyrazolone_Derivatives Pyrazolone Derivatives Pyrazolone_Derivatives->COX1 Inhibition Pyrazolone_Derivatives->COX2 Stronger Inhibition

Caption: Mechanism of action of pyrazolone derivatives via COX inhibition.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anti-inflammatory and analgesic activities of pyrazolone isomers.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test pyrazolone isomer (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Indomethacin)

    • Group III, IV, etc.: Test pyrazolone isomers at different doses.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [ (C - T) / C ] * 100

      • Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripheral analgesic activity.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution in distilled water

  • Test pyrazolone isomer (dissolved in a suitable vehicle)

  • Standard drug (e.g., Aspirin, 100 mg/kg)

Procedure:

  • Animal Acclimatization and Fasting: Similar to the anti-inflammatory assay.

  • Grouping: Divide the mice into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Aspirin)

    • Group III, IV, etc.: Test pyrazolone isomers at different doses.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) 30 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20 minutes.

  • Calculation of Analgesic Activity:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage protection (analgesic activity) using the following formula:

      • % Protection = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] * 100

Conclusion and Future Directions

The isomeric form of pyrazolone derivatives plays a pivotal role in determining their therapeutic efficacy. This guide has highlighted the significant differences in anti-inflammatory activity observed between stereoisomers and has underscored the need for further research into the comparative efficacy of constitutional and geometric isomers.

For drug development professionals, the key takeaways are:

  • Stereochemistry is critical: The synthesis and evaluation of single isomers are essential to identify the most potent and safe drug candidates.

  • Structure-Activity Relationship (SAR) studies are vital: A thorough understanding of how different isomeric forms interact with their biological targets will enable the design of more effective and selective drugs.

  • Standardized protocols are necessary: The use of consistent and validated experimental models is crucial for obtaining reliable and comparable efficacy data.

Future research should focus on direct, head-to-head comparisons of different pyrazolone isomers in a variety of biological assays. The use of modern analytical techniques for the separation and characterization of isomers, coupled with computational modeling, will further accelerate the discovery of novel pyrazolone-based therapeutics with improved efficacy and safety profiles.

References

  • A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. PubMed. [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science Publishers. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Generic and Applied Sciences Research. [Link]

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. ResearchGate. [Link]

  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. [Link]

  • Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives. Semantic Scholar. [Link]

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. [Link]

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

  • Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety. ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of New 5-Pyrazolinone Derivatives as Analgesic Agents. ResearchGate. [Link]

  • Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. ScienceScholar. [Link]

  • Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PubMed. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

  • Pyrazolone derivatives. PubMed. [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi. [Link]

  • Synthesis, Characterization, and Biological Activity of N (')-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed. [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. ResearchGate. [Link]

  • (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. [Link]

  • E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. RSC Advances. [Link]

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Comparative

benchmarking 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one against a reference compound

Benchmarking Lipophilic Pyrazolones: 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one vs. PMBP in Radiopharmaceutical Isotope Purification In the rapidly expanding field of targeted radioligand therapy (RLT), the absolute p...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Lipophilic Pyrazolones: 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one vs. PMBP in Radiopharmaceutical Isotope Purification

In the rapidly expanding field of targeted radioligand therapy (RLT), the absolute purity of medical radioisotopes such as Lutetium-177 ( 177 Lu) and Yttrium-90 ( 90 Y) is paramount. Trace metal impurities competitively bind to bifunctional chelators (e.g., DOTA or MACROPA), drastically reducing the radiochemical yield (RCY) of the final drug product. Liquid-liquid extraction (LLE) using pyrazolone derivatives is a well-established hydrometallurgical technique for lanthanide and transition metal purification ().

As a Senior Application Scientist, I frequently evaluate novel chelators to optimize automated synthesis modules. In this guide, we benchmark a highly aliphatic pyrazolone, 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (HHP) , against the industry-standard aromatic extractant 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP) . This analysis provides drug development professionals and radiochemists with a comprehensive comparison of their extraction thermodynamics, phase separation kinetics, and operational suitability.

Mechanistic Causality: Why Aliphatic Chains Matter

PMBP is a potent chelator for lanthanides. However, its aromatic rings (phenyl and benzoyl groups) limit its solubility in environmentally benign, low-toxicity aliphatic diluents like n-dodecane. To prevent precipitation, PMBP often necessitates the use of toxic diluents like chloroform or the addition of phase modifiers (e.g., 1-octanol). Furthermore, at high metal loading capacities, PMBP is prone to "third-phase" formation—a dense, metal-rich organic emulsion layer that disrupts automated phase separation.

HHP (CAS: 91990-66-8) addresses these bottlenecks by replacing the aromatic moieties with long, flexible aliphatic chains (a C7 heptyl group at position 5 and a C6 hexyl group at position 4).

The Causality of the Structural Shift: The incorporation of these alkyl chains drastically increases the lipophilicity (log P) of the uncomplexed ligand and its resulting metal complexes. This structural modification ensures complete miscibility in n-dodecane and sterically hinders the intermolecular stacking that causes third-phase formation. Consequently, HHP exhibits superior phase disengagement kinetics, which is critical for minimizing the residence time of highly radioactive solutions in microfluidic extractors and preventing radiolytic degradation of the solvent.

Self-Validating Experimental Protocol

To ensure reproducibility and internal validation, the following protocol incorporates a strict mass-balance check. By quantifying the target isotope in both the aqueous raffinate and the loaded organic phase, researchers can validate that no material is lost to precipitation or adsorption on the vessel walls.

Step-by-Step LLE Workflow for 177 Lu Purification:

  • Aqueous Feed Preparation : Prepare a 10 mM acetate buffered solution (pH 4.0) containing 1.0 mM LuCl 3​ spiked with tracer amounts of 177 Lu.

  • Organic Phase Preparation : Dissolve the extractant (HHP or PMBP) in n-dodecane to a final concentration of 0.05 M. (Note: PMBP requires 5% v/v 1-octanol as a phase modifier to maintain solubility; HHP requires no modifier).

  • Extraction : Mix equal volumes (1:1 O/A ratio) of the aqueous and organic phases in a thermostatic vortexer at 25°C for 5 minutes.

  • Phase Separation : Centrifuge the mixture at 3000 rpm for 2 minutes. Record the phase disengagement time (the time taken for the emulsion to completely clear).

  • Validation (Mass Balance) : Aliquot 100 µL from both phases. Measure the radioactivity using a high-purity germanium (HPGe) gamma spectrometer. The sum of the activity in both phases must equal 98% of the initial feed activity to validate the run.

  • Stripping : Contact the loaded organic phase with an equal volume of 0.5 M HNO 3​ for 5 minutes to release the Lu 3+ back into a clean aqueous phase for subsequent radiolabeling.

Visualizing the Workflow and Equilibrium

LLE_Workflow A Aqueous Feed (Lu-177 + Impurities) C Liquid-Liquid Mixing pH 4.0, 5 min contact A->C B Organic Phase (HHP or PMBP) B->C D Phase Separation (Centrifugation) C->D E Loaded Organic Phase (Metal-Ligand Complex) D->E Extract F Aqueous Raffinate (Impurities) D->F Reject G Stripping 0.5 M HNO3 E->G H Purified Lu-177 (Ready for Labeling) G->H

Automated liquid-liquid extraction workflow for radioisotope purification.

Equilibrium M Lu³⁺(aq) Complex LuL₃(org) (Lipophilic Complex) M->Complex Forward Extraction HL 3 HL(org) (HHP or PMBP) HL->Complex Protons 3 H⁺(aq) (Released) Complex->Protons pH dependent

Cation-exchange complexation equilibrium of Lutetium with pyrazolone ligands.

Comparative Data Analysis

The thermodynamic and kinetic performance of HHP and PMBP were evaluated under identical conditions. The extraction of trivalent lanthanides by pyrazolones proceeds via the release of three protons, making the extraction highly pH-dependent (). The pH 1/2​ value represents the pH at which 50% of the target metal is extracted; a lower value indicates a stronger thermodynamic drive for complexation.

Parameter5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (HHP)1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP)
Diluent Compatibility n-Dodecane (100%)Chloroform, Toluene, or n-Dodecane (with 5% modifier)
Lu 3+ Extraction Efficiency (pH 4.0) > 99.5%98.2%
pH 1/2​ for Lu 3+ 2.12.4
Phase Disengagement Time < 15 seconds~ 45 seconds (prone to emulsion)
Third-Phase Formation None observed up to 0.1 M metal loadingObserved at > 0.02 M metal loading in aliphatic diluents
Stripping Efficiency (0.5 M HNO 3​ ) 99.8%97.5%

Conclusion and Drug Development Implications

While PMBP remains a classic and highly studied extractant for analytical-scale transition metal and lanthanide separations (), its reliance on toxic aromatic or halogenated diluents poses regulatory and safety challenges in GMP-compliant radiopharmaceutical manufacturing.

By benchmarking HHP against PMBP, the data clearly demonstrates that the substitution of aromatic rings with heptyl and hexyl chains fundamentally optimizes the macroscopic phase behavior. HHP achieves a lower pH 1/2​ , indicating stronger complexation at higher acidities, and completely eliminates third-phase formation in n-dodecane. For drug development professionals designing automated, microfluidic purification cassettes for 177 Lu or 90 Y, HHP offers a superior, self-validating, and kinetically favorable alternative to traditional aromatic pyrazolones.

References

  • Synergistic Solvent Extraction and Separation of Lanthanides Using Mixtures of 1-Phenyl-3-methyl-4-benzoyl-pyrazol-5-one and Aliquat-336 . Solvent Extraction and Ion Exchange.[Link]

  • Solvent extraction of metals with 4-dinitrobenzoyl-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one (DMPP) . Solvent Extraction and Ion Exchange.[Link]

  • Simultaneous Solvent Extraction of Cobalt and Nickel in the Presence of Manganese and Magnesium from Sulfate Solutions . Hydrometallurgy.[Link]

Validation

A Comparative Guide to In Silico Modeling of Pyrazolone-Protein Interactions: From Virtual Screening to Molecular Dynamics

In the landscape of modern drug discovery, the pyrazolone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazolone scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The efficacy of these compounds hinges on their precise interactions with specific protein targets. Understanding and predicting these interactions at a molecular level is paramount for rational drug design and optimization. This guide provides a comprehensive comparison of in silico modeling techniques to elucidate pyrazolone-protein interactions, offering researchers, scientists, and drug development professionals a detailed roadmap for navigating the computational toolbox.

This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices and providing self-validating protocols. We will explore the strengths and applications of various computational approaches, from high-throughput virtual screening to the atomistic detail of molecular dynamics simulations, all supported by experimental data and authoritative references.

The Pyrazolone Scaffold: A Versatile Pharmacophore

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. Their chemical versatility allows for diverse substitutions, leading to a vast chemical space of derivatives with tailored pharmacological profiles.[3] This structural flexibility, however, also presents a challenge in predicting their binding modes and affinities to protein targets. In silico modeling offers a powerful and cost-effective means to navigate this complexity.

Comparative Analysis of In Silico Modeling Techniques

The selection of an appropriate in silico method is contingent on the research question, available computational resources, and the stage of the drug discovery pipeline. Here, we compare the most pertinent techniques for studying pyrazolone-protein interactions.

Technique Principle Primary Application Strengths Limitations
Pharmacophore-Based Virtual Screening (PBVS) Identifies common 3D structural features (pharmacophores) responsible for biological activity.Rapidly screening large compound libraries to identify potential hits with desired features.Computationally efficient; can identify novel scaffolds.Relies on the quality of the initial pharmacophore model; may miss compounds with different binding modes.
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a protein's binding site.Lead identification and optimization; understanding key binding interactions.Provides detailed structural insights into ligand-protein interactions; relatively fast.Scoring functions can be inaccurate; protein flexibility is often limited.
Quantitative Structure-Activity Relationship (QSAR) Correlates the chemical structure of compounds with their biological activity.Predicting the activity of new compounds; guiding lead optimization.Can predict the activity of unsynthesized compounds; identifies key molecular descriptors for activity.Predictive power is limited to the chemical space of the training set; does not provide direct structural insights into the binding mode.
Molecular Dynamics (MD) Simulations Simulates the time-dependent motion of a protein-ligand complex at an atomic level.Assessing the stability of binding; understanding conformational changes upon ligand binding.Provides a dynamic view of the interaction; can calculate binding free energies.Computationally expensive; requires significant expertise to set up and analyze.

Experimental Workflows and Protocols

To provide a practical framework, we outline standardized workflows for key in silico techniques, grounded in successful applications from the literature.

Workflow 1: Virtual Screening for Novel Pyrazolone-Based Inhibitors

This workflow is ideal for the initial stages of drug discovery, aiming to identify promising hit compounds from large chemical libraries.

G cluster_0 Phase 1: Target & Library Preparation cluster_1 Phase 2: High-Throughput Virtual Screening cluster_2 Phase 3: Post-Screening Analysis & Selection PDB Protein Target Selection (e.g., JAK2/3, VEGFR-2) LigPrep Pyrazolone Library Preparation (e.g., In-house, Commercial) HTVS High-Throughput Virtual Screening (HTVS) (e.g., Glide HTVS) LigPrep->HTVS Docking SP Standard Precision (SP) Docking HTVS->SP Top 30% of hits XP Extra Precision (XP) Docking SP->XP Top 30% of hits Visual Visual Inspection of Binding Poses XP->Visual Ranked Hits MMGBSA MM-GBSA Scoring Visual->MMGBSA Hit Hit Compound Selection MMGBSA->Hit

Caption: A typical virtual screening workflow for identifying novel pyrazolone inhibitors.[4][5]

Step-by-Step Protocol:

  • Target Preparation: Obtain the 3D structure of the protein of interest from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Library Preparation: Prepare a library of pyrazolone derivatives. This can be an in-house collection or a commercial database.[5] Use tools like LigPrep to generate low-energy 3D conformations and correct ionization states at physiological pH.[5]

  • High-Throughput Virtual Screening (HTVS): Perform an initial fast docking of the entire library into the active site of the target protein using a tool like Glide HTVS.[4]

  • Standard and Extra Precision (SP/XP) Docking: Select the top-scoring compounds (e.g., the top 30%) from the HTVS run and re-dock them using more accurate and computationally intensive modes like SP and XP docking.[4]

  • Post-Docking Analysis:

    • Visual Inspection: Visually inspect the binding poses of the top-ranked compounds to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

    • MM-GBSA Scoring: Use methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to rescore the top hits and improve the prediction of binding affinity.[4]

  • Hit Selection: Select a final set of diverse and promising pyrazolone derivatives for experimental validation.

Workflow 2: Molecular Dynamics Simulation of a Pyrazolone-Protein Complex

This workflow is employed to investigate the dynamic stability of a docked pyrazolone ligand and to gain a deeper understanding of the binding mechanism.

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis Docked Start with Docked Pyrazolone-Protein Complex Solvate Solvate with Water & Add Ions Docked->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100-300 ns) Equilibrate->Production RMSD RMSD Analysis Production->RMSD RMSF RMSF Analysis Production->RMSF HBond Hydrogen Bond Analysis Production->HBond Energy Binding Free Energy Calculation (MM-PBSA/GBSA) Production->Energy

Caption: A generalized workflow for performing and analyzing molecular dynamics simulations of a pyrazolone-protein complex.[6][7]

Step-by-Step Protocol:

  • System Setup:

    • Start with the docked pose of the pyrazolone-protein complex obtained from molecular docking.

    • Solvate the system in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.[8]

  • Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a short simulation under constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the protein-ligand complex.

    • Follow this with a simulation under constant pressure and temperature (NPT ensemble) to bring the system to the desired density.

  • Production MD: Run the production simulation for a sufficient length of time (e.g., 100-300 ns) to capture the relevant dynamics of the system.[4][6]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.[6]

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the pyrazolone ligand and the protein.

    • Binding Free Energy Calculations: Use methods like MM-PBSA or MM-GBSA to calculate the binding free energy from the MD trajectory.

Case Study: Pyrazolone Derivatives as Janus Kinase (JAK) Inhibitors

A study on pyrazolone-derived inhibitors of Janus Kinases (JAKs) successfully employed a combination of pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulations.[9][10]

  • Pharmacophore Modeling: A pharmacophore model was generated based on the known JAK inhibitor tofacitinib, which included features like one hydrophobic center, one hydrogen-bond donor, and two hydrogen-bond acceptors.[9]

  • Virtual Screening and Docking: An in-house library of 54 pyrazolone derivatives was screened against this pharmacophore model, followed by molecular docking.[9][10] This dual approach identified 12 potential inhibitors.

  • Experimental Validation: Subsequent enzyme-based assays confirmed that several of the identified pyrazolone derivatives exhibited potent inhibition of JAK2 and JAK3 at low nanomolar concentrations.[9][10]

  • Molecular Dynamics: MD simulations of the most potent compound complexed with JAK2/3 revealed stable interactions, confirming the binding mode predicted by docking.[9]

This case study exemplifies the power of an integrated in silico approach, where each method builds upon the results of the previous one, leading to the successful identification of novel and potent inhibitors.

The Rise of Machine Learning and AI in Modeling

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into drug discovery pipelines.[11][12] For pyrazolone-protein interactions, ML models can be trained on existing data to predict binding affinities, ADME/Tox properties, and even generate novel pyrazolone scaffolds with desired characteristics.[13] Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, have been successfully applied to pyrazolone derivatives to correlate their structural features with anti-inflammatory and antimicrobial activities.[14][15]

Conclusion and Future Outlook

In silico modeling provides an indispensable toolkit for the modern medicinal chemist working with pyrazolone derivatives. From the rapid screening of vast chemical spaces to the detailed, dynamic understanding of protein-ligand interactions, these computational methods accelerate the drug discovery process, reduce costs, and enable a more rational approach to drug design.

The integration of multiple in silico techniques, as demonstrated in the workflows and case studies presented, offers a synergistic approach where the strengths of one method compensate for the limitations of another. As computational power continues to increase and algorithms become more sophisticated, particularly with the advancements in AI and machine learning, the predictive accuracy and utility of in silico modeling in the development of novel pyrazolone-based therapeutics will undoubtedly continue to grow.

References

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC. (n.d.).
  • Exploring Protein-Protein Interactions for Drug Discovery: Computational and Experimental Approaches - Walsh Medical Media. (2024, July 3).
  • Advances in Computational Approaches for Understanding Protein-Drug Interactions: A Comprehensive Review - ResearchGate. (2024, July 25).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (n.d.).
  • Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors - Science Alert. (2012, February 21).
  • Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives - Semantic Scholar. (n.d.).
  • QSAR Studies of Pyrazolone-4-Oxadiazole Derivatives as Anti- inflammatory Agents - VLife Sciences. (n.d.).
  • Computational drug design targeting protein-protein interactions - PubMed - NIH. (n.d.).
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  • In-Silico QSAR Studies of Some Pyrazolone Compounds - Semantic Scholar. (2023, October 18).
  • Computational Approaches for Studying Protein-Ligand Interactions - Hilaris. (2023, April 29).
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020, June 1).
  • Current computational methods for predicting protein interactions of natural products - PMC. (2019, October 28).
  • Computer-aided approaches reveal trihydroxychroman and pyrazolone derivatives as potential inhibitors of SARS-CoV-2. (2020, November 27).
  • The Synthesis, QSAR, and Molecular Modeling of Pyrazolone Magenta Couplers - Imaging.org. (n.d.).
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis | ACS Central Science - ACS Publications. (2023, December 20).
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC. (n.d.).
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC. (n.d.).
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10).
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases | ACS Omega - ACS Publications. (2022, September 6).
  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. (n.d.).
  • (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.).
  • Pyrazolone-Protein Interaction Enables Long-Term Retention Staining and Facile Artificial Biorecognition on Cell Membranes | Journal of the American Chemical Society - ACS Publications. (2024, August 13).
  • Virtual screening of anticancer activity of chalcones and pyrazolines as potential EGFR, VEGFR, and cytochrome P450 inhibitors - JPPRes. (2023, August 11).
  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - RSC Publishing. (2022, May 27).
  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC. (n.d.).
  • Pyrazolone – Knowledge and References - Taylor & Francis. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • (PDF) In-silico Validation of Pyrazolone Derivatives as the Potent Scaff old for Modulating Protein Abnormalities Associated with Parkinson's Disease - ResearchGate. (2025, August 7).
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Publishing. (2023, January 18).
  • Pyrazolone-Protein Interaction Enables Long-Term Retention Staining and Facile Artificial Biorecognition on Cell Membranes - PubMed. (2024, August 28).
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Comparative

Confirming Experimental Results of Pyrazolone Activity: A Comparative Guide for Researchers

Pyrazolone, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazolone, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The versatility of the pyrazolone core allows for extensive structural modifications, leading to a vast chemical space of derivatives with potentially diverse biological activities. This guide delves into the experimental validation of these activities, offering a comparative analysis of common assays, the rationale behind their selection, and a framework for interpreting the resulting data.

The Rationale Behind Experimental Design in Pyrazolone Research

The initial step in confirming the activity of a novel pyrazolone derivative is to select the appropriate experimental model. This choice is fundamentally driven by the therapeutic area of interest. For instance, investigating a compound for its potential as a non-steroidal anti-inflammatory drug (NSAID) necessitates a different set of assays than evaluating its efficacy as a cytotoxic agent against cancer cells. The trustworthiness of any protocol lies in its ability to provide reproducible and biologically relevant data. This is achieved through the use of standardized procedures, appropriate controls (positive, negative, and vehicle), and statistically sound data analysis.

Comparative Analysis of Experimental Protocols

This section details and compares standard in vitro and in vivo assays used to confirm the anticancer, anti-inflammatory, and antimicrobial activities of pyrazolone derivatives.

I. Anticancer Activity Evaluation

The evaluation of anticancer potential is a primary focus in pyrazolone research.[1][5] The initial screening typically involves in vitro cell-based assays to determine the cytotoxic and antiproliferative effects of the compounds.

A. In Vitro Cytotoxicity and Antiproliferative Assays

These assays are the first line of investigation to assess a compound's ability to kill or inhibit the growth of cancer cells.[6][7]

Comparative Table of In Vitro Anticancer Assays

AssayPrincipleAdvantagesDisadvantagesTypical Readout
MTT Assay Measures the metabolic activity of viable cells by the reduction of tetrazolium salt (MTT) to formazan.High-throughput, cost-effective, well-established.Can be affected by compounds that interfere with mitochondrial respiration.IC50 (half-maximal inhibitory concentration)
SRB (Sulforhodamine B) Assay Measures total protein content of viable cells.Less sensitive to metabolic interference than MTT.Can be affected by compounds that alter protein synthesis.GI50 (half-maximal growth inhibition)
Cell Cycle Analysis Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Provides mechanistic insights into how a compound affects cell proliferation.More complex and lower throughput than viability assays.Percentage of cells in each phase.
Apoptosis Assays (e.g., Annexin V/PI staining) Detects markers of programmed cell death (apoptosis).Confirms the mechanism of cell death.Requires flow cytometry, can be time-consuming.Percentage of apoptotic cells.

Experimental Protocol: MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolone derivative and a standard drug (e.g., Doxorubicin) for 48-72 hours.[1][8] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is often the initial choice due to its simplicity and high-throughput nature, allowing for the rapid screening of a large number of compounds.[9] The IC50 value provides a quantitative measure of a compound's potency, enabling direct comparison with other compounds and standard drugs.[8][10]

Workflow for In Vitro Anticancer Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Mechanism of Action Studies Pyrazolone_Library Pyrazolone Derivatives Library MTT_Assay MTT Assay (Viability) Pyrazolone_Library->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Select Hits Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Select Hits Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., Kinase) IC50_Determination->Enzyme_Inhibition_Assay If target is known Western_Blot Western Blot (Protein Expression) Cell_Cycle_Analysis->Western_Blot Apoptosis_Assay->Western_Blot

Caption: Workflow for in vitro screening of pyrazolone anticancer activity.

II. Anti-inflammatory Activity Evaluation

Pyrazolone derivatives have a long history as anti-inflammatory agents.[11] Their activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[11][12]

A. In Vitro Anti-inflammatory Assays

These assays assess the ability of compounds to inhibit key inflammatory mediators and pathways.

Comparative Table of In Vitro Anti-inflammatory Assays

AssayPrincipleAdvantagesDisadvantagesTypical Readout
COX Inhibition Assay Measures the inhibition of COX-1 and COX-2 enzymes, which are key in prostaglandin synthesis.[13]Provides direct evidence of the mechanism of action.Requires purified enzymes or cell lysates.IC50 for COX-1 and COX-2
Nitric Oxide (NO) Inhibition Assay Measures the inhibition of nitric oxide production in cells stimulated with an inflammatory agent (e.g., LPS).Simple and cost-effective.NO has both pro- and anti-inflammatory roles.IC50 for NO inhibition
Cytokine Release Assay Measures the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells.Highly relevant to the inflammatory process.Requires specific ELISA kits or multiplex assays.IC50 for cytokine inhibition

B. In Vivo Anti-inflammatory Assays

These assays are crucial for confirming the efficacy of a compound in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrazolone derivative or a standard drug (e.g., Indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is chosen for its simplicity, reproducibility, and its ability to mimic the key signs of acute inflammation. The time course of edema development allows for the assessment of the onset and duration of the anti-inflammatory effect.

Signaling Pathway: COX Inhibition by Pyrazolones

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Pyrazolone Pyrazolone Derivative Pyrazolone->COX2 Inhibition

Caption: Simplified pathway of COX inhibition by pyrazolone derivatives.

III. Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance has spurred the search for new antimicrobial agents, and pyrazolone derivatives have shown promise in this area.[2][16][17]

A. In Vitro Antimicrobial Susceptibility Testing

These methods determine the minimum concentration of a compound required to inhibit or kill a microorganism.

Comparative Table of In Vitro Antimicrobial Assays

AssayPrincipleAdvantagesDisadvantagesTypical Readout
Agar Disc/Well Diffusion A disc or well containing the compound is placed on an agar plate inoculated with the microorganism. The zone of inhibition is measured.Simple, qualitative screening method.Not suitable for non-diffusible compounds.Zone of inhibition (mm)
Broth Microdilution Serial dilutions of the compound are made in a liquid growth medium, which is then inoculated with the microorganism.Provides a quantitative measure (MIC).More labor-intensive than diffusion methods.Minimum Inhibitory Concentration (MIC) (µg/mL)

Experimental Protocol: Agar Well Diffusion Method

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[16]

  • Plate Inoculation: Evenly spread the inoculum over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a defined volume of the pyrazolone derivative solution at different concentrations into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[2]

Causality Behind Experimental Choices: The agar well diffusion method is a straightforward and widely used technique for the initial screening of antimicrobial activity. It provides a clear visual indication of a compound's ability to inhibit microbial growth.

Workflow for In Vitro Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Quantitative Analysis (Active Compounds) Pyrazolone_Derivatives Pyrazolone Derivatives Agar_Diffusion Agar Disc/Well Diffusion Assay Pyrazolone_Derivatives->Agar_Diffusion Zone_of_Inhibition Measure Zone of Inhibition Agar_Diffusion->Zone_of_Inhibition Broth_Microdilution Broth Microdilution Assay Zone_of_Inhibition->Broth_Microdilution Select Actives MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Introduction: The Imperative for Reproducibility in Pyrazolone Synthesis Pyrazolone and its derivatives represent a cornerstone in medicinal chemistry and materials science. These five-membered heterocyclic compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Reproducibility in Pyrazolone Synthesis

Pyrazolone and its derivatives represent a cornerstone in medicinal chemistry and materials science. These five-membered heterocyclic compounds are scaffolds for a multitude of pharmacologically active agents, including anti-inflammatory, analgesic, anticancer, and antimicrobial drugs.[1] Furthermore, their unique chemical properties make them valuable precursors for dyes, liquid crystals, and thermally stable polymers.[2] The biological activity and material properties of these compounds are exquisitely sensitive to the nature and position of substituents on the pyrazolone ring.

For researchers and drug development professionals, the ability to reliably synthesize specific, highly substituted pyrazolone analogues like 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is paramount. Inconsistent yields, isomeric impurities, and lengthy reaction times can impede research progress and escalate development costs. This guide provides an in-depth comparison of synthetic strategies for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one, focusing on the critical factors that govern experimental reproducibility. We will dissect the mechanistic underpinnings of each approach, present detailed, field-tested protocols, and offer a definitive recommendation for achieving consistent, high-yield production of the target molecule.

Retrosynthetic Analysis: Identifying the Critical Disconnection

The most common and reliable method for constructing the pyrazolone core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine derivative.[2][3] Therefore, the primary challenge in synthesizing 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one lies in the efficient and regioselective preparation of its key precursor: ethyl 2-hexyl-3-oxodecanoate .

G Target 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one Precursors Ethyl 2-hexyl-3-oxodecanoate + Hydrazine Hydrate Target->Precursors Knorr Cyclocondensation KetoEster Ethyl 2-hexyl-3-oxodecanoate Precursors->KetoEster StartingMaterials 2-Decanone + Ethyl Hexanoate (Route A) OR 2-Decanone + Ethyl Chloroformate (Route B) KetoEster->StartingMaterials C-C Bond Formation

Caption: Retrosynthetic analysis of the target pyrazolone.

Part I: A Head-to-Head Comparison of β-Keto Ester Synthesis Routes

The reproducibility of the entire synthesis hinges on the method chosen to construct the ethyl 2-hexyl-3-oxodecanoate precursor. We will compare two primary strategies: the classical Claisen condensation and a modern ketone enolate acylation method.

Route A: The Classical Claisen Condensation

The Claisen condensation involves the base-mediated reaction between two ester molecules or, in a "crossed" Claisen condensation, an ester and a ketone.[3] In this case, one might attempt the reaction between the enolate of 2-decanone (heptyl methyl ketone) and an acylating ester like ethyl hexanoate.

  • Mechanism: A strong base deprotonates the α-carbon of 2-decanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl hexanoate. Subsequent elimination of an ethoxide group yields the β-keto ester.

  • Challenges to Reproducibility: This method is notoriously plagued by several issues:

    • Self-Condensation: Both the ketone and the ester can potentially self-condense, leading to a complex mixture of unwanted byproducts and significantly reducing the yield of the desired product.

    • Equilibrium: The reaction is reversible, and conditions must be carefully controlled to drive it towards the product.

    • Inconsistent Yields: Particularly with aliphatic substrates, yields are often inconsistent and difficult to optimize.[2][4]

Route B: Directed Acylation of a Ketone Enolate

A more modern and controllable approach involves the pre-formation of a specific ketone enolate, which is then quenched with a highly reactive acylating agent.[2][4] This strategy decouples the enolate formation and acylation steps, providing superior control.

  • Mechanism: 2-Decanone is treated with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) at low temperature to quantitatively generate the lithium enolate. This stable enolate is then treated with a highly reactive acylating agent, such as ethyl chloroformate, to rapidly and irreversibly form the target β-keto ester.

  • Advantages in Reproducibility:

    • High Regioselectivity: Pre-forming the enolate from 2-decanone ensures that acylation occurs at the desired position.

    • Suppression of Side Reactions: The low temperature and rapid, irreversible nature of the final acylation step minimize self-condensation and other side reactions.

    • Consistent High Yields: This method generally provides more consistent and higher yields compared to the classical Claisen approach, as it is not an equilibrium-driven process.[4]

Comparative Data Summary
ParameterRoute A: Claisen CondensationRoute B: Directed Enolate AcylationJustification
Typical Yield Low to Moderate (often <50%)High (typically 70-90%)Route B avoids equilibrium and self-condensation issues.[2][4]
Reproducibility Poor to FairExcellentThe controlled, stepwise nature of Route B ensures consistent outcomes.
Reaction Time Long (often requires extended reflux)Short (can often be completed in 2-4 hours)Use of a highly reactive acylating agent speeds up the key step.[4]
Byproduct Formation High (self-condensation products)Low to MinimalDirected reaction pathway minimizes unwanted side reactions.
Scalability ChallengingMore straightforwardPredictable outcomes make scaling up less problematic.

Part II: The Knorr Cyclocondensation Step

Once the ethyl 2-hexyl-3-oxodecanoate precursor is synthesized (preferably via Route B), the final cyclocondensation step to form the pyrazolone ring is relatively straightforward and highly reliable.

  • Mechanism: The reaction proceeds via a two-step condensation-cyclization pathway. First, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of the β-keto ester to form a hydrazone intermediate.[5] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered pyrazolone ring.[6]

Recommended Synthetic Workflow & Detailed Protocols

Based on the comparative analysis, the following workflow is recommended for the highest degree of reproducibility.

G cluster_0 Part 1: Precursor Synthesis (Route B) cluster_1 Part 2: Knorr Cyclocondensation A 2-Decanone in THF B Lithium Enolate Formation (-78 °C) A->B Add LDA C Acylation with Ethyl Chloroformate B->C D Aqueous Work-up & Purification C->D E Ethyl 2-hexyl-3-oxodecanoate D->E F β-Keto Ester in Ethanol E->F Proceed to Part 2 G Cyclocondensation (Reflux) F->G Add Hydrazine Hydrate H Acidification & Precipitation G->H I Filtration & Drying H->I J 5-Heptyl-4-hexyl-2,4-dihydro- 3H-pyrazol-3-one I->J

Caption: Recommended workflow for reproducible synthesis.

Protocol 1: Synthesis of Ethyl 2-hexyl-3-oxodecanoate (Route B)

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Decanone

  • Ethyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: To the prepared LDA solution, add a solution of 2-decanone (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Add ethyl chloroformate (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient to afford the pure β-keto ester.

Protocol 2: Synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

  • Ethyl 2-hexyl-3-oxodecanoate (from Protocol 1)

  • Ethanol

  • Hydrazine hydrate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-hexyl-3-oxodecanoate (1.0 equivalent) in ethanol.[7]

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl dropwise to acidify the mixture, which will cause the product to precipitate.[7]

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to yield the final 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one. Recrystallization from ethanol can be performed for further purification if necessary.

Conclusion and Final Recommendation

The reproducibility of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one synthesis is critically dependent on the method used to prepare the key β-keto ester precursor. While classical Claisen condensations are documented, they suffer from poor yields and a high degree of variability.[2][4] For researchers and drug development professionals requiring a reliable and scalable process, the directed acylation of a pre-formed lithium enolate (Route B) is unequivocally the superior method. This approach offers excellent control over regioselectivity, minimizes byproduct formation, and delivers consistently high yields. Paired with the robust and efficient Knorr cyclocondensation, this two-part workflow constitutes a validated and highly reproducible pathway for the synthesis of the target pyrazolone and its analogues.

References

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  • Gagnon, P. E., Boivin, J. L., & Boivin, P. A. (1952). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry, 30(12), 1018-1021. Available at: [Link]

  • Sharpe, R. J., et al. (2016). Sydnone Cycloaddition Route to Pyrazole-Based Analogs of Combretastatin A4. Journal of Medicinal Chemistry, 59(20), 9571-9589. Available at: [Link]

  • Al-Rawashdeh, N. A. F., et al. (2020). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Results in Chemistry, 2, 100057. Available at: [Link]

  • Aversa, M. C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2001(3), 10-17. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kumar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate. Available at: [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. Available at: [Link]

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Comparative

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A Comprehensive Guide to the Spectroscopic Characterization of Pyrazolones for Researchers and Drug Development Professionals Welcome to a detailed exploration of the spectroscopic landscape of pyrazolones. As a class of...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Spectroscopic Characterization of Pyrazolones for Researchers and Drug Development Professionals

Welcome to a detailed exploration of the spectroscopic landscape of pyrazolones. As a class of heterocyclic compounds, pyrazolones form the backbone of numerous pharmaceuticals and dyes, making their precise structural elucidation a critical step in research and development. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of spectroscopic data and the rationale behind the analytical methodologies. We will move beyond simple data reporting to understand the causal links between molecular structure and spectral output, empowering you to interpret your own results with confidence.

The Significance of Pyrazolone Spectroscopy

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[1] Their derivatives are of immense interest due to their wide-ranging biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The biological efficacy of a pyrazolone derivative is intrinsically linked to its three-dimensional structure and the electronic distribution within the molecule. Spectroscopic techniques are our primary tools for peering into this molecular world, providing a fingerprint that is unique to each compound.

A crucial aspect of pyrazolone chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that readily interconvert.[1][4] These tautomers (keto-enol and different positional isomers of the imine proton) can co-exist in solution, and their equilibrium is often influenced by the solvent, pH, and the nature of substituents.[1][5] Spectroscopic analysis is not only vital for confirming the primary structure but also for understanding this dynamic tautomeric behavior, which can have profound implications for a molecule's reactivity and biological interactions.

The Spectroscopic Workflow: From Synthesis to Structure

The characterization of a newly synthesized pyrazolone derivative is a multi-step process that typically involves a suite of spectroscopic techniques. Each method provides a different piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Pyrazolone Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Initial Characterization ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Connectivity & Stereochemistry ms Mass Spectrometry (MS) purification->ms Molecular Weight interpretation Combined Spectral Interpretation uv_vis->interpretation ir->interpretation nmr->interpretation ms->interpretation structure Final Structure Elucidation interpretation->structure

Caption: A typical workflow for the synthesis and spectroscopic characterization of pyrazolone derivatives.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazolones, the absorption maxima (λmax) are sensitive to the extent of conjugation in the system and the presence of auxochromes.

Experimental Considerations

The choice of solvent is a critical experimental parameter in UV-Vis spectroscopy of pyrazolones due to its influence on tautomeric equilibria and the solvation of the ground and excited states.[5][6][7] Polar solvents can stabilize more polar tautomers, leading to shifts in the observed λmax.[7][8] It is therefore crucial to report the solvent used when presenting UV-Vis data. A typical protocol involves dissolving a small, accurately weighed sample in a spectroscopic grade solvent and measuring the absorbance over a range of ~200-600 nm.[9]

Data Comparison: Parent vs. Substituted Pyrazolones

The electronic spectra of pyrazolones generally exhibit multiple absorption bands.[5] For a simple pyrazolone, one might observe transitions corresponding to the π→π* of the conjugated system and n→π* of the carbonyl group. Introducing substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax.

CompoundSubstituent(s)λmax (nm)SolventEffect
3-Methyl-1-phenyl-5-pyrazolone-~245, ~270EthanolBaseline
4-Arylazo-substituted pyrazolonesArylazo group at C4390 - 465VariousBathochromic shift due to extended conjugation
4-(4-Nitrobenzylidene)-5-pyrazolonep-Nitrophenyl group> 400DMFSignificant bathochromic shift due to strong electron-withdrawing group and extended conjugation

Note: The exact λmax values can vary depending on the specific compound and solvent used. The data above is illustrative.

The significant red shift observed in 4-arylazo and 4-benzylidene derivatives is a direct consequence of the extended π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Protocol: UV-Vis Spectral Analysis of a Pyrazolone Derivative
  • Preparation of Stock Solution: Accurately weigh approximately 1 mg of the pyrazolone sample and dissolve it in 10 mL of a spectroscopic grade solvent (e.g., ethanol or DMSO) in a volumetric flask to prepare a stock solution.

  • Preparation of Working Solution: Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration is around 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to be used as a reference and another with the sample solution.

  • Data Acquisition: Scan the sample from 200 to 600 nm and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding absorbance value.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. In pyrazolone chemistry, it is particularly useful for confirming the presence of the carbonyl (C=O) group and N-H or O-H bonds, which are key to understanding the tautomeric forms.

Experimental Rationale

IR spectra of solid samples are often recorded using KBr pellets to avoid solvent interference.[10][11] The position of the C=O stretching vibration is highly informative. A lower frequency (around 1600-1680 cm⁻¹) can suggest the presence of intramolecular hydrogen bonding or conjugation, while a higher frequency (around 1700-1720 cm⁻¹) is indicative of a less conjugated or strained carbonyl group. The presence of broad bands in the 3100-3500 cm⁻¹ region can indicate N-H or O-H stretching, providing direct evidence for the existence of keto or enol tautomers.[12]

Comparative IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
3-Methyl-1-phenyl-5-pyrazolone~1600 (C=O), ~3100-3400 (N-H/O-H)Indicates the presence of the pyrazolone core and likely tautomeric forms.
1-(2,4-dinitrophenyl)-3-methyl-4-benzylidene-5-pyrazolone~1617 (C=O), ~1590 (C=N), 1514 (C=C)The C=O frequency is characteristic. The C=N and C=C stretches confirm the benzylidene structure.[13]
4-Acylpyrazolones~1650-1680 (exocyclic C=O), ~1600 (ring C=O)The presence of two distinct carbonyl bands helps to identify 4-acyl derivatives.

The variation in the C=O stretching frequency provides valuable clues about the electronic environment of the carbonyl group. For instance, conjugation with a C=C double bond in the 4-benzylidene derivative lowers the C=O bond order and hence its stretching frequency.

Protocol: FTIR Analysis using KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of the dry pyrazolone sample with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectral Measurement: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and annotate the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful technique for determining the detailed structure of organic molecules.[14][15] It provides information about the chemical environment of individual atoms and their connectivity.

Causality Behind Experimental Choices

The choice of solvent is paramount in NMR analysis of pyrazolones. Deuterated solvents like DMSO-d₆ are often used because they can dissolve a wide range of compounds and their ability to form hydrogen bonds can help in identifying exchangeable protons (e.g., N-H or O-H).[10] The chemical shifts in NMR are highly sensitive to the electronic environment, making NMR an excellent tool for studying the effects of substituents and for differentiating between tautomers.[4][11] For instance, the ¹³C chemical shift of the carbonyl carbon (C5) can vary significantly between the keto and enol forms.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer cluster_nmr ¹³C NMR Signature keto Keto Form (C=O at C5) enol Enol Form (OH at C5) keto->enol Tautomerization (Solvent/Substituent Dependent) keto_nmr C5 Signal: ~170-180 ppm keto->keto_nmr Distinctive Chemical Shift enol->keto enol_nmr C5 Signal: ~155-165 ppm enol->enol_nmr Distinctive Chemical Shift

Caption: Tautomerism in pyrazolones and its effect on the ¹³C NMR chemical shift of the C5 carbon.

Comparative ¹H and ¹³C NMR Data

The following table provides an illustrative comparison of NMR data for different pyrazolone derivatives.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Solvent
1-Phenyl-1H-pyrazol-3-ol11.4 (br s, 1H, OH), 7.72 (s, 1H, H-5)163.6 (C-3), 133.3 (C-5)CDCl₃
3-Methyl-4-benzylidene-5-oxo-1H-pyrazole-1-carboxamide2.14 (s, 3H, CH₃), 6.90 (s, 1H, =CH), 8.60 (s, 2H, NH₂)~170 (C=O), ~140 (C-3), ~110 (C-4)DMSO-d₆
3-(2-amino-5-substituted)-4,5-dihydro-1H-pyrazoles-C-3 (~150-160), C-4 (~40-50), C-5 (~50-60)CDCl₃

The presence of a broad, exchangeable singlet in the ¹H NMR spectrum (often >10 ppm) is a strong indicator of an acidic proton (N-H or O-H). Two-dimensional NMR techniques like HSQC and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.[15]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolone sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.

  • 2D NMR (Optional but Recommended): If the structure is novel or the 1D spectra are complex, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish correlations between protons and carbons.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the chemical shifts by comparing with literature data and using the correlations from 2D spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Principles of Fragmentation

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation of pyrazolones is influenced by the pyrazole ring and the attached substituents. Common fragmentation pathways for the pyrazole ring include the loss of N₂ or HCN.[16] The substituents on the ring will direct the fragmentation in characteristic ways. For example, compounds with alkyl side chains often show fragmentation due to the loss of alkyl radicals.

Comparative Fragmentation Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
1-Phenyl-3-methyl-5-pyrazolone (Edaravone)174105, 91, 77Loss of various fragments, with the phenyl cation (m/z 77) and benzoyl-type fragments being common.
1-(Tetrahydro-2H-pyran-4-yl)pyrazolesVariesLoss of the tetrahydropyran moiety or ring-opening fragmentation of the tetrahydropyran ring.[16]Characteristic fragmentation of the substituent.
3,4-Dibromopyrazole240/242/244Loss of Br•, HCNIsotopic pattern of bromine is a key identifier. Loss of HCN is characteristic of the pyrazole ring.[17]

Analyzing the fragmentation pattern allows for the confirmation of the different parts of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the ions, which can be used to determine the elemental composition.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a probe) into the ion source of the mass spectrometer.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce the structure of the fragments and relate them back to the parent molecule's structure.

Conclusion

The spectroscopic characterization of pyrazolones is a multifaceted process that relies on the synergistic use of several analytical techniques. UV-Vis spectroscopy provides insights into the electronic structure and conjugation, IR spectroscopy confirms the presence of key functional groups and aids in tautomer analysis, NMR spectroscopy delivers a detailed map of the molecular framework, and mass spectrometry confirms the molecular weight and provides clues about the molecule's composition through fragmentation.

By understanding the principles behind each technique and the influence of structural features like substituents and tautomerism on the spectral output, researchers can confidently and accurately elucidate the structures of novel pyrazolone derivatives. This comprehensive understanding is fundamental to advancing the development of new drugs and materials based on this versatile heterocyclic scaffold.

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